molecular formula C69H107N23O24S4 B14747259 alpha-Conotoxin MII acetate

alpha-Conotoxin MII acetate

Cat. No.: B14747259
M. Wt: 1771.0 g/mol
InChI Key: FPIJSAVNMWKRCT-HBOBQUNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Conotoxin MII acetate is a synthetic form of the native peptide isolated from the venom of the marine cone snail, Conus magus . It is a 16-amino acid peptide with a typical α4/7 framework, featuring two disulfide bonds that stabilize its three-dimensional structure, which presents two distinct molecular surfaces—one hydrophobic and one hydrophilic—believed to be essential for its subtype-specific recognition of nicotinic acetylcholine receptors (nAChRs) . This conotoxin acts as a potent and competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . It selectively targets and blocks specific nAChR subtypes, most notably the α3β2 and α6-containing (e.g., α6/α3β2β3) neuronal nAChRs . Its primary mechanism of action involves binding to these receptor subtypes, thereby inhibiting acetylcholine-evoked currents and receptor function . The primary research value of alpha-Conotoxin MII lies in its use as a highly selective pharmacological probe for dissecting the role of specific nAChR subtypes in physiological and pathological processes. It is extensively used to study the function of α6-containing nAChRs in the central nervous system, particularly in the dopaminergic pathways of the brain . For instance, research utilizing alpha-Conotoxin MII has been pivotal in demonstrating that α6β2* nAChRs in the nucleus accumbens shell are critical for regulating motivation to self-administer nicotine, highlighting their role in nicotine reinforcement . Furthermore, it has been employed in studies investigating neurochemical release, locomotor activity, and in the development of treatments for nicotine addiction . Beyond neuroscience, alpha-Conotoxin MII has also been shown to enhance the in vivo suppression of Ehrlich carcinoma growth when used in combination with the cyclooxygenase inhibitor indomethacin, suggesting a potential research application in oncology . Researchers can utilize fluorescently tagged analogs of alpha-Conotoxin MII (e.g., conjugated to TMR, Bodipy FL, or terbium chelates) for advanced applications such as localizing specific nAChR subtypes in tissue preparations or studying ligand-binding sites and conformational changes using fluorescence resonance energy transfer (FRET) techniques . This product is presented as For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C69H107N23O24S4

Molecular Weight

1771.0 g/mol

IUPAC Name

acetic acid;3-[(1R,6R,9S,15S,18S,21S,24S,30R,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid

InChI

InChI=1S/C67H103N23O22S4.C2H4O2/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32;1-2(3)4/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97);1H3,(H,3,4)/t34-,35-,36-,37?,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,52?;/m0./s1

InChI Key

FPIJSAVNMWKRCT-HBOBQUNUSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Presynaptic Modulatory Architecture: The Role of α-Conotoxin MII in Dopamine Release

Author: BenchChem Technical Support Team. Date: March 2026

The Cholinergic-Dopaminergic Nexus

The precise modulation of dopamine (DA) release in the mammalian striatum is a critical determinant of motor control, reward processing, and cognitive flexibility. While action potential-driven depolarization is the primary catalyst for neurotransmitter exocytosis, local microcircuitry—specifically cholinergic interneurons—exerts profound presynaptic control over dopaminergic terminals. This modulation is mediated by presynaptic nicotinic acetylcholine receptors (nAChRs).

For decades, the structural heterogeneity of these presynaptic nAChRs obscured the precise mechanisms of dopamine regulation. The isolation of α-Conotoxin MII (α-CTx MII) from the venom of the predatory marine snail Conus magus provided a breakthrough pharmacological scalpel. By acting as a highly potent and selective competitive antagonist, α-CTx MII enabled researchers to dissect the specific nAChR subtypes responsible for driving dopamine efflux, fundamentally altering our understanding of nigrostriatal and mesolimbic neuropharmacology.

Molecular Profiling and Receptor Selectivity

α-CTx MII is a 16-amino acid peptide (GCCSNPVCHLEHSNLC) characterized by a highly rigid framework stabilized by two disulfide bonds (Cys2–Cys8 and Cys3–C16). This specific "4/7" loop framework dictates its spatial conformation, allowing it to dock with extraordinary affinity into the orthosteric agonist-binding site of specific nAChR subunit interfaces.

Mechanistically, α-CTx MII selectively targets the interface formed by α3/β2 and α6/β2 subunits. When evaluated in heterologous expression systems (such as Xenopus oocytes), the toxin blocks α3β2 and α6β2* (* indicates the potential presence of additional subunits like β3 or α4) receptors at low nanomolar concentrations, while remaining functionally inert at other common subtypes (like α4β2 or α7) until concentrations are increased by several orders of magnitude [1].

Quantitative Selectivity Profile

To facilitate compound comparison for drug development professionals, the inhibitory concentration (IC50) values of wild-type α-CTx MII across major nAChR subtypes are summarized below:

nAChR SubtypeSubunit InterfaceIC50 ValueSensitivity Classification
α3β2 α3(+) / β2(-)0.5 – 3.7 nMHighly Sensitive
α6β2* α6(+) / β2(-)~1.0 – 10.0 nMHighly Sensitive
α4β2 α4(+) / β2(-)~400 nMResistant
α7 α7(+) / α7(-)> 1,000 nMHighly Resistant
α3β4 α3(+) / β4(-)> 5,000 nMHighly Resistant

Data synthesized from and [3].

Dichotomy of Striatal Dopamine Terminals

The application of α-CTx MII to striatal tissue revealed a fundamental structural dichotomy in dopaminergic terminals. When nicotine or endogenous acetylcholine (ACh) stimulates these terminals, calcium influx triggers dopamine exocytosis. However, pre-incubation with saturating concentrations of α-CTx MII (e.g., 50–100 nM) only partially attenuates this release—typically capping at a 30% to 50% reduction [2].

This partial blockade proved that nicotine-stimulated dopamine release is governed by at least two distinct presynaptic nAChR populations operating in parallel:

  • The α-CTx MII-Sensitive Pool: Comprising α6β2* and α3β2* receptors. These receptors exhibit a higher baseline affinity for ACh and are critically involved in the rapid, phasic modulation of dopamine.

  • The α-CTx MII-Resistant Pool: Predominantly composed of α4β2* receptors, which mediate the remainder of the cholinergic-driven dopamine release.

G cluster_terminal Presynaptic Dopaminergic Terminal (Striatum) Nicotine Nicotine / ACh nAChR_sens α-CTx MII-Sensitive nAChR (α6β2* / α3β2*) Nicotine->nAChR_sens Agonism nAChR_res α-CTx MII-Resistant nAChR (α4β2*) Nicotine->nAChR_res Agonism aCTx α-Conotoxin MII aCTx->nAChR_sens Potent Antagonism (IC50 ~0.5-3.7 nM) Ca_influx Ca2+ Influx nAChR_sens->Ca_influx nAChR_res->Ca_influx DA_Vesicles Dopamine Vesicles Ca_influx->DA_Vesicles Exocytosis DA_Release Dopamine Release (Synaptic Cleft) DA_Vesicles->DA_Release

Presynaptic nAChR modulation of dopamine release and α-CTx MII antagonism.

Methodological Framework: The Synaptosomal [3H]Dopamine Release Assay

To accurately measure the modulatory effects of α-CTx MII, researchers rely on the synaptosomal superfusion assay . Causality of the Model: Synaptosomes are isolated, resealed presynaptic nerve terminals. Utilizing synaptosomes rather than whole-brain slices is a deliberate experimental choice: it physically severs the terminal from the neuronal soma and local interneuron networks. This isolates direct presynaptic receptor activity from indirect, multi-synaptic network effects (e.g., nAChR-driven glutamate release that subsequently triggers dopamine release).

Step-by-Step Protocol
  • Tissue Isolation & Homogenization: Dissect the striatum from rodent brains (e.g., wild-type or β3-null mutant mice) and homogenize in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the terminal membranes from lysing during mechanical shearing.

  • Synaptosome Fractionation: Centrifuge the homogenate at 1,000 x g to remove nuclei and debris. Centrifuge the supernatant at 12,000 x g to pellet the crude synaptosomal fraction (P2).

  • Isotope Loading: Resuspend the P2 pellet in physiological buffer and incubate with 0.1 μM [3H]Dopamine at 37°C for 10 minutes. Causality: Endogenous DA is difficult to quantify dynamically in bulk tissue. Loading the terminals with a radiolabeled tracer allows for highly sensitive, high-temporal-resolution tracking of vesicular efflux.

  • Superfusion & Baseline Establishment: Load the synaptosomes onto glass fiber filters within a superfusion chamber. Perfuse with oxygenated buffer for 15-20 minutes. Causality: This clears any extracellular, non-vesicular [3H]Dopamine, establishing a stable, flat baseline of spontaneous release.

  • Toxin Pre-Incubation: Switch the perfusion buffer to one containing 50 nM α-CTx MII for 5 minutes. Causality: Because α-CTx MII is a competitive antagonist, it must reach equilibrium at the orthosteric binding site before the introduction of the agonist to prevent insurmountable agonist competition.

  • Agonist Stimulation: Introduce the agonist (e.g., 10 μM Nicotine or ACh) for a brief window (18 to 60 seconds).

  • Fraction Collection & Scintillation: Collect superfusate fractions every few seconds. Mix with scintillation fluid and quantify [3H]DA overflow using a liquid scintillation counter.

System Self-Validation

To ensure scientific integrity, this protocol operates as a self-validating system:

  • Internal Negative Control: Fractions collected immediately prior to agonist exposure serve as an internal baseline. Release must return to this baseline post-stimulation to prove the event was stimulus-dependent exocytosis, not membrane leakage.

  • Positive Blockade Control: A parallel chamber must be run using 10 μM Mecamylamine (a non-selective nAChR channel blocker). Mecamylamine should abolish >90% of the stimulated release, proving the efflux is entirely nAChR-mediated.

  • Viability Control: At the end of the assay, a pulse of high K+ (e.g., 20 mM KCl) is applied to depolarize the membrane independently of receptors, validating that the synaptosomes still contain a viable, releasable pool of [3H]Dopamine.

G Step1 1. Synaptosome Preparation Isolate striatal presynaptic terminals Step2 2. Isotope Loading Incubate with [3H]Dopamine Step1->Step2 Step3 3. Perfusion & Baseline Superfuse with buffer to clear extracellular [3H]DA Step2->Step3 Step4 4. Toxin Pre-incubation Apply α-CTx MII (50-100 nM) for 5 min Step3->Step4 Step5 5. Agonist Stimulation Expose to Nicotine/ACh (18 sec - 1 min) Step4->Step5 Step6 6. Fraction Collection & LSC Quantify [3H]DA overflow via scintillation Step5->Step6 Data Data Analysis Calculate % Inhibition (Sensitive vs Resistant Pools) Step6->Data

Step-by-step workflow for the [3H]dopamine release synaptosome assay.

Advanced Pharmacological Engineering: Mutagenesis of α-CTx MII

While wild-type α-CTx MII was revolutionary, its dual affinity for both α3β2 and α6β2* receptors presented a limitation for researchers attempting to isolate the specific contribution of the α6 subunit—a subunit highly localized to dopaminergic neurons and implicated in Parkinson's disease pathology.

Through targeted alanine-scanning mutagenesis, drug development professionals engineered highly selective analogs. The most notable is α-CTx MII[E11A] , where the substitution of Glutamic Acid for Alanine at position 11 alters the electrostatic interaction with the receptor interface. This single mutation yields a peptide that discriminates between α6* and α3* subtypes by over 500-fold, binding with femtomolar affinity to the α6β2* receptor [5]. The utilization of these engineered variants continues to drive the development of neuroprotective therapeutics aimed at preserving dopaminergic function without triggering off-target autonomic side effects.

References

  • Kulak, J. M., McIntosh, J. M., Yoshikami, D., & Olivera, B. M. (1997). "α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes." Journal of Neuroscience. URL:[Link]

  • Kaiser, S. A., Soliakov, L., Harvey, S. C., Luetje, C. W., & Wonnacott, S. (1998). "Differential inhibition by alpha-conotoxin-MII of the nicotinic stimulation of [3H]dopamine release from rat striatal synaptosomes and slices." Journal of Neurochemistry (via PubMed). URL:[Link]

  • Cui, C., Booker, T. K., Allen, R. S., Grady, S. R., Whiteaker, P., Marks, M. J., ... & Heinemann, S. F. (2003). "The β3 Nicotinic Receptor Subunit: A Component of α-Conotoxin MII-Binding Nicotinic Acetylcholine Receptors that Modulate Dopamine Release and Related Behaviors." Journal of Neuroscience. URL:[Link]

  • Harvey, S. C., McIntosh, J. M., Cartier, G. E., Maddox, F. N., & Luetje, C. W. (1997). "Determinants of specificity for alpha-conotoxin MII on alpha3beta2 neuronal nicotinic receptors." Molecular Pharmacology (via PubMed). URL:[Link]

  • McIntosh, J. M., Azam, L., Staheli, S., Dowell, C., Lindstrom, J. M., Kuryatov, A., ... & Ellison, M. (2004). "Analogs of alpha-conotoxin MII are selective for alpha 6-containing nicotinic acetylcholine receptors." Molecular Pharmacology (via PubMed). URL:[Link]

Engineering Selectivity: α-Conotoxin MII Antagonism of α6-Containing nAChRs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Structural Pharmacology, Receptor Kinetics, and Experimental Methodologies

Executive Summary

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate critical neurotransmission pathways in the central and peripheral nervous systems. Among the myriad of nAChR subtypes, the α6-containing (α6*) receptors—predominantly expressed on presynaptic dopaminergic terminals in the striatum and ventral tegmental area (VTA)—have emerged as pivotal targets for modulating dopamine release. Dysregulation of these receptors is heavily implicated in the pathophysiology of Parkinson's disease and nicotine addiction[1].

Isolating the precise function of α6* nAChRs has historically been hindered by their high sequence homology with α3* nAChRs. This whitepaper explores the structural pharmacology of α-Conotoxin MII (α-CTx MII) , a marine peptide toxin that acts as a potent competitive antagonist. By analyzing structure-activity relationships (SAR) and detailing self-validating experimental workflows, this guide provides researchers with the mechanistic insights required to utilize α-CTx MII and its engineered analogs for high-resolution nAChR profiling.

Structural Pharmacology of α-Conotoxin MII

Isolated from the venom of the marine cone snail Conus magus, wild-type α-CTx MII is a 16-amino-acid peptide that specifically targets neuronal nAChRs[2].

The 4/7 Loop Framework

α-CTx MII belongs to the α4/7 conotoxin subfamily, characterized by a highly conserved CC-X4-C-X7-C structural framework[2]. The peptide's rigid three-dimensional architecture is stabilized by a globular disulfide connectivity pattern (Cys I–Cys III and Cys II–Cys IV)[2].

Mechanism of Antagonism

The toxin functions as a competitive antagonist at the orthosteric acetylcholine (ACh) binding site[3]. Binding occurs at the interface between the principal α subunit and the complementary non-α (or secondary α) subunit. The conserved hydrophobic patch in the first loop (m=4) anchors the toxin to the receptor, while the highly variable second loop (n=7) dictates subtype selectivity through pairwise electrostatic and hydrophobic interactions with the complementary face of the nAChR[2].

Pathway Nicotine Nicotine / ACh Receptor α6β2* nAChR (Presynaptic Terminal) Nicotine->Receptor Agonist Binding Calcium Ca2+ Influx Receptor->Calcium Channel Opening Dopamine Dopamine Release (Striatum / VTA) Calcium->Dopamine Vesicular Exocytosis Toxin α-Conotoxin MII (Competitive Antagonist) Toxin->Receptor Steric Blockade

Fig 1: α-CTx MII competitive antagonism of presynaptic α6β2* nAChRs blocking dopamine release.

The α6* nAChR Challenge: Engineering Subtype Selectivity

While wild-type α-CTx MII is a potent antagonist, it exhibits significant cross-reactivity, blocking both α3β2 and α6β2* nAChRs with IC50 values in the low nanomolar range (0.39 – 2.18 nM)[4]. To isolate the physiological role of α6* receptors, researchers had to engineer synthetic analogs that break this degeneracy.

Causality Behind Mutagenesis: The MII[H9A; L15A] Analog

Structure-function analysis reveals that the complementary face of the nAChR dictates subtype selectivity. The α3 and α6 subunits differ in key amino acids at the ligand-binding interface. By substituting Histidine 9 and Leucine 15 with Alanine (MII[H9A; L15A]), researchers intentionally eliminated specific hydrophobic and electrostatic side-chain interactions that are strictly required for high-affinity binding to the α3 subunit[4].

Conversely, the α6 subunit possesses a distinct binding pocket topology that remains highly sensitive to the MII[H9A; L15A] analog. This targeted destabilization of the α3-toxin complex resulted in a 2020-fold selectivity margin for α6/α3β2β3 over α3β2 nAChRs[4].

Quantitative Pharmacological Data

The following table summarizes the binding affinities and selectivity ratios of wild-type α-CTx MII and its engineered analogs, demonstrating the success of SAR-guided mutagenesis.

LigandTarget Receptor SubtypeIC50 (nM)Fold Selectivity (α6* vs α3)
Wild-type α-CTx MII α3β22.18~0.18x
Wild-type α-CTx MII α6/α3β2β3 (Chimera)0.39-
MII[H9A; L15A] α3β2> 48002020x
MII[H9A; L15A] α6/α3β2β3 (Chimera)2.4-
MII[E11A] α6 (High Affinity)~0.001 (Kd)> 500x

Data synthesized from authoritative structure-function studies[4],[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of α-CTx MII antagonism relies on highly controlled, self-validating experimental systems. Below are the definitive protocols for receptor kinetics and functional validation.

Protocol 1: Heterologous Expression and TEVC Electrophysiology

Causality of Experimental Choice: Native α6 subunits express exceptionally poorly in heterologous systems like Xenopus laevis oocytes. To circumvent this without altering pharmacology, researchers synthesize a chimeric receptor (α6/α3)[1]. This chimera fuses the extracellular ligand-binding domain of the α6 subunit with the intracellular trafficking domain of the α3 subunit. This is a critical self-validating choice: it ensures robust membrane expression for reliable current measurement while perfectly preserving the native α6 orthosteric binding profile[6].

Step-by-Step Methodology:

  • cRNA Synthesis: Linearize plasmid DNA containing the α6/α3 chimera, β2, and β3 subunits. Transcribe into cRNA using a T7/SP6 in vitro transcription kit.

  • Oocyte Preparation: Surgically extract oocytes from Xenopus laevis and defolliculate using collagenase treatment to expose the bare membrane.

  • Microinjection: Inject 50 nL of the cRNA mixture (typically a 1:1:1 stoichiometric ratio) directly into the oocyte cytoplasm.

  • Incubation: Incubate the injected oocytes at 17°C in ND96 buffer for 2–5 days. Validation Step: This duration allows the cellular machinery to translate, assemble, and traffic the pentameric receptors to the cell surface.

  • Two-Electrode Voltage Clamp (TEVC):

    • Impale the oocyte with voltage-measuring and current-passing microelectrodes. Clamp the membrane potential at -70 mV.

    • Baseline Establishment: Perfuse with a sub-maximal concentration of ACh (e.g., EC50) to establish a baseline inward current.

    • Antagonist Application: Perfuse the oocyte with varying concentrations of α-CTx MII or its analogs.

    • Washout: Perfuse with standard ND96 buffer to confirm current recovery, validating that the blockade is competitive and reversible.

  • Data Analysis: Plot the percentage of current inhibition against the log concentration of the toxin to calculate the IC50.

Workflow S1 1. cRNA Synthesis (α6/α3 Chimera + β2 + β3) S2 2. Xenopus Oocyte Microinjection (Ensures Robust Expression) S1->S2 S3 3. Incubation (2-5 Days) (Receptor Assembly & Trafficking) S2->S3 S4 4. TEVC Electrophysiology (Baseline ACh vs. Toxin Application) S3->S4 S5 5. Data Analysis (Dose-Response & IC50 Validation) S4->S5

Fig 2: Self-validating TEVC electrophysiology workflow for evaluating α-CTx MII IC50.

Protocol 2: Synaptosomal Dopamine Release Assay

Causality of Experimental Choice: While TEVC confirms receptor-level antagonism, it strips away the native cellular architecture. The synaptosomal assay is a self-validating functional system. By utilizing isolated presynaptic terminals (synaptosomes) from the striatum, researchers can definitively prove that the targeted α6β2* receptors are functionally coupled to the vesicular exocytosis machinery in native brain tissue[7].

Step-by-Step Methodology:

  • Tissue Dissection & Homogenization: Isolate the striatum from rodent brains and homogenize in an ice-cold sucrose buffer to preserve terminal integrity.

  • Synaptosome Isolation: Perform differential centrifugation to isolate the P2 synaptosomal fraction.

  • Radiolabeling: Incubate the synaptosomes with [³H]-dopamine to load the presynaptic vesicles.

  • Perfusion & Baseline: Load the synaptosomes onto a micro-perfusion system. Wash with physiological buffer to establish a stable baseline of spontaneous [³H]-dopamine efflux.

  • Stimulation & Blockade:

    • Stimulate the synaptosomes with a pulse of nicotine to evoke [³H]-dopamine release.

    • Pre-incubate parallel chambers with varying concentrations of α-CTx MII (e.g., 1 nM to 100 nM) prior to nicotine stimulation[7].

  • Quantification: Collect the superfusate fractions and quantify the radiolabeled dopamine using liquid scintillation counting. The reduction in the nicotine-evoked peak directly correlates to the competitive blockade of native α6β2* nAChRs by the conotoxin.

Conclusion

The utilization of α-Conotoxin MII and its engineered derivatives has fundamentally advanced our understanding of cholinergic modulation in the central nervous system. By leveraging the structural nuances of the 4/7 conotoxin framework and employing rigorous, self-validating methodologies like chimeric TEVC and synaptosomal assays, researchers can isolate the specific pathophysiological roles of α6-containing nAChRs. This precision pharmacology paves the way for targeted therapeutics in neurodegenerative and addictive disorders.

References

  • Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - MDPI -[Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers -[Link]

  • α-Conotoxin TxIB: A Uniquely Selective Ligand for α6/α3β2β3 Nicotinic Acetylcholine Receptor Attenuates Nicotine-Induced Conditioned Place Preference in Mice - MDPI -[Link]

  • Analogs of -Conotoxin MII Are Selective for 6-Containing Nicotinic Acetylcholine Receptors - ResearchGate -[Link]

  • Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - SciSpace -[Link]

  • α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes - PMC -[Link]

  • Structural Basis for α-Conotoxin Potency and Selectivity - ResearchGate -[Link]

Sources

Molecular Weight, Sequence, and Pharmacological Profiling of α-Conotoxin MII Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Conotoxin MII (α-CTx MII) is a highly potent, 16-amino acid peptide neurotoxin originally isolated from the venom of the piscivorous marine cone snail Conus magus[1][2]. In the field of neuroscience and neuropharmacology, it serves as an indispensable molecular probe due to its exceptional selectivity for specific subtypes of neuronal nicotinic acetylcholine receptors (nAChRs)[2][3]. This technical guide provides an in-depth analysis of its structural sequence, molecular weight dynamics, receptor pharmacology, and the self-validating chemical protocols required for its synthesis.

Structural and Physicochemical Profiling

Sequence and Disulfide Framework

The primary amino acid sequence of mature α-CTx MII is GCCSNPVCHLEHSNLC [3][4]. A critical post-translational modification is the amidation of its C-terminal cysteine (Cys16-NH2), which neutralizes the terminal carboxyl charge and is essential for maintaining high receptor binding affinity[5][6].

Structurally, α-CTx MII belongs to the 4/7 α-conotoxin subfamily, defined by a CC-C-C cysteine framework with four residues in the first loop and seven in the second[2]. To achieve its bioactive conformation, the peptide must fold into a "globular" disulfide isomer. This requires highly specific disulfide connectivity linking Cys2 to Cys8 and Cys3 to Cys16 [4][7].

Molecular Weight Dynamics: Free Base vs. Acetate Salt

When discussing the molecular weight of α-CTx MII, a strict distinction must be made between the theoretical free base and the formulated acetate salt used in laboratory settings.

  • Free Base: The calculated monoisotopic mass of the fully oxidized, C-terminally amidated free base (C₆₉H₁₀₃N₂₃O₂₂S₄) is approximately 1711.6 Da , with an average molecular weight of ~1713.0 Da .

  • Acetate Salt: For in vitro and in vivo applications, the peptide is formulated as an acetate salt to enhance aqueous solubility and prevent aggregation. Because the peptide contains basic residues (the N-terminal amine and two Histidines at positions 9 and 12), the acetate stoichiometry varies. Typically, 1 to 3 equivalents of acetic acid (CH₃COOH, MW 60.05 Da) bind to the peptide, increasing the total molecular weight of the formulated active pharmaceutical ingredient (API) to approximately 1773 Da – 1893 Da .

Table 1: Physicochemical Properties of α-Conotoxin MII
PropertyValue
Primary Sequence GCCSNPVCHLEHSNLC-NH2
Length 16 Amino Acids
Disulfide Connectivity Cys2-Cys8, Cys3-Cys16 (Globular Isomer)
Monoisotopic Mass (Free Base) ~1711.6 Da
Average Molecular Weight (Free Base) ~1713.0 Da
Salt Form Acetate (Variable stoichiometry)

Mechanism of Action and Receptor Pharmacology

α-CTx MII functions as a competitive antagonist at the agonist binding site located at the interface of the α and β subunits of nAChRs[5].

The peptide exhibits sub-nanomolar affinity (IC₅₀ ~ 0.5 nM) for α3β2 nAChRs and similarly high potency for α6β2* nAChRs[3][5]. In the mammalian central nervous system, these specific receptor subtypes are heavily localized on the presynaptic terminals of the nigrostriatal pathway[1]. By competitively blocking acetylcholine from binding to these receptors, α-CTx MII prevents calcium (Ca²⁺) influx, thereby potently inhibiting nicotine-stimulated dopamine exocytosis[1][5]. This high-fidelity blockade makes α-CTx MII a critical tool for mapping the neurochemical pathways underlying nicotine addiction and Parkinson's disease[2][5].

G ACh Acetylcholine (ACh) nAChR α3β2 / α6β2* nAChR (Presynaptic Terminal) ACh->nAChR Agonist Binding MII α-Conotoxin MII Acetate MII->nAChR Competitive Blockade (α/β Interface) Ca2 Ca2+ Influx nAChR->Ca2 Channel Opening DA Dopamine Release (Nigrostriatal Pathway) Ca2->DA Exocytosis

Diagram 1: Competitive inhibition of presynaptic nAChRs by α-Conotoxin MII preventing dopamine release.

Table 2: nAChR Subtype Affinities
nAChR SubtypeIC₅₀ / AffinityReference
α3β2 ~0.5 nM[3],[5]
α6β2* ~2.4 - 3.3 nM[2],[8]
α7 (Homomeric) >10 μM (Weak/No Activity)[1],[5]
Muscle (α1β1γδ) >10 μM (Weak/No Activity)[2],[5]

Experimental Protocol: Synthesis and Oxidative Folding

Because α-CTx MII contains four cysteines, random air oxidation of the linear peptide yields a heterogeneous mixture of three isomers: globular, ribbon, and beads. To guarantee the formation of the bioactive globular isomer, synthesis must utilize a self-validating orthogonal protection strategy [6][9].

The causality behind this method relies on the differential chemical lability of protecting groups, ensuring that only specific cysteine pairs are exposed during each oxidation phase.

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a Rink amide resin using standard Fmoc chemistry to ensure the required C-terminal amidation[9].

  • Orthogonal Cysteine Protection: Cys2 and Cys8 are protected with highly acid-labile trityl (Trt) groups. Cys3 and Cys16 are protected with acid-stable acetamidomethyl (Acm) groups[6].

  • Cleavage and First Oxidation: The peptide is cleaved from the resin using trifluoroacetic acid (TFA). This step simultaneously strips the Trt groups from Cys2 and Cys8 while leaving the Acm groups intact. The crude linear peptide is subjected to air oxidation in an alkaline buffer (pH 7.5–8.0) to form the first disulfide bridge (Cys2-Cys8)[8][9].

  • Second Oxidation: The monocyclic intermediate is treated with iodine (I₂) in an acidic aqueous/methanol solution. The iodine acts as a dual-agent: it chemically cleaves the Acm protecting groups and simultaneously oxidizes Cys3 and Cys16 to form the second disulfide bridge[6].

  • Purification and Salt Exchange: The fully folded, bicyclic peptide is purified via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Elution is performed using a gradient of acetonitrile and water supplemented with 0.1% acetic acid. This step purifies the isomer and exchanges the counterion, yielding the final α-Conotoxin MII acetate[8].

G SPPS 1. Fmoc-SPPS Cys2/8(Trt), Cys3/16(Acm) Cleavage 2. TFA Cleavage Removes Trt, Keeps Acm SPPS->Cleavage Resin Detachment Ox1 3. Air Oxidation (pH 7.5-8.0) Forms Cys2-Cys8 Bond Cleavage->Ox1 Regioselective Pairing Ox2 4. Iodine Oxidation Removes Acm, Forms Cys3-Cys16 Ox1->Ox2 Monocyclic Intermediate Purification 5. RP-HPLC (Acetic Acid) Acetate Salt Exchange Ox2->Purification Bicyclic Peptide Final α-Conotoxin MII Acetate (Globular Isomer) Purification->Final Lyophilization

Diagram 2: Orthogonal protection and two-step oxidative folding workflow for α-Conotoxin MII Acetate.

References

  • Whiteaker P., et al. "125I-alpha-conotoxin MII identifies a novel nicotinic acetylcholine receptor population in mouse brain." Molecular Pharmacology, 2000. 1

  • Azam L., et al. "Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors." Acta Pharmacologica Sinica, 2009. 2

  • Lebbe E.K.M., et al. "Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview." Marine Drugs, 2014.

  • Galanis A.S., et al. "Enhanced microwave-assisted method for on-bead disulfide bond formation: synthesis of alpha-conotoxin MII." Biopolymers, 2009. 9

  • McIntosh J.M., et al. "US7387997B2 - α-conotoxin MII analogues." Google Patents, 2008. 8

  • Hone A.J., et al. "Mutagenesis of α-Conotoxins for Enhancing Activity and Selectivity for Nicotinic Acetylcholine Receptors." Toxins (MDPI), 2019. 3

  • "Acetylcholine promotes binding of α-conotoxin MII at α3 β2 nicotinic acetylcholine receptors." ChemBioChem, 2014. 4

  • Kulak J.M., et al. "α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes." Journal of Neuroscience, 1997. 5

  • Luo S., et al. "Characterization of a Novel Alpha-Conotoxin TxID from Conus textile." Journal of Biological Chemistry, 2013. 6

  • "Key Organics Limited (Page 204)." ChemBuyersGuide.com.

Sources

Introduction: The Imperative for Precision in Nicotinic Acetylcholine Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Selectivity Profile of α-Conotoxin MII for Neuronal Nicotinic Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (α2-α10, β2-β4), giving rise to a vast number of receptor subtypes with distinct physiological roles and pharmacological profiles.[3][4][5][6] This subtype diversity makes nAChRs compelling therapeutic targets for a range of conditions including nicotine addiction, Parkinson's disease, Alzheimer's disease, and chronic pain.[1][6][7] However, this same diversity presents a formidable challenge for drug development: achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.

Nature, through eons of evolutionary refinement, has produced exquisitely selective molecular tools. Among the most remarkable are the conotoxins, small, disulfide-rich peptides from the venom of marine cone snails.[8] This guide focuses on a paradigmatic example, α-Conotoxin MII (α-CtxMII), a potent and highly selective antagonist of specific nAChR subtypes.[8][9] As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive understanding of the causality behind the experimental choices used to define the selectivity of this invaluable research tool. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the precision of α-CtxMII in their work.

Section 1: The Molecular Target - An Overview of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

To appreciate the selectivity of α-CtxMII, one must first understand the complexity of its target. nAChRs are members of the Cys-loop superfamily of ligand-gated ion channels.[3][4]

  • Structure: Each receptor is a pentamer of five subunits arranged symmetrically around a central ion-conducting pore.[1][3][5] Neuronal nAChRs are typically heteropentamers, composed of combinations of α and β subunits, although homopentameric receptors (e.g., α7) also exist.[1][6] The extracellular N-terminal domain of each subunit contributes to the ligand-binding sites.[3]

  • Function: The binding of the endogenous neurotransmitter acetylcholine (ACh) occurs at the interface between an α subunit and an adjacent subunit.[1] This binding event triggers a conformational change that opens the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent neuronal signaling.[2][7]

  • Diversity: The existence of 16 different mammalian nAChR subunits allows for a vast number of potential pentameric combinations.[3][4] This combinatorial diversity is the structural basis for the wide range of functional and pharmacological properties observed across different nAChR subtypes.[4]

The diagram below illustrates the fundamental signaling pathway initiated by nAChR activation.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to receptor Depolarization Membrane Depolarization nAChR->Depolarization Channel Opens Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ca²⁺ Permeable (e.g., α7) Signaling Downstream Signaling Cascades Depolarization->Signaling Ca_Influx->Signaling Release Neurotransmitter Release Signaling->Release

Caption: Basic nAChR signaling pathway upon agonist binding.

Section 2: α-Conotoxin MII - A Molecular Caliper for nAChR Subtypes

α-CtxMII is a 16-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[10][11][12] Its structure is highly constrained by two disulfide bonds (Cys2-Cys8 and Cys3-Cys16), which fold the peptide into a rigid, globular conformation essential for its biological activity.[10][13][14]

  • Mechanism of Action: α-CtxMII acts as a competitive antagonist at the acetylcholine binding site of nAChRs.[8] By binding to the receptor, it prevents acetylcholine from activating the channel, thereby blocking ion flux and subsequent neuronal signaling. The high affinity and slow dissociation kinetics at specific subtypes are what make it a potent inhibitor.

The three-dimensional structure of α-CtxMII reveals distinct hydrophobic and polar surfaces that are thought to be critical for its specific and high-affinity interaction with the α3β2 nAChR interface.[12][13]

Section 3: The High-Fidelity Selectivity Profile of α-Conotoxin MII

The defining characteristic of α-CtxMII is its remarkable selectivity for nAChR subtypes containing an α3β2 interface, as well as those containing α6 subunits, which are structurally related to α3.[9][15] It exhibits a potency that is orders of magnitude higher for these subtypes compared to others.[15][16] This precision allows researchers to functionally isolate and study these specific receptor populations in complex biological systems.

Quantitative Data Presentation

The table below summarizes the inhibitory potency (IC₅₀) of α-CtxMII across a range of human and rat nAChR subtypes, as determined primarily by two-electrode voltage clamp electrophysiology in Xenopus oocytes.

nAChR SubtypeSpeciesPotency (IC₅₀)Fold Selectivity (relative to α3β2)Reference(s)
α3β2 Rat0.5 - 3.7 nM 1x[10][15]
α6/α3β2β3 Rat~9 nM ~2-18x[11]
α4β2 Rat~400 nM >100x[15]
α2β2 Rat>1,000 nM >270x[15]
α3β4 Rat>1,000 nM >270x[15]
α7 Rat~100-200 nM ~27-400x[15]
α1β1δγ (muscle) Rat>10,000 nM >2700x[15]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions and expression systems. The data presented represents a consensus from the cited literature.

This striking selectivity profile is not accidental; it is dictated by specific amino acid interactions between the toxin and the receptor subunits. Studies have identified key residues on both the α3 subunit (e.g., Lys185, Ile188) and the β2 subunit (e.g., Thr59, Val109, Leu119) that are critical for the high-affinity binding of α-CtxMII.[9]

Section 4: Methodologies for Characterizing Selectivity

The determination of a compound's selectivity profile requires robust, reproducible, and well-controlled experimental methodologies. The choice of assay is critical and is driven by the specific question being asked—are we measuring binding affinity or functional inhibition?

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality: TEVC is the gold standard for characterizing the functional effects of ligands on ion channels. By expressing specific nAChR subunit combinations in Xenopus oocytes, we create a clean, heterologous system to measure the direct inhibitory effect of α-CtxMII on channel function. This method directly quantifies the concentration-dependent block of acetylcholine-evoked currents, yielding the IC₅₀ value, which is a measure of functional potency.

  • Oocyte Preparation & cRNA Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Microinject the oocytes with a precise mixture of cRNAs encoding the desired nAChR α and β subunits (e.g., rat α3 and β2).[17]

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential, typically -50 to -70 mV.

  • Data Acquisition:

    • Establish a baseline by applying a short pulse of acetylcholine (ACh) to elicit an inward current.[18] Repeat until a stable response is achieved.

    • Apply increasing concentrations of α-CtxMII to the perfusion bath for a set incubation time (e.g., 2-5 minutes) to allow for binding equilibrium.[18]

    • After incubation with each toxin concentration, apply another pulse of ACh and record the peak current amplitude.

    • Perform a thorough washout between toxin concentrations until the ACh-evoked current returns to the baseline level.

  • Data Analysis:

    • For each α-CtxMII concentration, calculate the percentage of inhibition relative to the control ACh response.

    • Plot the percentage of inhibition against the logarithm of the α-CtxMII concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte Harvest & Prepare Xenopus Oocytes Inject Microinject nAChR cRNA Oocyte->Inject Incubate Incubate for Receptor Expression Inject->Incubate Record Mount & Clamp Oocyte Incubate->Record Baseline Apply ACh Pulse (Establish Baseline) Record->Baseline Apply_Toxin Apply α-CtxMII (Incubate) Baseline->Apply_Toxin Test_Pulse Apply ACh Pulse (Measure Inhibition) Apply_Toxin->Test_Pulse Washout Washout Toxin Test_Pulse->Washout Washout->Apply_Toxin Repeat for each concentration Plot Plot % Inhibition vs. [Toxin] Washout->Plot Fit Fit Dose-Response Curve Plot->Fit IC50 Determine IC₅₀ Fit->IC50

Caption: Workflow for determining IC₅₀ using TEVC.

Radioligand Binding Assays

Causality: While electrophysiology measures functional inhibition, radioligand binding assays directly quantify the physical interaction between the toxin and the receptor. This allows for the determination of the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are direct measures of binding affinity. Competition binding assays, where α-CtxMII competes with a known radiolabeled ligand, are particularly powerful for characterizing its affinity for various nAChR subtypes expressed in cell lines or native tissues.

  • Membrane Preparation:

    • Culture cells stably expressing a specific nAChR subtype (e.g., HEK293 cells with human α3β2) or homogenize brain tissue known to be rich in the target receptor (e.g., rat striatum for α6-containing nAChRs).[19][20]

    • Homogenize the cells or tissue in a cold lysis buffer.[21]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[21][22]

    • Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Prepare a series of dilutions of unlabeled α-CtxMII (the "competitor").

    • To each well, add:

      • A fixed amount of the membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) at a concentration near its Kd value.[19][23]

      • Varying concentrations of the unlabeled α-CtxMII.

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known nAChR ligand (e.g., nicotine) to block all specific binding sites.[19][22]

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.[21]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[19][21]

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[22][24]

    • Calculate the specific binding for each α-CtxMII concentration: (Total Binding cpm) - (NSB cpm).

    • Plot the specific binding against the logarithm of the α-CtxMII concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Harvest Cells or Brain Tissue Homogenize Homogenize & Isolate Membranes Tissue->Homogenize Quantify Quantify Protein Concentration Homogenize->Quantify Setup Plate Membranes, Radioligand & α-CtxMII Quantify->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Specific Binding vs. [Competitor] Count->Plot Calculate Calculate IC₅₀ & Ki Plot->Calculate

Caption: Workflow for competition radioligand binding assay.

Fluorescence-Based Functional Assays

Causality: For higher throughput screening, fluorescence-based assays offer a faster and less labor-intensive alternative to electrophysiology. These assays measure ion flux indirectly by using dyes that are sensitive to changes in either membrane potential or intracellular calcium concentration.[25] A change in fluorescence upon agonist application indicates functional receptor channels, and the inhibition of this change by α-CtxMII provides a measure of its antagonist activity. This method is excellent for primary screening and rank-ordering compounds.

  • Cell Preparation:

    • Plate cells stably expressing the nAChR subtype of interest in a multi-well plate (e.g., 96- or 384-well).

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Remove the growth medium and load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's protocol. This is often a "no-wash" procedure.[25]

  • Assay Execution (using a fluorescence plate reader):

    • Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR).

    • Acquire a baseline fluorescence reading for each well.

    • Add varying concentrations of α-CtxMII to the wells and incubate for a predetermined period.

    • Initiate the reaction by adding a fixed concentration of an agonist (e.g., ACh or nicotine).

    • Immediately record the change in fluorescence intensity over time. The agonist will cause depolarization, leading to a change in the dye's fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to control wells (no antagonist).

    • Plot the normalized response against the logarithm of the α-CtxMII concentration and fit the curve to determine the IC₅₀.

Fluorescence_Workflow cluster_prep Preparation cluster_read FLIPR Reading cluster_analysis Analysis Plate Plate nAChR-expressing Cells in Microplate Load Load Cells with Fluorescent Dye Plate->Load Baseline Read Baseline Fluorescence Load->Baseline Add_Toxin Add α-CtxMII (Incubate) Baseline->Add_Toxin Add_Agonist Inject Agonist & Read Kinetic Response Add_Toxin->Add_Agonist Analyze_Response Calculate Peak Fluorescence Change Add_Agonist->Analyze_Response Plot Plot Response vs. [Toxin] Analyze_Response->Plot Calculate_IC50 Determine IC₅₀ Plot->Calculate_IC50

Caption: Workflow for fluorescence-based membrane potential assay.

Section 5: Applications and Future Directions

The exquisite subtype selectivity of α-CtxMII makes it more than just a scientific curiosity; it is a critical tool for dissecting the complex landscape of nicotinic signaling.

  • Current Applications:

    • Receptor Mapping: Radiolabeled or fluorescently tagged α-CtxMII can be used to visualize the anatomical distribution of α3β2- and α6-containing nAChRs in the brain.[11]

    • Functional Dissection: It allows for the selective blockade of specific nAChR subtypes to elucidate their role in complex physiological processes, such as nicotine-stimulated dopamine release in the striatum.[15]

    • Pharmacological Standard: It serves as a reference compound for the development and characterization of new, subtype-selective nAChR modulators.

  • Future Directions:

    • Therapeutic Template: The rigid structure and high selectivity of α-CtxMII provide an ideal scaffold for structure-based drug design. Analogs are being developed with improved selectivity and pharmacokinetic properties for potential use in treating neurological disorders.[10][16]

    • Advanced Probes: The development of novel fluorescent and photo-activatable analogs of α-CtxMII will enable more sophisticated studies of receptor trafficking, localization, and dynamics in living neurons.[11][26]

Conclusion

α-Conotoxin MII stands as a testament to the power of natural peptides as pharmacological probes. Its high-fidelity selectivity for α3β2 and α6-containing nAChRs, rigorously defined through a combination of functional and binding assays, provides researchers with an indispensable tool. Understanding the methodologies used to characterize this selectivity—from the functional blockade measured by electrophysiology to the direct binding quantified by radioligand assays—is paramount for its effective application. As we continue to unravel the complexities of the nicotinic cholinergic system, the precision offered by tools like α-CtxMII will be essential in developing the next generation of targeted therapeutics.

References

  • Dani, J. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology, 124, 3–19.
  • Dunlop, J., et al. (2009). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS.
  • Dani, J. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PubMed.
  • Gahring, L. C., et al. (2007). Pharmacology of alpha-conotoxin MII-sensitive subtypes of nicotinic acetylcholine receptors isolated by breeding of null mutant mice. PubMed.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.
  • Arias, H. R., et al. (2020).
  • Tocris Bioscience. α-Conotoxin MII. Tocris Bioscience.
  • Wikipedia. Nicotinic acetylcholine receptor. Wikipedia.
  • PDSP - UNC. Assay Protocol Book. PDSP - UNC.
  • Everhart, D., et al. (2004). Determinants of Potency on α-Conotoxin MII, a Peptide Antagonist of Neuronal Nicotinic Receptors.
  • Dowell, C., et al. (2006). Determinants of α-conotoxin BuIA selectivity on the nicotinic acetylcholine receptor β subunit. Journal of Biological Chemistry.
  • Halai, R., & Craik, D. J. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. MDPI.
  • Dowell, C., et al. (1997). α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes. Journal of Neuroscience.
  • Blasi, J., et al. (2007). Oral absorption and in vivo biodistribution of α-conotoxin MII and a lipidic analogue.
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. BenchChem.
  • Luo, S., et al. (2018). Mutagenesis of α-Conotoxins for Enhancing Activity and Selectivity for Nicotinic Acetylcholine Receptors. PMC.
  • Zhang, Y., et al. (2021). Characterization of an α 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor. PMC.
  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews.
  • Tsetlin, V., & Hucho, F. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. PMC - NIH.
  • Salceda, E., et al. (2007). Synthesis of fluorescent analogs of α-conotoxin MII. PMC - PubMed Central.
  • Hill, J.M., et al. (1998). 1MII: SOLUTION STRUCTURE OF ALPHA-CONOTOXIN MII. RCSB PDB.
  • Clark, R. J., et al. (2006).
  • Gopalakrishnan, M., et al. (1997). Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand. PubMed.
  • Bio-protocol. (2021). 2.3. Radioligand Binding Experiments. Bio-protocol.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Kasheverov, I. E., et al. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers.
  • Papke, R. L., et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PMC.
  • Salminen, O., et al. (2005). The subunit composition and pharmacology of alpha-Conotoxin MII-binding nicotinic acetylcholine receptors studied by a novel membrane-binding assay. PubMed.
  • Luo, S., et al. (2022). Fluorescently Labeled α-Conotoxin TxID, a New Probe for α3β4 Neuronal Nicotinic Acetylcholine Receptors. MDPI.
  • Sophion Bioscience.
  • Zhang, Y., et al. (2021). Characterization of an 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks 32 Nicotinic Acetylcholine Receptor. MDPI.

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history and discovery of alpha-Conotoxin MII from Conus magus

Author: BenchChem Technical Support Team. Date: March 2026

From Conus magus Venom to Addiction Therapeutics

Executive Summary

Alpha-Conotoxin MII (α-Ctx MII) is a 16-residue peptide neurotoxin originally isolated from the venom of the marine cone snail Conus magus.[1][2][3] Discovered in 1994 by McIntosh et al., it represented a paradigm shift in nicotinic pharmacology. Unlike its predecessors (e.g., α-Ctx MI) that targeted muscle-type receptors, MII was the first high-affinity ligand capable of distinguishing the neuronal α3β2 nicotinic acetylcholine receptor (nAChR) subtype from others. Subsequent research identified its potent blockade of α6-containing nAChRs, positioning MII as a critical tool in mapping the dopaminergic reward pathways associated with nicotine and cocaine addiction.

Part 1: Discovery & Isolation (The History)

The discovery of α-Ctx MII was not accidental but the result of rigorous bioassay-guided fractionation . The research team, led by J. Michael McIntosh and Baldomero Olivera, sought ligands that could discriminate between neuronal nAChR subtypes—a feat impossible with the broad-spectrum antagonists available at the time (e.g., mecamylamine).

The Isolation Workflow

The isolation protocol utilized the venom of Conus magus, a species already famous for yielding Ziconotide (Prialt®). The workflow followed a subtractive logic:

  • Crude Venom Extraction: Venom ducts were dissected and homogenized.

  • Size-Exclusion Chromatography: Separated large proteins from small peptides.

  • HPLC Fractionation: The peptide-rich fraction was subjected to Reverse-Phase HPLC (RP-HPLC).

  • Functional Screening: Fractions were tested on Xenopus oocytes expressing various nAChR subtypes.[4]

  • Deconvolution: The fraction blocking α3β2 receptors was purified to homogeneity.

DiscoveryWorkflow Venom Conus magus Crude Venom Sizing Size-Exclusion Chromatography Venom->Sizing HPLC RP-HPLC Fractionation Sizing->HPLC Peptide Pool Screening Functional Screening (Xenopus Oocytes) HPLC->Screening Individual Fractions Identification Hit Identification (Fraction blocking α3β2) Screening->Identification Bioactivity Detected Sequencing Edman Degradation & Mass Spectrometry Identification->Sequencing Synthesis Total Chemical Synthesis Sequencing->Synthesis Validation

Caption: The bioassay-guided fractionation workflow used to isolate α-Ctx MII, moving from crude venom to a synthesized, validated peptide.

Part 2: Structural Biochemistry

α-Ctx MII belongs to the 4/7 subfamily of alpha-conotoxins, defined by the number of residues between the conserved cysteine anchors. Its compact, globular structure is stabilized by two disulfide bonds, forming a rigid scaffold that presents specific residues (His9, Leu15) to the receptor interface.

Sequence: Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2 Formula: C


H

N

O

S

Molecular Weight: ~1712 Da (Monoisotopic)
Disulfide Connectivity

The critical feature for biological activity is the "Globular" disulfide connectivity:

  • Cys2 — Cys8 (Loop 1: 4 residues)

  • Cys3 — Cys16 (Loop 2: 7 residues)

Note: Incorrect folding often yields the "Ribbon" isomer (Cys2-Cys16, Cys3-Cys8), which is biologically inactive.

Part 3: Synthesis & Folding Protocol

For researchers requiring α-Ctx MII, chemical synthesis is the standard. Below is a self-validating protocol based on Fmoc-SPPS and oxidative folding.

1. Solid-Phase Peptide Synthesis (SPPS)
  • Resin: Rink Amide resin (0.5–0.6 mmol/g loading) is required to generate the C-terminal amide.

  • Coupling: Standard Fmoc/tBu strategy using HBTU/DIEA or DIC/Oxyma.

  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2–3 hours.

2. Oxidative Folding (The Critical Step)

The linear peptide must be oxidized to form the specific C1-C3, C2-C4 connectivity.

  • Buffer: 0.1 M NH

    
    HCO
    
    
    
    (pH 8.0–8.2).
  • Additives: Glutathione (GSH/GSSG 1:1 ratio) can accelerate folding but is often unnecessary for MII if concentration is kept low.

  • Concentration: < 20 µM to prevent intermolecular aggregation.

  • Duration: 24–48 hours at 4°C or Room Temperature.

  • Validation: Monitor by HPLC. The folded peak will elute earlier than the reduced linear peptide due to hydrophobicity changes upon compaction.

SynthesisProtocol Resin Rink Amide Resin (Fmoc-SPPS) Linear Linear Peptide (Reduced) Resin->Linear TFA Cleavage Folding Oxidative Folding (pH 8.2, 20µM) Linear->Folding Air Oxidation Purification HPLC Purification (C18 Column) Folding->Purification Folded Peak Isolation Final α-Ctx MII (Globular Isomer) Purification->Final Lyophilization

Caption: The chemical synthesis and oxidative folding pathway. The shift in HPLC retention time is the primary process control.

Part 4: Pharmacology & Mechanism of Action
Selectivity Profile

α-Ctx MII is a competitive antagonist.[5] It binds to the orthosteric site (ACh binding site) at the interface of specific subunits.

Target ReceptorIC

/ K

Physiological Relevance
α3β2 0.5 – 2.0 nM Ganglionic transmission; Norepinephrine release.
α6β2* 0.5 – 1.5 nM Dopamine release in the striatum (Addiction).
α7> 10,000 nMLow affinity (targets cognitive pathways).
α3β4> 2,000 nMLow affinity (ganglionic/adrenal).
Muscle (α1)> 10,000 nMNo paralysis (unlike α-Ctx MI).
The Dopamine Connection

The most significant application of α-Ctx MII is in addiction research. It was found that MII blocks nicotine-stimulated dopamine release in the striatum. This revealed that the relevant receptors for dopamine release are not just α4β2 (as previously thought) but specifically α6-containing receptors (often α6β2β3).

MechanismOfAction Nicotine Nicotine / ACh Receptor α6β2* nAChR (Presynaptic Terminal) Nicotine->Receptor Activation MII α-Conotoxin MII MII->Receptor Competitive Antagonism Block Inhibition of Reward Pathway MII->Block Result Dopamine Dopamine Release (Nucleus Accumbens) Receptor->Dopamine Depolarization / Ca2+ Influx

Caption: Mechanism of Action. MII competitively blocks α6β2 receptors on presynaptic terminals, preventing nicotine-induced dopamine release.*

References
  • McIntosh, J. M., et al. (1994). A nicotinic acetylcholine receptor ligand of unique specificity, alpha-conotoxin MII. Journal of Biological Chemistry, 269(24), 16733-16739.

  • Cartier, G. E., et al. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors.[6] Journal of Biological Chemistry, 271(13), 7522-7528.

  • Shon, K. J., et al. (1997). Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand.[4][7] Biochemistry, 36(50), 15693-15701.

  • Cui, C., et al. (2003). The alpha6* nicotinic acetylcholine receptor subtype is a major mediator of nicotine-evoked dopamine release in the striatum. Journal of Neuroscience, 23(37), 11611-11618.

  • Azam, L., et al. (2008). Amino acid residues that confer high selectivity of the alpha6 nicotinic acetylcholine receptor subunit to alpha-conotoxin MII[S4A,E11A,L15A]. Journal of Biological Chemistry, 283(17), 11625-11632.

Sources

Methodological & Application

reconstitution protocols for alpha-Conotoxin MII acetate lyophilized powder

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Handling Protocols for


-Conotoxin MII Acetate 

Executive Summary


-Conotoxin MII (

-Ctx MII) is a 16-residue peptide neurotoxin isolated from the marine snail Conus magus.[1] It is a highly selective and potent antagonist of nicotinic acetylcholine receptors (nAChRs), specifically targeting the

and

-containing subtypes (e.g.,

). This specificity makes it a critical tool for dissecting dopaminergic pathways in the striatum and studying nicotine addiction and Parkinson’s disease.

This guide provides a rigorous, field-validated protocol for the reconstitution, storage, and handling of


-Ctx MII acetate. It addresses the specific physicochemical challenges of disulfide-rich peptides—namely, the prevention of disulfide scrambling, oxidation of Methionine/Cysteine residues, and surface adsorption.

Safety & Regulatory Compliance (Critical)

Toxicity Warning:


-Conotoxin MII is a potent neurotoxin. While the LD50 varies by species (typically 5–25 

g/kg in mice), it should be treated as a potentially lethal agent.
  • PPE Requirements: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory. Handle all powder in a certified fume hood or biological safety cabinet.

  • Decontamination: Spills and waste must be neutralized.

    • Reagent: 6% Sodium Hypochlorite (Bleach) or 1% Contrex™ EZ.[2][3]

    • Contact Time: Minimum 30 minutes before disposal.

  • Select Agent Status: While many

    
    -conotoxins are classified as "Select Agents" by the CDC/USDA, 
    
    
    
    -Ctx MII generally falls outside the specific sequence definition (X-C-C-X-P-A-C-G...) used for regulation because it contains a P-V-C motif. However, always verify current local regulations.

Physicochemical Profile

ParameterSpecification
Sequence Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH

Disulfide Connectivity Globular Fold: Cys2–Cys8 and Cys3–Cys16
Molecular Weight ~1712.0 Da (Free Base)
Form Lyophilized Powder (Acetate Salt)
Solubility Hydrophilic; Soluble in water > 1 mg/mL
Isoelectric Point (pI) ~6.5 (Theoretical)

Pre-Reconstitution Planning

Calculation of Molar Concentration

Do not rely solely on the weight printed on the vial. Lyophilized peptides contain variable amounts of counter-ions (acetate) and residual water.

  • Best Practice: If absolute precision is required (e.g., for

    
     determination), measure the peptide content using Quantitative Amino Acid Analysis (AAA)  or UV absorbance at 280 nm (using the extinction coefficient of Cystine/His, though MII lacks Trp/Tyr, making UV less sensitive; AAA is preferred).
    
  • General Use: Assume ~70-80% peptide content by weight if AAA is unavailable.

Materials Required
  • Solvent: Sterile, nuclease-free water (Milli-Q, 18.2 M

    
    ).
    
  • Carrier Protein: Bovine Serum Albumin (BSA), Fatty-Acid Free (for working solutions).

  • Vials: Low-protein-binding polypropylene tubes (e.g., LoBind). Avoid glass for dilute solutions to prevent adsorption.

Reconstitution Protocol

Step 1: Equilibration

Remove the lyophilized peptide vial from the freezer (-20°C).

  • Critical Step: Allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

  • Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis and aggregation.

Step 2: Preparation of Master Stock (100 M – 1 mM)

The acetate salt of


-Ctx MII dissolves readily in water.
  • Centrifuge the vial briefly (10,000 x g, 30 sec) to pellet the powder.

  • Add Sterile Water to achieve a concentration of 500

    
    M to 1 mM .
    
    • Note: Avoid using saline (PBS) or buffers for the master stock. High salt concentrations can promote aggregation during freezing. Water or 1% Acetic Acid is preferred for long-term stability.

  • Vortex gently (10-20 sec) or pipette up and down. Ensure no powder remains on the walls.

  • Optional Validation: Verify complete dissolution by visual inspection against a dark background.

Step 3: Aliquoting and Storage

Repeated freeze-thaw cycles degrade the disulfide framework.

  • Divide the Master Stock into single-use aliquots (e.g., 10–50

    
    L) using low-binding tubes.
    
  • Storage:

    • -20°C: Stable for 3–6 months.

    • -80°C: Stable for >12 months (Recommended).

  • Labeling: Clearly mark "Neurotoxin - Handle with Care".

Step 4: Preparation of Working Solution

When ready to use in an assay (e.g., patch-clamp, calcium imaging):

  • Thaw one aliquot on ice.

  • Dilute to the final concentration (typically 1 nM – 100 nM) in your Experimental Buffer (e.g., ND96, ACSF).

  • Add 0.1% BSA to the buffer before adding the peptide.

    • Reasoning: At nanomolar concentrations, peptides rapidly adsorb to plastic and glass surfaces. BSA acts as a sacrificial protein to coat binding sites.

Visual Workflows

Figure 1: Reconstitution & Storage Workflow

ReconstitutionProtocol Start Lyophilized alpha-Ctx MII (-20°C) Equilibrate Equilibrate to RT (60 mins, Desiccated) Start->Equilibrate Prevent Condensation Spin Centrifuge Vial (10k x g, 30s) Equilibrate->Spin Solubilize Add Sterile Water (Target: 500 uM - 1 mM) Spin->Solubilize Master Stock Dissolve Vortex Gently Ensure Clarity Solubilize->Dissolve Aliquot Aliquot into LoBind Tubes (Single-use volumes) Dissolve->Aliquot Freeze Store at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze Dilute Dilute in Buffer + 0.1% BSA (Working Conc: 1-100 nM) Freeze->Dilute On Day of Exp

Caption: Step-by-step workflow for ensuring maximal stability and recovery of alpha-Conotoxin MII during reconstitution.

Figure 2: Mechanism of Action

Mechanism MII alpha-Conotoxin MII Receptor nAChR (alpha3beta2 / alpha6*) MII->Receptor High Affinity Binding Binding Competitive Antagonism (Orthosteric Site) Receptor->Binding Channel Ion Channel Pore Binding->Channel Prevents Opening Block Inhibition of Na+/Ca2+ Influx Channel->Block Effect Inhibition of Dopamine Release (Striatum) Block->Effect Downstream Consequence

Caption: Pharmacological pathway of alpha-Ctx MII blocking nicotinic acetylcholine receptors to modulate neurotransmission.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation High salt in stock or pH isoelectric point issue.Ensure Master Stock is in water , not PBS. If persistent, add 1% Acetic Acid.
Loss of Activity Adsorption to plasticware.Ensure 0.1% BSA is present in all solutions < 1

M.
Inconsistent Data Disulfide scrambling (oxidation).Avoid alkaline pH (>8.0). Keep stock solutions acidic or neutral. Store at -80°C.
Low Recovery Powder trapped in cap.Centrifuge vial before opening.

References

  • Cartier, G. E., et al. (1996). "A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors." Journal of Biological Chemistry, 271(13), 7522-7528. Link

  • McIntosh, J. M., et al. (2004). "Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors." Molecular Pharmacology, 65(4), 944-952.[4] Link

  • Dutertre, S., & Lewis, R. J. (2010). "Use of venom peptides to probe ion channel structure and function." Journal of Biological Chemistry, 285(18), 13315-13320. Link

  • Bingham, J. P., et al. (2017). "

    
    -Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't." Toxins, 9(12), 397. Link
    
  • CDC/USDA Select Agent Program. "Select Agents and Toxins List." Link

Sources

calculating IC50 of alpha-Conotoxin MII acetate in electrophysiology

Electrophysiological Determination of the of -Conotoxin MII Acetate on Nicotinic Acetylcholine Receptors

Scientific Rationale & Overview



Accurately calculating the half-maximal inhibitory concentration (


Mechanism of Action





MoAAChAcetylcholine (ACh)Endogenous AgonistReceptorα3β2 / α6-containing nAChROrthosteric Binding SiteACh->Receptor BindsToxinα-Conotoxin MII AcetateCompetitive AntagonistToxin->Receptor Competes & BlocksOpenChannel Open(Na+/Ca2+ Influx)Receptor->Open ActivationClosedChannel Closed(No Ion Flow)Receptor->Closed Inhibition

Caption: Mechanism of α-Conotoxin MII competitive antagonism at the α3β2 nAChR.

Experimental Workflow

The procedure transitions from molecular biology (receptor expression) to biophysics (current recording) and concludes with pharmacological modeling.

WorkflowA1. Microinjection(nAChR cRNA)B2. Incubation(18°C, 2-5 Days)A->BC3. TEVC Setup(Hold at -70 mV)B->CD4. Toxin Perfusion(Concentration Series)C->DE5. Data Analysis(Hill Equation Fit)D->E

Caption: Workflow for TEVC electrophysiology to determine IC50 in Xenopus oocytes.

Detailed TEVC Protocol for Determination

Phase 1: Receptor Expression
  • cRNA Preparation & Microinjection : Synthesize capped cRNA encoding the desired nAChR subunits (e.g., human

    
     and 
    
    
    ). Inject 5–50 ng of total cRNA into defolliculated Stage V–VI Xenopus laevis oocytes.
    • Causality: Injecting an equimolar ratio (or specific stoichiometric ratios like 1:1) ensures uniform pentameric assembly. Defolliculation removes the protective follicular layer, allowing unobstructed access for the recording electrodes and rapid diffusion of the applied drugs.

  • Incubation : Incubate injected oocytes at 18°C in ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4) supplemented with 50 µg/mL gentamicin for 2 to 5 days.

    • Causality: The 18°C temperature suppresses endogenous oocyte protease activity and prevents apoptosis, providing an optimal thermal environment for the slow folding and membrane trafficking of exogenous ion channels.

Phase 2: Electrophysiological Setup
  • Electrode Placement : Impale the oocyte with two glass capillary microelectrodes filled with 3 M KCl (resistance 0.5–2.0 M

    
    ).
    
  • Voltage Clamping : Clamp the membrane potential at -70 mV using a TEVC amplifier.

    • Causality: Holding the membrane at -70 mV provides a strong electrochemical driving force for inward

      
       and 
      
      
      currents upon channel opening, maximizing the signal-to-noise ratio without compromising membrane stability.
  • Continuous Perfusion : Perfuse the oocyte continuously with ND96 buffer at a rate of 2 mL/min.

Validation Checkpoint (Self-Validating System): Before applying any toxin, deliver at least three consecutive 2-second pulses of ACh separated by 3-minute wash intervals. The peak inward current amplitude must not vary by more than 10%. A stable baseline validates that the receptor expression is stable and the oocyte is not undergoing desensitization or "rundown." This ensures that any subsequent reduction in current is solely attributable to the


-Conotoxin MII acetate.
Phase 3: Concentration-Response Curve (CRC) Generation
  • Agonist Selection : Utilize an ACh concentration that corresponds to the

    
     for the specific nAChR subtype being tested (typically 10–100 µM).
    
    • Causality: Using a sub-maximal (

      
      ) concentration ensures the assay is highly sensitive to competitive antagonism. If a saturating concentration of ACh is used, the excess agonist will outcompete the toxin, artificially inflating the measured 
      
      
      value.
  • Toxin Pre-incubation : Stop the ND96 flow and statically bathe the oocyte in a specific concentration of

    
    -Conotoxin MII acetate (e.g., starting at 0.01 nM up to 100 nM) for exactly 5 minutes.
    
    • Causality: Peptides possess significantly slower diffusion and binding kinetics compared to small molecules like ACh. A 5-minute pre-incubation ensures the toxin-receptor interaction reaches thermodynamic equilibrium before the channel is challenged with the agonist.

  • Co-application : Following pre-incubation, apply a 2-second pulse of the ACh + Toxin mixture. Record the peak current.

  • Washout : Wash the oocyte with ND96 for 5–10 minutes to allow the reversible toxin to unbind, restoring the baseline ACh response before testing the next concentration.

Data Analysis & Expected Outcomes

To calculate the



Calculate the percentage of inhibition for each concentration:

Plot the % Inhibition against the base-10 logarithm of the


Quantitative Selectivity Profile

nAChR Subtype

-Conotoxin MII

(nM)
Selectivity Profile

0.5 – 2.2Primary Target (High Affinity)

0.4 – 2.4Primary Target (High Affinity)

> 10,000Non-binding (Low Affinity)

> 1,000Non-binding (Low Affinity)

> 10,000Non-binding (Low Affinity)

Note: The


References

  • Cartier, G. E., Yoshikami, D., Gray, W. R., Luo, S., Olivera, B. M., & McIntosh, J. M. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors. Journal of Biological Chemistry. 1

  • McIntosh, J. M., Azam, L., Staheli, S., Dowell, C., Lindstrom, J. M., Kuryatov, A., Garrett, J. E., Marks, M. J., & Whiteaker, P. (2004). Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors. Molecular Pharmacology. 2

  • Lebbe, E. K. M., Peigneur, S., Wijesekara, P. N., & Tytgat, J. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs.

Application Note: Optimal Solvent and Reconstitution Protocol for α-Conotoxin MII Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Conotoxin MII is a 16-amino acid, disulfide-rich peptide neurotoxin originally isolated from the venom of the marine cone snail Conus magus. In neuropharmacology, it serves as a premier, highly selective competitive antagonist for neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β2 and α6-containing (α6β2*) subtypes[1]. Because these receptor subtypes are critical modulators of dopamine release in the mesolimbic pathway, α-Conotoxin MII is an indispensable probe for drug development professionals studying addiction, structural neuronal plasticity, and motor behavior[2].

This application note provides a self-validating protocol for the optimal dissolution and handling of α-Conotoxin MII acetate, ensuring maximum structural integrity, preventing non-specific plastic adsorption, and guaranteeing reproducible electrophysiological data.

Physicochemical Profiling & Solvent Causality

To achieve reproducible IC50 values in patch-clamp or radioligand binding assays, researchers must understand the causality behind the chosen solvent system.

The Acetate Advantage

During solid-phase peptide synthesis (SPPS), peptides are typically cleaved using trifluoroacetic acid (TFA). However, residual TFA counter-ions can alter the local pH and exert cytotoxic effects on sensitive primary cell cultures (e.g., iPSC-derived dopaminergic neurons)[2]. High-grade commercial α-Conotoxin MII is subjected to a counter-ion exchange process to form an acetate salt [3]. The acetate counter-ion is biologically benign, maintains physiological pH buffering capacity, and significantly enhances the peptide's thermodynamic solubility in aqueous environments.

The Necessity of Carrier Proteins (BSA)

While α-Conotoxin MII is highly water-soluble due to its polar residues, structural analyses reveal distinct hydrophobic patches on its surface[1]. These patches are a structural necessity for the toxin to dock into the hydrophobic binding pocket of the α3β2/α6β2* nAChR. However, in highly dilute working solutions (e.g., < 1 μM), these hydrophobic domains drive non-specific adsorption to the walls of plastic microcentrifuge tubes and pipette tips. This adsorption drastically reduces the effective concentration of the peptide.

The Optimal Solvent: To counteract this, the optimal solvent is Ultrapure Water (or a physiological buffer like 1x PBS/TBS) supplemented with 0.1% Bovine Serum Albumin (BSA) [4]. BSA acts as a sacrificial carrier protein, saturating the hydrophobic binding sites on the plastic and ensuring 100% of the peptide remains in the bulk solution.

Quantitative Data: Solubility & Storage Specifications

The following table summarizes the quantitative physicochemical data and optimal storage parameters for α-Conotoxin MII acetate to ensure long-term stability.

ParameterSpecificationCausality / Rationale
Molecular Weight 1811.1 Da (Net Peptide)Dictates molarity calculations during reconstitution.
Optimal Solvent Ultrapure H₂O + 0.1% BSABSA prevents non-specific adsorption to plasticware[4].
Max Solubility ≥ 1 mg/mL (in H₂O)Acetate salt form ensures rapid and complete aqueous dissolution[3].
Stock Concentration 100 μM to 1 mMConcentrated stocks minimize degradation kinetics.
Lyophilized Storage -20°C to -80°CDesiccated state prevents hydrolysis of peptide bonds.
Reconstituted Storage -20°C to -80°C (Aliquots)Prevents oxidative scrambling of the two disulfide bridges[1].
Freeze-Thaw Limit Maximum 1 cycleRepeated cycles cause peptide aggregation and loss of potency.

Standard Operating Procedure (SOP): Reconstitution

This step-by-step methodology is designed as a self-validating system. Each step contains a verification checkpoint to ensure the protocol's integrity before proceeding.

Step 1: Equilibration

  • Action: Remove the lyophilized α-Conotoxin MII acetate vial from the -20°C freezer. Allow it to equilibrate to room temperature (approx. 15–20 minutes) inside a desiccator.

  • Validation: Condensation on the inner walls of the vial introduces moisture that can degrade the peptide. Room temperature equilibration prevents this.

Step 2: Pre-Centrifugation

  • Action: Centrifuge the vial at 10,000 x g for 1 minute before opening the cap.

  • Validation: Lyophilized powder often disperses during shipping. Centrifugation ensures all material is pelleted at the bottom, preventing loss of mass upon opening.

Step 3: Solvent Addition

  • Action: Calculate the required volume of solvent (Ultrapure H₂O + 0.1% BSA) to achieve a 1 mM stock solution. Carefully pipette the solvent directly onto the peptide pellet.

  • Validation: Use low-retention pipette tips to ensure the exact volume is delivered.

Step 4: Dissolution & Verification

  • Action: Cap the vial and gently vortex on a low setting for 10 seconds. Avoid vigorous shaking to prevent foaming (due to BSA).

  • Validation: Hold the vial against a dark background under a light source. The solution must be completely transparent with no visible particulate matter. A clear solution validates complete dissolution.

Step 5: Aliquoting & Cryopreservation

  • Action: Immediately divide the stock solution into single-use aliquots (e.g., 10 μL to 50 μL) in low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

  • Validation: Single-use aliquots inherently validate the integrity of future experiments by completely eliminating freeze-thaw degradation.

Experimental Workflows & Mechanistic Pathways

Workflow Visualization

The following diagram illustrates the critical path for peptide reconstitution, emphasizing the integration of BSA and single-use aliquoting to maintain experimental integrity.

Workflow Step1 1. Centrifuge Vial (10,000 x g, 1 min) Step2 2. Add Optimal Solvent (Ultrapure H2O + 0.1% BSA) Step1->Step2 Step3 3. Gentle Vortex & Inspect (Ensure Complete Dissolution) Step2->Step3 Step4 4. Aliquot Solution (Single-use volumes) Step3->Step4 Step5 5. Store at -20°C or -80°C (Avoid Freeze-Thaw) Step4->Step5

Fig 1. Step-by-step reconstitution and storage workflow for α-Conotoxin MII acetate.

Mechanistic Application in Electrophysiology

When applied to in vitro models, such as Ventral Tegmental Area (VTA) dopamine neurons or iPSC-derived cultures, α-Conotoxin MII acts as a potent competitive antagonist[5]. By binding to the extracellular domain of the α3β2 or α6β2* nAChR, the toxin prevents the endogenous ligand (Acetylcholine) from inducing the conformational change required to open the ion channel pore. This blockade halts the influx of Ca²⁺ and Na⁺, subsequently inhibiting the downstream release of dopamine[2].

Mechanism ACh Acetylcholine (ACh) Receptor α3β2 / α6β2* nAChR (Presynaptic Terminal) ACh->Receptor Binds (Normal) Toxin α-Conotoxin MII Toxin->Receptor Competitive Antagonism IonChannel Ion Channel Pore (Closed State) Receptor->IonChannel Prevents Opening CaInflux Ca2+ / Na+ Influx Blocked IonChannel->CaInflux Blocks Dopamine Inhibition of Dopamine Release CaInflux->Dopamine Results in

Fig 2. Mechanism of α3β2/α6β2* nAChR inhibition by α-Conotoxin MII.

References

  • [2] Title: Alpha6-Containing Nicotinic Acetylcholine Receptors Mediate Nicotine-Induced Structural Plasticity in Mouse and Human iPSC-Derived Dopaminergic Neurons. Source: Frontiers in Cellular Neuroscience URL:[Link]

  • [1] Title: Oral absorption and in vivo biodistribution of α-conotoxin MII and a lipidic analogue. Source: Biochemical and Biophysical Research Communications URL:[Link]

  • [3] Title: HPLC of Peptides and Proteins. Source: Methods in Molecular Biology URL:[Link]

  • [5] Title: Functional Nicotinic Acetylcholine Receptors Containing α6 Subunits Are on GABAergic Neuronal Boutons Adherent to Ventral Tegmental Area Dopamine Neurons. Source: Journal of Neuroscience URL:[Link]

  • [4] Title: Pharmacologically Distinct Nicotinic Acetylcholine Receptors. Source: Molecular Pharmacology / SciSpace URL:[Link]

Sources

using alpha-Conotoxin MII acetate in whole-cell patch-clamp recording

Application Note: High-Fidelity Whole-Cell Patch-Clamp Recording using -Conotoxin MII Acetate

Executive Summary & Mechanism of Action


1
Mechanistic Profile

Unlike broad-spectrum nAChR antagonists,

competitive antagonist
  • Primary Targets:

    
     and 
    
    
    -containing isoforms (
    
    
    ).
  • Selectivity: >200-fold selectivity over

    
    , 
    
    
    , and
    
    
    subtypes.
  • Key Application: Distinguishing dopaminergic regulatory receptors in the striatum (predominantly

    
    ) from other subtypes.
    
Why the "Acetate" Form?

Commercially available peptides are often supplied as Trifluoroacetate (TFA) salts due to the HPLC purification process. However, TFA ions can non-specifically modulate ion channels , potentially altering current kinetics or amplitude. The acetate salt form is critical for high-fidelity electrophysiology as it is physiologically inert, ensuring that observed effects are solely due to the peptide-receptor interaction.

Experimental Workflow Visualization

The following diagram outlines the critical path from peptide reconstitution to data analysis, highlighting quality control checkpoints.

ExperimentalWorkflowcluster_prepPhase 1: Reconstitution & Storagecluster_recPhase 2: Recording Protocolcluster_anaPhase 3: AnalysisStockLyophilized alpha-Ctx MII AcetateSolventSolvent: Distilled Water or 10mM Acetic AcidStock->SolventDissolveAliquotAliquot & Store (-20°C or -80°C)Solvent->AliquotAvoid Freeze-ThawWorkingSolWorking Solution (ACSF + 0.1% BSA)Aliquot->WorkingSolDilute immediately before useCellWhole-Cell ConfigurationControlControl Trace (ACh Pulse)Cell->ControlStabilizePerfusionPerfusion: alpha-Ctx MII (2-5 mins)Control->PerfusionTestTest Trace (ACh Pulse)Perfusion->TestEquilibrium BlockWashoutWashout (>10 mins)Test->WashoutCheck ReversibilityCalcCalculate % Inhibition: (1 - Test/Control) * 100Test->CalcCurveDose-Response Curve FitCalc->Curve

Figure 1: Step-by-step workflow for handling

Detailed Protocol: Preparation & Handling

Reconstitution (The "Net Peptide" Factor)

Expert Insight: Synthetic peptides contain residual counter-ions and water.[2] A 1 mg vial of powder does not contain 1 mg of active peptide. You must calculate the Net Peptide Content (NPC) to ensure accurate molarity.

  • Check the Certificate of Analysis (CoA): Locate the NPC (typically 70-90%).

  • Calculate Molarity:

    
    
    
  • Solvent: Reconstitute the stock solution (e.g., 100

    
    M or 1 mM) in distilled water  or 10 mM acetic acid .
    
    • Why?

      
      -Ctx MII is basic; slightly acidic conditions improve stability during storage.
      
  • Storage: Aliquot into small volumes (e.g., 5-10

    
    L) and store at -20°C or -80°C. Never  refreeze an aliquot.
    
Working Solutions & Adsorption Control

Critical Step: Conotoxins are "sticky" peptides. They rapidly adsorb to plastic tubing and perfusion chambers, leading to a lower effective concentration at the cell.

  • Carrier Protein: Always dilute the stock into extracellular recording solution containing 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20.

    • Note: BSA is preferred for live-cell recordings as detergents like Tween can sometimes affect membrane stability.

  • Tubing: Use Teflon (PTFE) or siliconized glass tubing where possible to minimize loss.

Whole-Cell Patch-Clamp Recording Protocol

Setup & Solutions[3][4][5]
  • Rig: Fast-perfusion system (e.g., RSC-200 or similar) is mandatory. nAChRs desensitize in milliseconds; slow bath exchange will mask the peak current.

  • Pipette Resistance: 3–5 M

    
    .
    
  • Internal Solution (Pipette): High K+ or Cs+ based.

    • Example: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.3). Cs+ blocks K+ channels, isolating the cationic nAChR conductance.

  • External Solution (Bath): Standard ACSF or HEPES-buffered saline.

    • Example: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Voltage Protocol
  • Holding Potential: Clamp the cell at -60 mV to -70 mV .

  • Agonist Stimulation: Apply a short pulse (500 ms - 2 s) of Acetylcholine (ACh) or Nicotine.

    • Concentration: Typically 100

      
      M ACh (approx. EC50-EC80 depending on subtype).
      
  • Interval: Allow 60–120 seconds between pulses to ensure full recovery from desensitization.

Application of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Ctx MII[5][6][7][8]
  • Baseline: Record 3-5 stable control responses to ACh alone. Run-down (gradual loss of current) is common with nAChRs; ensure the baseline is stable (<10% variance).

  • Pre-incubation (The "Wash-In"):

    • Switch perfusion to the solution containing

      
      -Ctx MII Acetate (+ 0.1% BSA).
      
    • Wait 2–5 minutes without applying ACh.

    • Causality: Peptides diffuse slower than small molecules. Pre-incubation allows the toxin to equilibrate with the receptor binding sites before the channel opens.

  • Test Pulse: Apply ACh in the continued presence of

    
    -Ctx MII.
    
  • Washout: Switch back to control external solution.

    
    -Ctx MII has a high affinity (slow off-rate); washout may take 10–20 minutes .
    

Data Analysis & Interpretation

Signaling Pathway Blockade

The following diagram illustrates the specific intervention point of

MechanismAChAcetylcholine (Agonist)ReceptornAChR (alpha3beta2 / alpha6beta2)ACh->Receptor BindsMIIalpha-Ctx MII (Antagonist)MII->Receptor Competitive BlockadeOpenChannel Opening (Na+/Ca2+ Influx)Receptor->Open ActivationSignalDepolarization / Dopamine ReleaseOpen->Signal

Figure 2: Mechanism of Action.



Quantitative Benchmarks

When analyzing data, compare your results against these established IC50 values to validate your preparation.

Receptor Subtype

-Ctx MII IC50 (approx)
SensitivityNotes

0.5 – 3.7 nM High Primary target in PNS/Ganglia.

1.0 – 5.0 nM High Primary target in Striatum (Dopaminergic).

> 2000 nMLowUsed as a negative control.

> 2000 nMLowMajor CNS subtype; MII does not block.

> 10,000 nMNoneHomomeric receptors; MII does not block.

Calculation of Inhibition:


Troubleshooting & Self-Validation

  • Issue: No inhibition observed.

    • Check: Did you include BSA? Peptide likely stuck to the tubing.

    • Check: Is the concentration correct based on Net Peptide Content?

    • Check: Are you expressing the correct subunits? (e.g.,

      
       is resistant).
      
  • Issue: Current runs down before toxin application.

    • Fix: Increase the inter-pulse interval (e.g., from 60s to 120s). Add ATP/GTP to the internal solution to support metabolic stability.

  • Issue: Incomplete Washout.

    • Insight: This is normal for high-affinity toxins. If the block is >90%, full recovery may not be possible within the life of the patch. This confirms high-affinity binding.

References

  • Cartier, G. E., et al. (1996). "A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors."[1][3] Journal of Biological Chemistry.

  • Harvey, S. C., et al. (1997). "Determinants of specificity for alpha-conotoxin MII on alpha3beta2 neuronal nicotinic receptors."[4] Molecular Pharmacology.

  • McIntosh, J. M., et al. (2004). "Analogues of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors."[5] Molecular Pharmacology.

  • Bachem. "Handling and Storage of Peptides." Bachem Technical Guides.

  • Tocris Bioscience. "alpha-Conotoxin MII Product Information." Tocris.

Application Note: Precision In Vivo Delivery of α-Conotoxin MII Acetate in Rodents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise in vivo application of α-Conotoxin MII (α-Ctx MII) , specifically the acetate salt form. This guide prioritizes local intracranial administration, as systemic delivery is ineffective for CNS targets due to Blood-Brain Barrier (BBB) impermeability.

Executive Summary & Mechanism of Action

α-Conotoxin MII (α-Ctx MII) is a 16-amino acid peptide isolated from Conus magus.[1][2][3] It is the gold-standard pharmacological tool for selectively antagonizing α6-containing nicotinic acetylcholine receptors (nAChRs) , specifically the α6β2 and α3β2 subtypes.

In the rodent CNS, α6β2* isoforms are densely expressed on dopaminergic terminals in the Nucleus Accumbens (NAc) and Ventral Tegmental Area (VTA) . Consequently, α-Ctx MII is primarily used to dissect the cholinergic modulation of dopamine release, nicotine reinforcement, and psychostimulant sensitization.

Critical Pharmacological Insight: Unlike broad-spectrum antagonists (e.g., mecamylamine), α-Ctx MII distinguishes between α6* and non-α6* receptors (like α4β2*). However, it does not cross the blood-brain barrier (BBB).[1][4] Therefore, systemic administration (IP, SC, IV) is ineffective for CNS studies. Successful experimentation requires precise stereotaxic delivery.

Mechanistic Pathway Diagram

The following diagram illustrates the specific blockade of presynaptic nAChRs by α-Ctx MII, preventing nicotine-induced dopamine exocytosis.

G Nicotine Nicotine / Agonist nAChR α6β2* nAChR (Presynaptic Terminal) Nicotine->nAChR Activates Ca Ca2+ Influx nAChR->Ca Depolarization Vesicle Synaptic Vesicle Fusion Ca->Vesicle Triggers Dopamine Dopamine Release (Synaptic Cleft) Vesicle->Dopamine Exocytosis MII α-Conotoxin MII (Inhibitor) MII->nAChR High-Affinity Blockade (IC50 ~0.5 nM)

Figure 1: Mechanism of Action. α-Ctx MII selectively blocks the α6β2 nAChR interface, preventing calcium influx and subsequent dopamine release in the striatum.*

Compound Handling & Formulation

Commercial α-Ctx MII is typically supplied as an acetate salt . This counterion affects the molecular weight and must be accounted for to ensure accurate molar dosing.

Net Peptide Content (NPC) Correction

Peptides are hygroscopic and contain counterions. A 1 mg vial of "α-Conotoxin MII Acetate" may only contain ~70–80% active peptide by weight.

  • Formula:

    
    
    
  • Example: To prepare a stock, check the Certificate of Analysis (CoA) for the NPC (e.g., 75%). If you need 1 µmol, and MW is ~1712 g/mol :

    
    
    
Reconstitution Protocol
  • Vehicle: Sterile 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF).

    • Note: Avoid DMSO if possible; α-Ctx MII is highly water-soluble.

  • Stock Solution: Dissolve to 100 µM or 1 mM in sterile saline.

  • Storage: Aliquot into low-bind PCR tubes (10–20 µL). Store at -20°C or -80°C .

    • Stability: Stable for months frozen. Once thawed, keep at 4°C and use within 1 week . Do not refreeze.

Dosage Guidelines (Rodent)

The following dosages are established for rat models (Sprague-Dawley/Long-Evans). For mice (C57BL/6), scale volumes down by 50%, but maintain concentration or adjust slightly based on diffusion volume.

Table 1: Recommended Dosage by Route
Route of AdministrationTarget RegionDose Range (per side)Injection Vol.Infusion RatePurpose
Intra-Cranial (Local) NAc Shell 1.0 – 10.0 pmol 0.5 – 1.0 µL0.2 – 0.5 µL/minRecommended. Specific modulation of reward circuitry [1, 2].
Intra-Cranial (Local) VTA 1.0 – 10.0 pmol 0.3 – 0.5 µL0.1 – 0.25 µL/minModulation of somatodendritic receptors [2].
ICV Lateral Ventricle0.1 – 1.0 nmol2.0 – 5.0 µL1.0 µL/minLess Specific. Affects Habenula/IPN α3β2* receptors.
Systemic IP / SC / IVNOT RECOMMENDED N/AN/APeptide does not cross BBB.[1][4]

Expert Commentary on Dosage:

  • The "Sweet Spot": Most robust behavioral effects (e.g., reduction in nicotine self-administration) are observed at 5–10 pmol/side in the NAc Shell [1].

  • High Dose Warning: Doses >100 pmol may lose selectivity, potentially affecting α3β4* or α4β2* subtypes, or causing off-target motor deficits.

Experimental Protocol: Stereotaxic Microinfusion

This protocol describes the delivery of α-Ctx MII into the Nucleus Accumbens (NAc) Shell of a rat.[5]

Pre-Surgical Preparation
  • Subject: Male Sprague-Dawley Rats (250–300 g).

  • Anesthesia: Isoflurane (5% induction, 2–3% maintenance).

  • Analgesia: Meloxicam (1 mg/kg SC) pre-op.

Stereotaxic Coordinates (Rat NAc Shell)

Relative to Bregma (Paxinos & Watson):

  • AP: +1.7 mm

  • ML: ±0.8 mm

  • DV: -7.0 mm (from skull surface)

Infusion Workflow
  • Cannulation: Implant 26G guide cannulae 1–2 mm dorsal to the target (DV -5.0 to -6.0 mm) to prevent tissue damage at the injection site. Secure with dental cement.

  • Recovery: Allow 5–7 days for post-operative recovery.

  • Microinjection (Day of Experiment):

    • Insert 33G internal injector extending 1–2 mm beyond the guide.

    • Dose: Prepare 10 µM working solution (10 pmol in 1 µL).

    • Rate: Infuse 0.5 µL/min for 2 minutes using a syringe pump (e.g., Harvard Apparatus).

    • Diffusion: Leave injector in place for 1–2 additional minutes to prevent backflow.

  • Testing: Begin behavioral testing (e.g., Progressive Ratio self-administration) 5–10 minutes post-infusion.

Experimental Timeline Diagram

Workflow Start Start: Peptide Reconstitution (Correct for Acetate Salt) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Start->Surgery Recovery Recovery Period (5-7 Days) Surgery->Recovery Prep Prepare Working Sol. (10 µM in Saline) Recovery->Prep Infusion Microinfusion (0.5 µL/min, 10 pmol dose) Prep->Infusion Wait Diffusion Period (2 mins post-infusion) Infusion->Wait Behavior Behavioral Assay (e.g., Nicotine Self-Admin) Wait->Behavior Histology Histological Verification (Cannula Placement) Behavior->Histology

Figure 2: Experimental Workflow. Step-by-step timeline from peptide preparation to histological verification.

Validation & Controls (Self-Validating System)

To ensure data integrity (Trustworthiness), every study must include:

  • Vehicle Control: Infuse sterile saline/aCSF in a separate cohort.

  • Anatomical Specificity: Infuse α-Ctx MII into a dorsal control region (e.g., Anterior Cingulate Cortex) to prove effects are specific to the NAc/VTA [1].[5]

  • Histology: Post-mortem brain slicing (Coronal sections) is mandatory . Discard data from animals where cannula placement falls outside the target nucleus.

References

  • Brunzell, D. H., et al. (2010). α-Conotoxin MII-Sensitive Nicotinic Acetylcholine Receptors in the Nucleus Accumbens Shell Regulate Progressive Ratio Responding Maintained by Nicotine. Neuropsychopharmacology, 35(3), 665–673. Link

  • Salminen, O., et al. (2005). Neuronal Nicotinic Acetylcholine Receptors in the Striatum: Pre- and Postsynaptic Modulation of Dopamine Release. Molecular Pharmacology, 68(3), 944-952. Link (Note: Link directs to relevant search/record).

  • Cartier, G. E., et al. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors. Journal of Biological Chemistry, 271(13), 7522-7528. Link

  • McIntosh, J. M., et al. (2004). Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors.[5] Molecular Pharmacology, 65(4), 944-952.[5] Link

Sources

handling and safety data sheet (SDS) for alpha-Conotoxin MII acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: α-Conotoxin MII Acetate

A Guide for Researchers in Neuroscience and Drug Development

Section 1: Introduction and Overview

α-Conotoxin MII is a 16-amino acid peptide neurotoxin originally isolated from the venom of the marine cone snail, Conus magus.[1][2] As a member of the α-conotoxin family, it is characterized by a compact, stable structure maintained by two critical disulfide bonds.[3][4] Its principal scientific value lies in its function as a potent and highly selective competitive antagonist of specific subtypes of neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] This remarkable selectivity makes α-Conotoxin MII an indispensable pharmacological tool for dissecting the physiological and pathological roles of these receptors in the central and peripheral nervous systems.[7][8] This guide provides comprehensive data on its handling, safety, and application in key experimental protocols.

Section 2: Mechanism of Action and Target Selectivity

α-Conotoxin MII exerts its biological effect by binding to the extracellular ligand-binding domain of nAChRs, competitively inhibiting the binding of the endogenous agonist, acetylcholine (ACh). This blockade prevents the ion channel from opening, thereby inhibiting the influx of sodium and calcium ions and subsequent neuronal depolarization.

The defining characteristic of α-Conotoxin MII is its exceptional subtype selectivity. It is a highly potent antagonist of nAChRs containing the α3β2 subunit interface .[5][9] Studies using Xenopus oocytes expressing various rat nAChR subtypes have determined its IC₅₀ for α3β2 receptors to be in the low nanomolar range (0.5 - 3.7 nM).[1][5][9] The toxin also demonstrates high potency for α6-containing nAChRs , which are structurally related to the α3 subunit.[6][8] In contrast, its potency is two to four orders of magnitude lower for other nAChR combinations, such as α4β2, α7, and the muscle-type α1β1δγ receptor, making it a precise tool for isolating α3β2- and α6-mediated circuits.[7][9]

This selectivity allows researchers to investigate the specific roles of α3β2 and α6 nAChRs in various physiological processes, including the modulation of neurotransmitter release, such as nicotine-stimulated dopamine release in the striatum.[8][9]

Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane presynaptic Action Potential Arrival vesicle Vesicle with Acetylcholine (ACh) presynaptic->vesicle Triggers Release ACh Acetylcholine (ACh) vesicle->ACh Releases into Synapse nAChR α3β2/α6 nAChR downstream Ion Influx (Na+, Ca2+) & Depolarization nAChR->downstream Channel Opens ACh->nAChR Binds & Activates Conotoxin α-Conotoxin MII Conotoxin->nAChR Binds & Blocks

Caption: α-Conotoxin MII competitively blocks acetylcholine binding at α3β2/α6 nAChRs.

Section 3: Physicochemical Properties and Storage

Proper storage and handling are critical to maintaining the stability and activity of α-Conotoxin MII acetate. The peptide's integrity is paramount for reproducible experimental results.

PropertyValueSource
Amino Acid Sequence GCCSNPVCHLEHSNLC[1]
Molecular Formula C₆₇H₁₀₃N₂₃O₂₂S₄[5]
Molecular Weight 1710.99 g/mol [5]
Disulfide Bonds Cys2-Cys8, Cys3-Cys16[1]
Appearance White lyophilized powderN/A
Solubility Soluble to 1 mg/mL in sterile water[5]

Storage Protocols:

  • Lyophilized Powder: Upon receipt, store the lyophilized powder at -20°C in a desiccated environment.[5] Under these conditions, the peptide is stable for years.

  • Reconstitution: To prepare a stock solution, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer of choice (e.g., PBS) to a convenient concentration (e.g., 1 mg/mL or 100 µM). Gently vortex to dissolve.

  • Stock Solution Storage: For long-term storage, it is imperative to aliquot the reconstituted stock solution into single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or -80°C . This practice is crucial to avoid repeated freeze-thaw cycles , which can lead to peptide degradation and loss of activity. For short-term use (days to a week), the stock solution may be stored at 4°C.[10]

Section 4: Safety and Handling Data Sheet (SDS)

α-Conotoxin MII is a potent neurotoxin and must be handled with extreme care by trained personnel in a laboratory setting.

4.1 Hazard Identification

  • Classification: Highly potent neurotoxin. Acute toxicity (Oral, Dermal, Inhalation).[11]

  • Primary Hazard: May be fatal if it enters the bloodstream.[12] The primary routes of exposure in a laboratory setting are accidental injection (needlestick), absorption through broken skin, inhalation of aerosols, and ingestion.[11]

  • Health Effects: Blocks neuronal communication. Systemic exposure can lead to muscle paralysis, respiratory difficulty, and cardiovascular collapse.[11]

4.2 First Aid Measures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.

  • Note to Physician: Treatment is supportive. There is no specific antidote. Monitor respiratory and cardiovascular function.

4.3 Personal Protective Equipment (PPE)

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected before use.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[13]

  • Skin and Body Protection: Wear a lab coat. Ensure closed-toed shoes are worn.[11]

  • Respiratory Protection: When handling the dry powder or creating aerosols, work in a chemical fume hood or use a suitable respirator.

4.4 Handling and Storage

  • Handling: Only to be handled by trained personnel. Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols. Do not handle with cut or scratched skin.[12] Wash hands thoroughly after handling.

  • Storage: Store locked up in a secure, designated area at -20°C. Keep container tightly closed.

4.5 Spills, Decontamination, and Disposal

  • Spill Procedure: Evacuate the area. Wear full PPE. Cover the spill with an absorbent material. Working from the perimeter inward, apply a decontamination solution and allow for sufficient contact time (at least 1 hour).[11]

  • Decontamination: Autoclaving is not an effective method for inactivating conotoxins.[11] Effective chemical decontamination can be achieved with:

    • 6% Sodium Hypochlorite (Bleach): Results in complete peptide digestion.[14]

    • 1% Enzymatic Detergent Solution (e.g., Contrex™ EZ): Causes significant disruption of secondary structure and partial digestion.[14]

  • Disposal: All waste materials (used vials, tips, contaminated PPE) must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Section 5: Experimental Protocols and Applications

5.1 General Guidelines for Reconstitution and Dilution For most applications, a 100 µM stock solution is a convenient starting point. This stock is then serially diluted in the appropriate physiological buffer for the specific experiment to achieve the desired final nanomolar concentrations. Use low-protein-binding tubes and pipette tips to prevent loss of the peptide due to surface adhesion.

5.2 Protocol 1: In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is the gold standard for quantifying the potency and selectivity of α-Conotoxin MII on specific nAChR subtypes expressed in a controlled system.[3][15]

Methodology:

  • Oocyte Preparation: Harvest and prepare mature (Stage V-VI) Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., rat α3 and β2 subunits).[3]

  • Incubation: Incubate the injected oocytes for 2-5 days at 18°C in ND96 buffer to allow for receptor expression.[3]

  • TEVC Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 buffer. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at a holding potential of -70 mV.

  • Baseline Response: Establish a stable baseline response by applying a brief pulse (1-2 seconds) of a control agonist concentration (e.g., 100 µM Acetylcholine).

  • Toxin Application: Perfuse the chamber with ND96 buffer containing the desired concentration of α-Conotoxin MII (e.g., 0.1 nM to 100 nM) for a pre-determined incubation period (e.g., 2-5 minutes) to allow for binding equilibrium.

  • Test Response: While still in the presence of the toxin, apply the same agonist pulse as in step 5.

  • Data Analysis: Measure the peak current amplitude of the test response and compare it to the baseline response. The percentage of inhibition is calculated. Repeat for a range of toxin concentrations to generate a dose-response curve and calculate the IC₅₀ value.

  • Washout: Perfuse with ND96 buffer to wash out the toxin and observe the recovery of the agonist response.

TEVC_Workflow A Oocyte Harvest & Preparation B Inject nAChR Subunit cRNA (e.g., α3, β2) A->B C Incubate 2-5 Days for Receptor Expression B->C D Mount Oocyte in TEVC Chamber C->D E Establish Baseline ACh-evoked Current D->E F Apply α-Conotoxin MII (Test Concentration) E->F G Measure Inhibited ACh-evoked Current F->G H Washout & Recovery G->H I Data Analysis: Calculate % Inhibition & IC₅₀ H->I

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

5.3 Protocol 2: Inhibition of Nicotine-Stimulated Dopamine Release from Striatal Synaptosomes

This assay assesses the functional effect of α-Conotoxin MII on native nAChRs located on nerve terminals.[9]

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from rat striatal tissue using standard differential and density-gradient centrifugation techniques.

  • Dopamine Loading: Pre-load the synaptosomes with [³H]dopamine by incubating them in a suitable physiological buffer.

  • Toxin Pre-incubation: Aliquot the loaded synaptosomes and pre-incubate them for 15-20 minutes with varying concentrations of α-Conotoxin MII (or vehicle control).

  • Stimulation of Release: Stimulate dopamine release by briefly exposing the synaptosomes to a secretagogue, such as nicotine (e.g., 10 µM) or a high potassium concentration.

  • Sample Collection: Terminate the stimulation and separate the synaptosomes from the supernatant via rapid filtration or centrifugation.

  • Quantification: Measure the amount of [³H]dopamine released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the fractional release of dopamine for each condition. Determine the inhibitory effect of α-Conotoxin MII on nicotine-stimulated release by comparing it to the vehicle control.

5.4 Experimental Design Considerations

  • Controls: Always include a vehicle control (buffer without toxin) to account for any effects of the buffer itself. A positive control agonist (ACh, nicotine) is essential to confirm the viability and responsiveness of the preparation.

  • Concentration Range: Due to its high potency, start with low nanomolar concentrations and perform a full dose-response curve to accurately determine the IC₅₀. Be aware that at concentrations >100 nM, the toxin may begin to affect other nAChR subtypes.[9]

  • Non-specific Binding: To minimize loss of the peptide, use low-protein-binding plasticware for all dilutions and incubations. Including a small amount of a carrier protein like bovine serum albumin (BSA, e.g., 0.1%) in the buffer can also help prevent non-specific adhesion.

Section 7: References

  • Dowd, C. I. (2003). Oral absorption and in vivo biodistribution of α-conotoxin MII and a lipidic analogue. ResearchGate. [Link]

  • Kaiser, S. A., et al. (1997). α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes. Journal of Neuroscience, 17(21), 8205-8214. [Link]

  • Harvey, S. C., et al. (1997). Determinants of Potency on α-Conotoxin MII, a Peptide Antagonist of Neuronal Nicotinic Receptors. ResearchGate. [Link]

  • Tsetlin, V., et al. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs, 12(5), 2971-3004. [Link]

  • Innocent, J., et al. (2021). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. Marine Drugs, 19(7), 397. [Link]

  • Clark, R. J., et al. (2005). Engineering stable peptide toxins by means of backbone cyclization: Stabilization of the α-conotoxin MII. Proceedings of the National Academy of Sciences, 102(39), 13767-13772. [Link]

  • Turner, M. W., et al. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins, 9(9), 284. [Link]

  • McIntosh, J. M., et al. (2009). Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors. Biochemical Pharmacology, 78(7), 759-769. [Link]

  • Farrera-Sinfreu, J., et al. (1999). Three-Dimensional Solution Structure of α-Conotoxin MII by NMR Spectroscopy. Scilit. [Link]

  • Akondi, K., et al. (2014). Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads. Molecules, 19(11), 17758-17786. [Link]

  • Smartox Biotechnology. (n.d.). α-Conotoxin-MI: nAChR blocker I CAS. Smartox Biotechnology. [Link]

  • Wan, H., et al. (2021). Characterization of an α4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor. Toxins, 13(7), 498. [Link]

  • Peng, C., et al. (2022). Prediction of Specificity of α-Conotoxins to Subtypes of Human Nicotinic Acetylcholine Receptors with Semi-supervised Machine Learning. Journal of Chemical Information and Modeling, 62(12), 3020-3033. [Link]

  • Tsetlin, V., et al. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. MDPI. [Link]

  • Emory University. (n.d.). Conotoxin. Emory University Institutional Animal Care and Use Committee. [Link]

  • Peptide Institute, Inc. (2024). Safety Data Sheet: ω-Conotoxin MVIIC. Peptide Institute, Inc. [Link]

  • Alam, M., et al. (2017). Consensus Statement Regarding Storage and Reuse of Previously Reconstituted Neuromodulators. Dermatologic Surgery, 43(10), 1219-1221. [Link]

  • Thapa, P., et al. (2014). Conotoxins and their Regulatory Considerations. Pharmaceutical Regulatory Affairs, 3(3). [Link]

Sources

Application Note: Microinjection Techniques for α-Conotoxin MII in Acute Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Neuronal nicotinic acetylcholine receptors (nAChRs) are critical modulators of neurotransmitter release in the central nervous system. Within the mesostriatal pathway, nAChRs containing α3β2 and α6β2 subunits are densely localized on dopaminergic terminals and somata, where they powerfully regulate both tonic and phasic dopamine (DA) efflux[1][2]. α-Conotoxin MII (α-CtxMII), a 16-amino acid peptide isolated from the marine snail Conus magus, is a highly selective, competitive antagonist for these specific nAChR subtypes[2].

Investigating these microcircuits in acute brain slices (e.g., striatum, nucleus accumbens, ventral tegmental area) requires precise pharmacological targeting. While bath application is common, it suffers from slow equilibration, high peptide consumption, and the risk of widespread receptor desensitization. This application note details the optimized microinjection (pressure ejection/picospritzing) of α-CtxMII, providing researchers with a high-fidelity, cost-effective, and spatiotemporally precise methodology for electrophysiological and voltammetric studies.

Mechanistic Overview & Subtype Selectivity

α-CtxMII acts by binding to the orthosteric site at the interface of α3/β2 or α6/β2 subunits, competitively occluding endogenous acetylcholine (ACh) or exogenous nicotine[2]. This blockade prevents channel opening, subsequent calcium (Ca²⁺) influx, and the downstream exocytosis of dopamine[3].

Pathway ACh ACh / Nicotine Receptor α6β2* / α3β2* nAChR ACh->Receptor Activates Ca Ca2+ Influx Receptor->Ca Channel Opens Toxin α-Conotoxin MII Toxin->Receptor Competitive Blockade DA Dopamine Release Ca->DA Exocytosis

Mechanism of α-Conotoxin MII blockade on presynaptic nAChRs modulating dopamine release.

To ensure experimental rigor, the concentration of α-CtxMII must be carefully calibrated. At low nanomolar concentrations (10–100 nM), α-CtxMII is highly selective for α3β2* and α6β2* subtypes. Exceeding 100 nM risks off-target blockade of α4β2* receptors[2].

Table 1: Quantitative Selectivity Profile of α-Conotoxin MII across nAChR Subtypes

nAChR SubtypeIC50 ValueFunctional Role in Mesostriatal Pathway
α3β2 / α6β2 0.5 – 24 nMPrimary mediators of nicotine-stimulated DA release[1][2].
α4β2 ~400 nMModulates train-evoked DA release; low sensitivity to α-CtxMII[2][3].
α7 > 1 μMModulates glutamate release; insensitive to α-CtxMII[2][[“]].
α1β1γδ > 1 μMMuscle-type receptor; insensitive to α-CtxMII[2].

Rationale for Microinjection vs. Bath Application

  • Spatiotemporal Precision : Microinjection allows for rapid, localized application directly to the recording site (e.g., a specific VTA neuron or striatal microdomain), bypassing the 5–15 minute equilibration time of bath application. Causality: This prevents the desensitization of nAChRs that often confounds prolonged agonist/antagonist exposure[5].

  • Peptide Conservation : α-CtxMII is a costly synthetic peptide. Bath application requires 10–20 mL of oxygenated artificial cerebrospinal fluid (ACSF) per run, whereas a microinjection pipette requires only 1–2 μL, drastically reducing experimental costs.

  • Preservation of Network Dynamics : Localized ejection prevents the silencing of nAChRs across the entire brain slice, preserving the broader cholinergic tone required for baseline network activity[3].

Self-Validating Experimental Protocol

This protocol outlines the use of a pneumatic pressure ejection system coupled with whole-cell patch-clamp or Fast-Scan Cyclic Voltammetry (FSCV) in acute brain slices.

Workflow S1 Brain Slice Preparation (VTA/Striatum, 300-400 µm) S2 Equilibration in ACSF (1-2 hours, 95% O2 / 5% CO2) S1->S2 S3 Microinjection Setup (Picospritzer, 1-2 µm tip) S2->S3 S4 Local Toxin Ejection (α-CtxMII, 10-100 nM) S3->S4 S5 Signal Acquisition (Patch-Clamp / FSCV) S4->S5

Step-by-step workflow for α-Conotoxin MII microinjection in acute brain slices.

Step 1: Acute Brain Slice Preparation
  • Rapidly decapitate the rodent model and extract the brain into ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (e.g., sucrose-substituted ACSF) to preserve neuronal viability[6].

  • Section the brain into 300–400 μm coronal slices containing the region of interest (e.g., Striatum or VTA) using a vibratome[7].

  • Transfer slices to standard ACSF and incubate at 32–34°C for 30 minutes, followed by room temperature equilibration for at least 1 hour[7].

Step 2: Microinjection Pipette Fabrication & Loading
  • Pull borosilicate glass capillaries using a two-stage micropipette puller to achieve a tip diameter of 1–2 μm (resistance ~4–8 MΩ)[7][8]. Causality: A tip too large will cause passive leakage of the toxin into the bath; a tip too small will clog or require excessive pressure, causing mechanical tissue damage.

  • Reconstitute α-CtxMII in standard ACSF to a working concentration of 100 nM[2]. Add a trace amount of inert fluorescent dye (e.g., Alexa Fluor 488) to the internal solution to visually confirm the ejection plume under epifluorescence.

  • Backfill the micropipette with 1–2 μL of the toxin solution.

Step 3: Positioning and Baseline Acquisition
  • Transfer a slice to the submerged recording chamber, continuously superfused with oxygenated ACSF (1.5–2.0 mL/min)[6].

  • Establish your recording configuration (e.g., whole-cell patch-clamp on a VTA dopaminergic neuron or FSCV carbon-fiber microelectrode in the striatum)[6][8].

  • Position the microinjection pipette 20–50 μm away from the recording site, upstream of the ACSF flow. Causality: Upstream positioning ensures the ejected toxin is carried directly over the target tissue and rapidly washed away by the bath flow, minimizing prolonged exposure and off-target accumulation.

  • Acquire a stable 10-minute baseline of nicotine- or electrically-evoked responses[5].

Step 4: Toxin Ejection and Self-Validating Controls

To ensure the integrity of the data, the protocol must be self-validating:

  • Vehicle Control : Eject standard ACSF (without toxin) using a 10–50 ms pulse at 5–10 psi. Confirm that the mechanical pressure does not induce mechanosensitive artifacts in the recording.

  • Toxin Application : Apply α-CtxMII using the same pressure/duration parameters. Wait 2–3 minutes for the peptide to penetrate the tissue and bind the receptors[6].

  • Signal Acquisition : Stimulate the slice (via exogenous nicotine or electrical train) and record the attenuated response. At 100 nM, expect a 34–50% reduction in nicotine-stimulated DA release in the striatum, corresponding to the α3β2 / α6β2* mediated fraction[2].

  • Positive Control & Washout : Wash the slice with standard ACSF for 15–20 minutes to observe partial recovery, confirming cell viability. Finally, apply a non-selective antagonist (e.g., 10 μM mecamylamine) to confirm total nAChR blockade and validate that the remaining signal was indeed nAChR-mediated[1][3].

Conclusion

Utilizing targeted microinjection of α-Conotoxin MII in acute brain slices empowers researchers to dissect the complex cholinergic modulation of dopaminergic circuits with high precision. By adhering to strict concentration limits and employing robust self-validating controls, this methodology ensures high-fidelity data while maximizing the efficiency of valuable peptide reagents.

References

1.[1] PubMed. Differential inhibition by alpha-conotoxin-MII of the nicotinic stimulation of [3H]dopamine release from rat striatal synaptosomes and slices. Journal of Neurochemistry. [Link] 2.[2] Journal of Neuroscience. α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes.[Link] 3.[3] PMC. The Neuronal Nicotinic Acetylcholine Receptors α4* and α6* Differentially Modulate Dopamine Release in Mouse Striatal Slices.[Link] 4.[[“]] Consensus. Modulation of dopamine release by nicotinic acetylcholine receptors.[Link] 5.[7] Journal of Neurophysiology. Synaptically Released and Exogenous ACh Activates Different Nicotinic Receptors to Enhance Evoked Glutamatergic Transmission in the Lateral Geniculate Nucleus.[Link] 6.[8] Journal of Neuroscience. Functional Nicotinic Acetylcholine Receptors Containing α6 Subunits Are on GABAergic Neuronal Boutons Adherent to Ventral Tegmental Area Dopamine Neurons.[Link] 7.[6] PMC. Nicotine-Mediated Activation of Dopaminergic Neurons in Distinct Regions of the Ventral Tegmental Area.[Link] 8.[5] PMC. Role of α6-Nicotinic Receptors in Alcohol-Induced GABAergic Synaptic Transmission and Plasticity to Cholinergic Interneurons in the Nucleus Accumbens.[Link]

Sources

alpha-Conotoxin MII acetate application in calcium imaging assays

Application Note: -Conotoxin MII Acetate in Calcium Imaging Assays

High-Fidelity Antagonism of


 and 

-containing nAChRs

Abstract

This guide details the application of


-Conotoxin MII (acetate salt)



1acetate salt

Mechanism of Action & Selectivity


  • Primary Targets:

    
     and 
    
    
    (often found in dopaminergic terminals).
  • Discrimination: It exhibits

    
    -fold selectivity over 
    
    
    and
    
    
    subtypes, making it the "gold standard" for distinguishing
    
    
    -mediated dopamine release from other cholinergic pathways.
Pathway Diagram: Competitive Inhibition

The following diagram illustrates the competitive antagonism where MII prevents Agonist (Nicotine/ACh) from triggering Calcium influx.

GAgonistAgonist(Nicotine/ACh)ReceptornAChR(α3β2 / α6β2*)Agonist->Receptor BindsMIIα-Conotoxin MII(Antagonist)MII->Receptor BlocksChannelIon ChannelOpeningReceptor->Channel ActivationCalciumCa²⁺ Influx(Fluorescence ↑)Channel->Calcium Permeability

Figure 1: Mechanism of Action.

Product Handling & Reconstitution

Critical Expertise: Peptides are prone to adsorption to plastic surfaces and degradation. The Acetate counter-ion is specified here because TFA salts (common in peptide synthesis) can acidify the local environment in micro-volume assays and show cytotoxicity in sensitive primary cultures.

Reconstitution Protocol
  • Centrifugation: Before opening, centrifuge the vial at 10,000 x g for 2 minutes to settle the lyophilized powder.

  • Solvent: Dissolve the peptide in distilled water or 10 mM Acetic Acid to create a Stock Solution (e.g., 100

    
    M or 1 mM).
    
    • Note: Do not dissolve directly in high-salt buffer (PBS), as this can cause precipitation before the peptide is fully solvated.

  • Carrier Protein: To prevent the peptide from sticking to the plastic tube, add 0.1% BSA (Bovine Serum Albumin) to the stock solution.

  • Storage: Aliquot into low-binding tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Calcium Imaging

This protocol uses Fluo-4 AM , a high-affinity calcium indicator, in HEK293 cells stably expressing human

A. Materials
  • Cell Line: HEK293-h

    
     (or 
    
    
    chimera).
  • Assay Buffer (HBSS): 20 mM HEPES, 1.8 mM CaCl

    
    , 0.8 mM MgSO
    
    
    , 5 mM Glucose, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Dye: Fluo-4 AM (dissolved in DMSO).

  • Agonist: Nicotine or Epibatidine.

  • Antagonist:

    
    -Conotoxin MII Acetate.
    
B. Step-by-Step Workflow
  • Cell Plating:

    • Seed cells in a 96-well black-wall/clear-bottom poly-D-lysine coated plate (50,000 cells/well).

    • Incubate 24 hours at 37°C/5% CO

      
       to reach 80-90% confluence.
      
  • Dye Loading:

    • Prepare Loading Solution: Assay Buffer + 4

      
      M Fluo-4 AM + 0.02% Pluronic F-127.
      
    • Remove culture media and add 100

      
      L Loading Solution per well.
      
    • Incubate 45 minutes at 37°C (protected from light).

  • Wash:

    • Remove Loading Solution.

    • Wash 2x with Assay Buffer to remove extracellular dye.

    • Add 180

      
      L of Assay Buffer to each well.
      
  • Pre-Incubation (CRITICAL STEP):

    • Add 10

      
      L of 
      
      
      -Conotoxin MII (10x concentration) to the cells.
    • Incubate for 10-15 minutes at Room Temperature.

    • Why? Peptide antagonists have slower on-rates than small molecule agonists. Simultaneous addition will result in incomplete inhibition.

  • Stimulation & Recording:

    • Place plate in FLIPR or calcium imaging microscope.

    • Start recording baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject 10

      
      L of Agonist (20x EC
      
      
      concentration of Nicotine).
    • Record fluorescence peak (

      
      ) for 60-120 seconds.
      
Workflow Diagram

Workflowcluster_assayAssay ExecutionStep11. Seed Cells(HEK293-α3β2)24h IncubationStep22. Load Dye(Fluo-4 AM)45 min @ 37°CStep1->Step2Step33. Wash(Remove Extracellular Dye)Step2->Step3Step44. Pre-IncubationAdd α-Conotoxin MIIWait 10-15 minStep3->Step4Step55. Agonist Injection(Nicotine/Epibatidine)Step4->Step5 Equilibration CompleteStep66. Data AcquisitionMeasure ΔF/FStep5->Step6 Trigger Ca²⁺

Figure 2: Experimental Workflow. Note the distinct pre-incubation step required for peptide antagonists.

Data Analysis & Expected Results

Data is typically expressed as the change in fluorescence relative to baseline (

IC Calculation

To determine potency, normalize the response to the "Max Agonist" control (100% response) and "Buffer" control (0% response). Fit the data to the four-parameter Hill equation:

Reference Potency Values

The following table provides expected IC

Receptor Subtype

-Conotoxin MII IC

Selectivity Note

0.5 - 5.0 nM Primary Target

1.0 - 5.0 nM High Affinity

> 2,000 nMLow Affinity (Resistant)

> 10,000 nMNo Effect
Muscle nAChR> 10,000 nMNo Effect

Troubleshooting Guide (Self-Validating Systems)

ObservationPossible CauseCorrective Action
High Background Fluorescence Incomplete dye hydrolysis or leakage.Add Probenecid (2.5 mM) to assay buffer to inhibit anion transporters.
No Inhibition observed Insufficient pre-incubation.Increase MII pre-incubation time to 15-20 mins.
Inconsistent IC

Peptide adsorption.Ensure 0.1% BSA is present in the dilution buffer. Use polypropylene tips/plates.
Cell Detachment Wash steps too vigorous.Use a gentle liquid handler or coat plates with Poly-D-Lysine.
Cytotoxicity TFA salt contamination.[2]Verify use of Acetate salt form. TFA can acidify small volumes.

References

  • Cartier, G. E., et al. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors.[1][3] Journal of Biological Chemistry, 271(13), 7522-7528.

  • McIntosh, J. M., et al. (2004). Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors.[4][5] Molecular Pharmacology, 65(4), 944-952.[4]

  • Azam, L., & McIntosh, J. M. (2009). Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors. Acta Pharmacologica Sinica, 30(6), 771-783.

  • Salminen, O., et al. (2005). The subunit composition and pharmacology of alpha-Conotoxin MII-binding nicotinic acetylcholine receptors studied by a novel membrane-binding assay. Neuropharmacology, 48(5), 696-705.

  • Alomone Labs.

    
    -Conotoxin MII Product Page (Technical Specs). 
    

preparing stock solutions of alpha-Conotoxin MII acetate for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Integrity Preparation and Storage of Alpha-Conotoxin MII Acetate Stock Solutions

Executive Summary


-Conotoxin MII (

-Ctx MII) is a 16-residue disulfide-rich peptide isolated from Conus magus.[][2][3] It is a potent, highly selective antagonist for

and

-containing nicotinic acetylcholine receptors (nAChRs), making it a critical tool in addiction and Parkinson’s disease research.[]

However, the utility of


-Ctx MII is frequently compromised by improper handling. As a cysteine-rich peptide lacking aromatic chromophores (Trp/Tyr), it presents two specific challenges:
  • Quantification Difficulty: Standard A280 UV spectrophotometry is impossible due to the lack of aromatic residues.

  • Disulfide Scrambling: In alkaline or neutral conditions, the two disulfide bridges (C2-C8, C3-C16) are prone to isomerization, leading to loss of biological potency.[]

This guide details a self-validating protocol for reconstituting


-Ctx MII acetate to ensure long-term stability (>12 months) and experimental reproducibility.

Physicochemical Profile

Understanding the molecule is the first step to stability.

PropertyDataImplication for Handling
Sequence G-C-C-S-N-P-V-C-H-L-E-H-S-N-L-CNo Trp/Tyr/Phe.[][2] Do not use A280 for concentration.
Molecular Weight 1712.1 Da (Average)Use Monoisotopic MW (1710.6 Da) for Mass Spec confirmation.[]
Disulfide Connectivity Cys2–Cys8; Cys3–Cys16"Globular" fold. Stability depends on pH < 6.0.
Counterion Acetate (Synthetic salt)Weak base. Reconstitution in water alone may yield variable pH.
Solubility High in water/acidic buffersAvoid high salt concentrations during initial reconstitution.

Materials & Equipment

Reagents:

  • 
    -Conotoxin MII Acetate (Lyophilized powder).[][2]
    
  • Solvent A (Reconstitution): 0.1% (v/v) Acetic Acid in HPLC-grade water (pH ~3.5).

    • Why? Acidic pH protonates free thiols (if any) and prevents disulfide exchange (scrambling) which occurs via thiolate anions at pH > 7.[]

  • Solvent B (Working Buffer): ND96 or PBS + 0.1% BSA (Bovine Serum Albumin).[]

    • Why? BSA prevents adsorption of the peptide to plasticware at nanomolar concentrations.

Labware:

  • Vials: Polypropylene LoBind (Low Protein Binding) tubes (Eppendorf or equivalent).

    • Critical: Never use glass or standard polystyrene for dilute peptide solutions (<10 µM) due to rapid adsorption.

  • Pipettes: Calibrated P20, P200.

Protocol: Master Stock Preparation (100 µM - 1 mM)[1][2]

Step 1: Net Peptide Content (NPC) Verification[1][2]
  • The Trap: Commercial vials often contain 1 mg of "gross weight" (peptide + counterions + water). The actual peptide content is usually 60–80%.

  • The Fix: Consult the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) .

  • Calculation:

    
    
    
Step 2: Reconstitution (The "Hard" Stock)
  • Centrifuge the lyophilized vial at 10,000 x g for 1 minute to pellet the powder.

  • Add the calculated volume of Solvent A (0.1% Acetic Acid) directly to the vial.

    • Target Concentration: 1 mM is ideal for long-term storage.[][2]

  • Vortex gently (5 seconds) and incubate at room temperature for 10 minutes to ensure complete dissolution.

  • Do not sonicate vigorously, as this can induce heat and aggregation.

Step 3: Aliquoting for Storage
  • Divide the Master Stock into small aliquots (e.g., 10–50 µL) in LoBind tubes .

  • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

  • Store at -80°C .

    • Stability:[][2][4][5][6][7][8][9] >2 years at -80°C.[][2]

    • Avoid: Repeated freeze-thaw cycles.[][2] (Max 1 freeze-thaw permitted).

Protocol: Working Solution & Experimental Use

Scenario: You need a 10 nM solution for an electrophysiology assay.

  • Thaw one aliquot of Master Stock (1 mM) on ice.

  • Intermediate Dilution: Dilute 1:100 in Solvent A (acidic) to get 10 µM.

    • Note: Keeping the intermediate step acidic preserves stability during the day's setup.

  • Final Dilution: Dilute the 10 µM intermediate into Solvent B (Buffer + 0.1% BSA) to reach 10 nM.

    • Timing: Perform this step immediately before application to cells.

    • pH Check: The small volume of acid carried over (1:1000 dilution) will be buffered instantly by the HEPES/Phosphate in Solvent B.

Quality Control (Self-Validation)

Since A280 is invalid, use these methods to validate your stock:

MethodAcceptance CriteriaFrequency
A205 (Peptide Bond) Absorbance at 205 nm.[][2] Requires precise buffer blank subtraction.

(Scopes method).[][2]
Initial Reconstitution
HPLC-UV Single peak >95% purity. Retention time matches standard.Every 6 months
Functional Assay Blockade of ACh-evoked currents in

-expressing oocytes or cell lines.[][2]
Before major campaigns

Visualization: Workflow & Mechanism

Figure 1: High-Fidelity Reconstitution Workflow

G Lyophilized Lyophilized Vial (Acetate Salt) Calc Calculate Vol using NPC % Lyophilized->Calc Check CoA Solvent Add 0.1% Acetic Acid (pH 3.5) Calc->Solvent Dissolve Dissolve & Incubate 10 min RT Solvent->Dissolve 1 mM Stock Aliquot Aliquot into LoBind Tubes Dissolve->Aliquot Freeze Flash Freeze Store -80°C Aliquot->Freeze Master Stock WorkSol Working Sol (Buffer + BSA) Freeze->WorkSol Thaw & Dilute (Immediate Use)

Caption: Step-by-step workflow for converting lyophilized


-Ctx MII into stable master stocks. Yellow indicates calculation checkpoints; Red indicates critical storage states.[][2]
Figure 2: Mechanism of Action ( Blockade)

Pathway MII α-Conotoxin MII Binding Competitive Binding at α/β Interface MII->Binding Kd ~0.5 nM nAChR α3β2 nAChR (Open State) nAChR->Binding Block Channel Blockade (Closed State) Binding->Block Antagonism Dopamine Dopamine Release (Striatum) Block->Dopamine Inhibition

Caption: Pharmacological pathway.


-Ctx MII competitively binds the 

interface, preventing ACh binding and inhibiting downstream dopamine release.[]

References

  • Cartier, G. E., et al. (1996). "A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors."[][10] Journal of Biological Chemistry.

  • McIntosh, J. M., et al. (2004). "Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors."[][11] Molecular Pharmacology.

  • UniProt Consortium. "Alpha-conotoxin MII - Conus magus."[][2] UniProtKB - P56636.[][2]

  • Craik, D. J., et al. (2001). "The 3D solution structure of alpha-conotoxin MII." Journal of Molecular Biology.

  • Alomone Labs. "Alpha-Conotoxin MII Technical Datasheet." (Standard industry reference for peptide handling).

Sources

experimental design for alpha-Conotoxin MII inhibition of nicotine addiction

Application Note: Experimental Design for -Conotoxin MII Inhibition of Nicotine Addiction[1][2]


Abstract

Nicotine addiction is driven by the phasic release of dopamine (DA) in the Nucleus Accumbens (NAc), mediated primarily by presynaptic nicotinic acetylcholine receptors (nAChRs) on dopaminergic terminals. While



6

2*

-Conotoxin MII (

-Ctx MII)

1

Module 1: Compound Preparation & Structural Integrity

Objective: Synthesize and fold ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Rationale:
Chemical Synthesis Strategy
  • Method: Fmoc Solid-Phase Peptide Synthesis (SPPS).

  • Sequence: Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH

    
     (C-terminal amidation is critical for stability).
    
  • Protecting Groups: Use Trityl (Trt) for Cys pairs 1 & 3, and Acetamidomethyl (Acm) for Cys pairs 2 & 4 to allow sequential oxidation.

Regioselective Folding Protocol
  • Cleavage: Release peptide from resin using TFA/Phenol/H

    
    O/TIPS (88:5:5:2).
    
  • First Oxidation (C1-C3): Dissolve linear peptide (0.1 mM) in 20 mM ammonium bicarbonate (pH 8.0). Stir under air for 24h.

    • QC Check: HPLC shift should be observed.

  • Second Oxidation (C2-C4): Acidify to pH 4.0. Add Iodine (I

    
    ) in methanol to remove Acm groups and form the second bridge simultaneously. Quench with ascorbic acid.
    
  • Purification: RP-HPLC (C18 column).

  • Validation: ESI-MS (Mass: ~1712 Da) and analytical HPLC co-elution with a known standard.

Module 2: Ex Vivo Dopamine Dynamics (Fast-Scan Cyclic Voltammetry)

Objective: Quantify the ability of

Mechanism:

Slice Preparation
  • Subject: Male C57BL/6J Mice (P60-90).

  • Slicing: 300

    
    m coronal slices containing the Nucleus Accumbens Core/Shell.
    
  • Recovery: Incubate in Oxygenated aCSF (95% O

    
    /5% CO
    
    
    ) at 32°C for 1 hour.
FSCV Configuration
  • Working Electrode: Carbon Fiber Microelectrode (CFM), exposed tip length 75-100

    
    m.
    
  • Waveform: Triangular ramp from -0.4 V to +1.3 V and back to -0.4 V vs Ag/AgCl.

  • Scan Rate: 400 V/s at 10 Hz.[2][3]

Experimental Workflow
  • Calibration: Flow known DA concentrations (0.5 - 2.0

    
    M) over the electrode to establish sensitivity (nA/
    
    
    M).
  • Baseline: Stimulate electrically (monophasic pulse, 300

    
    A, 4 ms) to verify electrode placement in a DA-rich hotspot.
    
  • Nicotine Challenge: Peruse slice with Nicotine (500 nM). Observe the slow, prolonged rise in extracellular DA.

  • Inhibition: Washout, then perfuse

    
    -Ctx MII (100 nM) for 20 mins.
    
  • Re-Challenge: Re-apply Nicotine (500 nM).

    • Success Criteria: >60% reduction in nicotine-evoked DA release compared to baseline.

ParameterValueNotes
Holding Potential -0.4 VPrevents dopamine oxidation between scans.[4]
Switching Potential +1.3 VSufficient to oxidize DA to Dopamine-o-quinone.[4]
Sampling Rate 10 HzOptimal for sub-second neurotransmitter resolution.[3]
Toxin Concentration 50-200 nMHigher doses lose selectivity (blocking

4

2).

Module 3: In Vivo Behavioral Assessment (Conditioned Place Preference)

Objective: Determine if

Critical Constraint:

notIntracerebroventricular (ICV)Intra-VTA
Stereotaxic Cannulation
  • Anesthesia: Isoflurane (2-3%).

  • Coordinates (Rat VTA): AP -5.3 mm, ML +0.9 mm, DV -8.2 mm (from Bregma).

  • Recovery: 5-7 days post-surgery before behavioral testing.

Biased CPP Protocol

Nicotine CPP is subtle; a "biased" design (pairing drug with the initially non-preferred chamber) increases sensitivity.[5]

  • Day 1 (Pre-Test): Allow animal free access to both chambers (15 min). Record time spent in each. Define "Non-Preferred" side.

  • Days 2-4 (Conditioning):

    • Morning: Inject Saline (SC)

      
       Confine in Preferred  side (20 min).
      
    • Afternoon: Infuse

      
      -Ctx MII (or Vehicle) ICV 
      
      
      Wait 20 min
      
      
      Inject Nicotine (0.4 mg/kg, SC)
      
      
      Confine in Non-Preferred side (20 min).
  • Day 5 (Post-Test): Drug-free access to both chambers (15 min).

Data Interpretation

Calculate the CPP Score : (Time in Drug-Paired Side on Day 5) minus (Time in Drug-Paired Side on Day 1).

  • Vehicle Group: Positive score (Preference for nicotine side).

  • MII Group:[1][6][7][8][9][10] Score near zero (No preference formed).

Visualization of Mechanism & Workflow

Gcluster_0Mechanism of Actioncluster_1Experimental WorkflowVTAVTA Dopamine NeuronReceptorα6β2* nAChR(Presynaptic Terminal)VTA->ReceptorAxonal ProjectionNAcNucleus Accumbens(Reward Center)NicotineNicotineNicotine->ReceptorActivatesDopamineDopamine ReleaseReceptor->DopamineTriggersDopamine->NAcSignal IntegrationMIIα-Conotoxin MIIMII->ReceptorInhibits (Selective)SynthPeptide Synthesis(Regioselective Folding)QCQC: HPLC/MassSpec(Globular Isomer)Synth->QCSliceEx Vivo Slices(FSCV Recording)QC->SliceFunctional Valid.BehavIn Vivo CPP(ICV Infusion)Slice->BehavTherapeutic Valid.

Figure 1: Mechanistic pathway of

References

  • Cartier, G. E., et al. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors.[11] Journal of Biological Chemistry.

  • McIntosh, J. M., et al. (2004). Alpha-conotoxin MII blocks nicotine-stimulated dopamine release in rat striatal synaptosomes. Molecular Pharmacology.

  • Exley, R., et al. (2008).

    
    6-containing nicotinic acetylcholine receptors dominate the nicotine control of dopamine neurotransmission in nucleus accumbens. Neuropsychopharmacology. 
    
  • Gotti, C., et al. (2010).

    
    6
    
    
    2* subtypes in mediating the reinforcing effects of nicotine. British Journal of Pharmacology.
  • Phillips, P. E., et al. (2003). Subsecond dopamine release promotes cocaine seeking. Nature. (Reference for FSCV methodology foundation).

Troubleshooting & Optimization

Technical Support Center: Preventing Disulfide Bond Oxidation in Alpha-Conotoxin MII Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: MII-OX-PROTECT-001 Assigned Specialist: Senior Application Scientist, Peptide Stability Division

Executive Summary: The Chemical Reality of "Oxidation"

Welcome to the technical support center for


-Conotoxin MII Acetate . You have inquired about "preventing disulfide bond oxidation." To provide an accurate solution, we must first clarify the chemical terminology, as it is often a source of experimental error.

-Conotoxin MII is a 16-residue peptide (Sequence: GCCSNPVCHLEHSNLC) containing two critical disulfide bridges: Cys2–Cys8  and Cys3–Cys16 .

When researchers ask about "preventing oxidation," they typically face one of three distinct scenarios. We have structured this guide to address all three:

  • Hyper-Oxidation (Destructive): The irreversible conversion of disulfide bridges into sulfonic acids (inactive) due to environmental oxidants.

  • Disulfide Scrambling (Isomerization): The "shuffling" of bridges into non-native isomers (Ribbon or Bead forms), often caused by alkaline pH or thiols.

  • Reduction (Reversal): The accidental breaking of bridges back to free thiols, often mistaken for "oxidation issues."

Part 1: Core Stability Protocols (The "How-To")

Storage & Handling Matrix

Use this table to determine the optimal environment for your peptide.

StateTemperatureContainer AtmosphereShelf LifeCritical Hazard
Lyophilized (Powder) -20°C or -80°CDesiccated, Argon/Nitrogen Flush1–2 YearsMoisture (Hydrolysis)
Solubilized (Stock) -80°CFrozen Aliquots (No Freeze-Thaw)1–3 MonthspH > 7.5 (Scrambling)
Working Solution 4°C (Ice)Use Immediately< 24 HoursOxidation/Reduction
Reconstitution Protocol (Anti-Oxidation Focused)

Follow this strictly to prevent immediate degradation upon dissolving.

  • Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture, leading to hydrolysis.

  • Buffer Selection:

    • Recommended: 10 mM Sodium Acetate or dilute Acetic Acid (pH 4.5 – 5.5).

    • Avoid: Phosphate buffers at pH > 7.5 or buffers containing free amines (Tris) for long-term storage.

  • Degassing: Use buffers that have been degassed (sonication or vacuum) or purged with nitrogen. This removes dissolved oxygen that drives hyper-oxidation.

  • Aliquot immediately: Do not store the bulk solution. Flash freeze aliquots in liquid nitrogen.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "I need to prevent disulfide bond oxidation."

Diagnosis: You are likely concerned about Hyper-Oxidation . Technical Context: While the disulfide bond is an oxidized state, further exposure to strong oxidants (peroxides, superoxides, UV light) converts the Cystine (


) into Cysteic Acid/Sulfonic Acid (

). This is irreversible and destroys biological activity.

Q: How do I prevent this?

  • Eliminate Peroxides: Do not use old ethers or surfactants (like Tween/Triton) that have not been tested for peroxide content. Peroxides cleave disulfides rapidly.

  • Light Protection: Store the peptide in amber vials. UV light catalyzes the photo-oxidation of the disulfide bridge and the Histidine residues (His9, His12).

  • Metal Chelation: Include 0.1 mM EDTA in your buffers. Trace metal ions (Cu²⁺, Fe³⁺) act as catalysts for oxidative degradation.

Issue 2: "My peptide shows the correct mass but has lost activity."

Diagnosis: You are likely experiencing Disulfide Scrambling . Technical Context:


-Conotoxins can exist in three isomers: Globular (Native), Ribbon, and Beads.[1] The mass is identical, but the connectivity is different. At pH > 8.0, or in the presence of free thiols (like BME or trace DTT), the native Cys2-Cys8/Cys3-Cys16 bonds break and reform into thermodynamically favored but biologically inactive arrangements.

Q: How do I fix this?

  • pH Control: Maintain pH < 6.0 during storage. Scrambling is base-catalyzed.

  • Avoid Thiols: Ensure no reducing agents (DTT,

    
    -Mercaptoethanol) are present in your glassware or buffers. Even trace amounts catalyze scrambling.
    
  • Verification: You cannot detect this by standard Mass Spec. You must use RP-HPLC. The scrambled isomers usually elute at different retention times than the native globular form.

Issue 3: "Should I add DTT to keep it fresh?"

Diagnosis: Critical Error. Answer: ABSOLUTELY NOT.

  • Reasoning: DTT is a reducing agent.[2][3] Adding it will break the disulfide bonds, reverting the peptide to its linear, inactive precursor (

    
    ).
    
  • Correct Action: If you need an additive to prevent methionine oxidation (though MII has no Met) or general degradation, use Methionine (as a scavenger) or Mannitol (as a cryoprotectant), but never a reducing agent.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the stability landscape of


-Conotoxin MII. Note that the "Safe Zone" is narrow and pH-dependent.

MII_Stability cluster_safe Safe Storage Zone Native Native alpha-Conotoxin MII (Globular: C2-C8, C3-C16) Linear Linear Peptide (Reduced: -SH HS-) Native->Linear Reducing Agents (DTT, TCEP) Scrambled Scrambled Isomers (Ribbon/Beads) (Inactive) Native->Scrambled pH > 8.0 OR Trace Thiols Sulfonic Sulfonic Acid Derivatives (Irreversible Damage) Native->Sulfonic Strong Oxidants (Bleach, H2O2, UV) Linear->Native Correct Oxidative Folding (Controlled Buffer) Scrambled->Native Refolding (Difficult)

Figure 1: Stability landscape of


-Conotoxin MII. Green indicates the bioactive state. Red paths represent irreversible damage. Yellow paths represent reversible but inactivating transitions.

References

  • Cartier, G. E., et al. (1996). "A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors."[4] Journal of Biological Chemistry.

  • Hill, J. M., et al. (1998). "Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand." Biochemistry.

  • Blanchfield, J. T., et al. (2003). "The synthesis and structure of an N-terminal dodecanoic acid conjugate of alpha-conotoxin MII." International Journal of Peptide Research and Therapeutics.

  • Sigma-Aldrich. (2025). "Peptide Stability and Storage Guidelines." Technical Bulletins.

  • Andersson, H., et al. (2000). "Disulfide scrambling in the storage and handling of cystine-rich peptides." Journal of Pharmaceutical Sciences. (Contextual grounding for scrambling mechanisms).

Sources

Technical Support Center: Troubleshooting α-Conotoxin MII Acetate Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for α-Conotoxin MII acetate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this potent and highly specific peptide antagonist. As a small, 16-residue peptide, the stability of α-Conotoxin MII is paramount for achieving reproducible and accurate experimental results.[1][2][3] Its intricate three-dimensional structure, which is critical for its high-affinity binding to the α3β2 neuronal nicotinic acetylcholine receptor, is stabilized by two essential disulfide bonds.[1][2][4][5] Disruption of this structure through improper storage or handling can lead to a significant loss of biological activity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you maintain the integrity of your α-Conotoxin MII acetate.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial observations and queries regarding α-Conotoxin MII stability.

Q1: My new vial of lyophilized α-Conotoxin MII powder looks clumpy and has less volume than I expected. Is it degraded?

A: This is a common observation and does not necessarily indicate degradation, but it is a critical warning sign of improper handling, specifically moisture exposure. Lyophilized peptides are often highly hygroscopic, meaning they readily absorb moisture from the air.[6] When a cold vial is opened in a room-temperature environment, atmospheric water condenses on the cold powder, causing it to collapse and appear clumpy or "oily."

  • Causality: This moisture absorption is detrimental because water can initiate hydrolysis of the peptide backbone and facilitate the scrambling of disulfide bonds, which are the primary stabilizing features of the conotoxin's structure.[7][8]

  • Immediate Action: To prevent this, always allow the peptide vial to equilibrate to room temperature within a desiccator before opening it.[6][9][10] This simple step prevents condensation and is the single most effective measure to protect the lyophilized powder.

Q2: I've been careful with storage, but my experiments are showing inconsistent results or a gradual loss of the toxin's effect. What are the most likely causes?

A: Assuming your assay conditions are consistent, a loss of potency points directly to peptide degradation. The primary culprits for degradation, even with proper freezer storage, are typically introduced during handling and reconstitution.

  • Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing a peptide solution can cause degradation and aggregation.[7][10][11] Ice crystal formation can physically damage the peptide's structure. It is crucial to aliquot the reconstituted peptide into single-use volumes.

  • Improper Reconstitution Buffer: The pH of your solution is critical. Conotoxins containing cysteine are susceptible to disulfide bond scrambling, especially at a pH above 7.0.[6] We recommend using a slightly acidic, sterile buffer (pH 5-6) to minimize this risk and also to reduce the rate of deamidation of asparagine residues (α-Conotoxin MII has two: Asn5 and Asn14).[3][10]

  • Oxidation: The cysteine residues that form the disulfide bridges can be oxidized if exposed to air, especially in solution.[10] Using deoxygenated buffers can provide an extra layer of protection for long-term experiments.

  • Microbial Contamination: Storing peptide solutions for extended periods, even at 4°C, can lead to microbial growth which will rapidly degrade the peptide. Always use sterile buffers for reconstitution and consider filtering the solution through a 0.2 µm filter if it will be stored for more than a day or two in the refrigerator.[10][11]

Q3: What is the definitive recommendation for long-term vs. short-term storage of α-Conotoxin MII?

A: The storage strategy depends entirely on whether the peptide is in its lyophilized (solid) or reconstituted (liquid) state.

  • Long-Term Storage (Months to Years): The peptide must be stored as a lyophilized powder at -20°C or preferably -80°C in a tightly sealed vial inside a desiccator.[6][7] Under these conditions (cold, dry, and dark), the peptide is maximally stable.

  • Short-Term Storage (Days to Weeks): Reconstituted peptide solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[11] A solution can be kept at 4°C for a few days, but this is not recommended for preserving maximum potency. Avoid storing peptide solutions at room temperature. [11]

Q4: How does the acetate counter-ion influence the stability of α-Conotoxin MII?

A: The acetate counter-ion is generally chosen for its excellent biocompatibility, making it preferable to other counter-ions like trifluoroacetate (TFA) for many biological assays and in vivo studies.[12][13] In terms of storage stability, acetate itself is not typically a source of degradation. However, it's important to be aware of its chemical nature:

  • pH Influence: Acetate is the conjugate base of a weak acid. When the peptide acetate salt is dissolved in unbuffered, neutral water, it can result in a slightly acidic solution, which is generally favorable for peptide stability.[14]

  • Assay Interference: While not a storage issue, be aware that high concentrations of acetate could potentially buffer your assay system. It is always best practice to use a well-buffered physiological solution for your final dilutions to ensure a stable pH environment for your experiment.

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of common degradation problems and outlines experimental approaches for verification.

Problem: Significant Loss of Potency or Complete Inactivity

Q: I suspect my stock of α-Conotoxin MII has severely degraded. What are the key chemical pathways that would cause this, and how do they relate to the MII sequence?

A: The structure of α-Conotoxin MII (Sequence: GCCSNPACGRHYSC-NH2) contains several residues susceptible to specific degradation pathways. The two disulfide bonds (Cys2-Cys9 and Cys3-Cys16) are the most critical feature for its structural integrity.[1][2]

  • Disulfide Bond Scrambling or Reduction: This is the most catastrophic degradation pathway. The specific "globular" connectivity of the disulfide bonds is essential for the correct three-dimensional fold.[8][15] Incorrect disulfide pairing results in non-native isomers with significantly reduced or no activity.[15] This can be caused by exposure to reducing agents or catalysis by free thiol groups at pH > 7.

  • Oxidation: The sulfur atoms in the cysteine residues (Cys2, Cys3, Cys9, Cys16) and the imidazole ring of histidine (His12) are susceptible to oxidation.[6][10] Oxidation alters the chemical properties of these residues, disrupting the peptide's structure and its ability to interact with its receptor. This is a primary concern for peptides stored in solution and exposed to atmospheric oxygen.

  • Deamidation: The two asparagine residues (Asn5, Asn14) can undergo deamidation, a reaction where the side chain amide group is hydrolyzed to a carboxylic acid, forming aspartic acid or isoaspartic acid. This introduces a negative charge and can alter the peptide's conformation and binding properties. Deamidation is significantly accelerated at neutral to basic pH.[6]

  • Hydrolysis: At extreme pH values (highly acidic or basic) or over long periods in the presence of water, the peptide bonds in the backbone can be cleaved, leading to fragmentation of the peptide. This is why keeping the lyophilized peptide dry is paramount.[11]

Q: How can I definitively test my α-Conotoxin MII stock to confirm if it has degraded?

A: The most reliable and accessible method for assessing peptide purity and integrity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity.

  • Principle of Verification: A pure, intact α-Conotoxin MII sample will appear as a single, sharp peak on the chromatogram at a specific retention time. Degraded products—such as oxidized forms, scrambled isomers, or deamidated products—will have different polarities and will therefore elute at different times, appearing as new, smaller peaks, or causing the main peak to broaden or split.[16]

  • Validation: The most robust approach is to compare the chromatogram of your questionable sample against a new, certified standard of α-Conotoxin MII run under the identical HPLC conditions. If a new standard is unavailable, compare it to the original quality control chromatogram provided by the manufacturer. A significant change in the chromatographic profile is clear evidence of degradation.

Section 3: Protocols & Data

Experimental Protocol 1: Recommended Storage and Handling of α-Conotoxin MII Acetate

This protocol ensures the maximum possible shelf-life and activity of your peptide.

  • Receiving and Initial Storage: Upon receipt, immediately store the unopened vial of lyophilized α-Conotoxin MII at -20°C or -80°C in a desiccator.

  • Reconstitution: a. Place the sealed vial in a desiccator and allow it to warm completely to room temperature (this may take 20-30 minutes). This is a critical step to prevent water condensation. [6][9] b. Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[17] c. Prepare a sterile, slightly acidic reconstitution buffer (e.g., 0.1% acetic acid in sterile water, or a buffer at pH 5-6). For enhanced stability against oxidation, use a buffer that has been degassed by sonication or sparged with nitrogen.[6] d. Using a sterile pipette, add the calculated volume of buffer to the vial to achieve your desired stock concentration. e. Gently swirl or roll the vial to dissolve the peptide. Do not vortex or shake vigorously , as this can cause aggregation and denaturation.[17] Ensure the peptide is fully dissolved.

  • Aliquoting and Final Storage: a. Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding polypropylene tubes.[10][17] b. Tightly cap the aliquot tubes, parafilm them for an extra seal if desired, and store them immediately at -20°C or -80°C. c. For daily use, retrieve a single aliquot, thaw it, and keep it on ice. Discard any unused portion of the thawed aliquot at the end of the day. Do not re-freeze a thawed aliquot. [10][11]

Experimental Protocol 2: Quality Control of α-Conotoxin MII by RP-HPLC

This protocol provides a framework for assessing the integrity of your peptide.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid or 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Acetic Acid or 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Sample Preparation:

    • Prepare a sample of your α-Conotoxin MII stock at a concentration of approximately 0.5-1.0 mg/mL in Mobile Phase A.

    • If available, prepare a sample of a new, reference standard α-Conotoxin MII at the same concentration.

  • Chromatographic Method:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes.

    • Inject 10-20 µL of your sample.

    • Run a linear gradient similar to the following:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Intact Peptide: A pure, non-degraded sample should show a single major, sharp peak. Note its retention time and peak area.

    • Degraded Peptide: A degraded sample may show:

      • A decrease in the area of the main peak.

      • The appearance of new peaks, typically eluting earlier (more polar) than the main peak, which can indicate oxidation or deamidation.

      • Peak broadening or splitting, which can indicate the presence of closely related impurities or isomers.

    • Compare the chromatogram of your sample to the reference standard or the manufacturer's data sheet. The percentage of the main peak area relative to the total area of all peaks gives an estimate of the sample's purity.

Data Presentation: Summary of Storage Recommendations
Peptide Form Temperature Recommended Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsCritical: Store in a desiccator. Allow vial to reach room temp before opening. Protect from light.[6][7][9]
Reconstituted Solution (Stock) -20°C to -80°CWeeks to MonthsCritical: Must be in single-use aliquots to avoid freeze-thaw cycles. Use sterile, slightly acidic (pH 5-6) buffer.[7][10]
Reconstituted Solution (Working Dilution) 2-8°C (on ice)< 24 hoursDiscard unused solution at the end of the day. Do not re-freeze.

Section 4: Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting issues with α-Conotoxin MII activity.

Troubleshooting_Workflow α-Conotoxin MII Troubleshooting Workflow start Start: Inconsistent or Reduced Bioactivity check_storage Review Storage Conditions (Lyophilized Peptide) start->check_storage temp_ok Stored at -20°C to -80°C? check_storage->temp_ok desiccated_ok Stored in Desiccator? temp_ok->desiccated_ok Yes remedy_storage Action: Improve Storage (Use Desiccator, Correct Temp) temp_ok->remedy_storage No check_handling Review Handling & Reconstitution Protocol desiccated_ok->check_handling Yes desiccated_ok->remedy_storage No warm_up_ok Vial Warmed to RT Before Opening? check_handling->warm_up_ok buffer_ok Used Sterile, pH 5-6 Buffer? warm_up_ok->buffer_ok Yes remedy_handling Action: Refine Handling Protocol (Aliquoting, Buffer Choice, Warming) warm_up_ok->remedy_handling No aliquot_ok Aliquoted to Avoid Freeze-Thaw Cycles? buffer_ok->aliquot_ok Yes buffer_ok->remedy_handling No analytical_verify Perform Analytical Verification (RP-HPLC) aliquot_ok->analytical_verify Yes aliquot_ok->remedy_handling No hplc_result Compare to Reference Standard or Original CoA analytical_verify->hplc_result degraded Result: Degradation Confirmed (Multiple Peaks / Shifted RT) hplc_result->degraded Profile Mismatch not_degraded Result: Peptide is Pure (Single, Sharp Peak) hplc_result->not_degraded Profile Matches order_new Action: Order New Peptide Stock degraded->order_new check_assay Conclusion: Peptide is Stable. Troubleshoot Experimental Assay (Reagents, Cells, Equipment) not_degraded->check_assay

Sources

Technical Support Center: Resolving Precipitation in High-Concentration α-Conotoxin MII

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-Conotoxin MII handling. This guide is engineered for researchers, scientists, and drug development professionals facing solubility and aggregation bottlenecks when working with highly constrained cysteine-rich peptides (CRPs).

Below, we address the root causes of precipitation, provide self-validating reconstitution protocols, and offer strategies to rescue aggregated stocks without compromising biological integrity.

FAQ 1: The Causality of Peptide Precipitation

Q: Why does my α-Conotoxin MII precipitate instantly when I attempt to reconstitute it at concentrations above 10 µM?

A: The precipitation of α-Conotoxin MII at elevated concentrations is fundamentally a thermodynamic and structural issue. α-Conotoxin MII is a 16-amino acid peptide isolated from the marine snail Conus magus[1]. It is structurally locked by a high density of cysteine residues, forming two highly conserved disulfide bonds in a globular (CysI-CysIII, CysII-CysIV) connectivity[2][3].

When you attempt to dissolve this peptide in standard aqueous buffers at concentrations exceeding 10 µM, the spatial proximity of the molecules increases dramatically. If there is any dynamic disulfide exchange or incomplete oxidation in the lyophilized powder, the probability of intermolecular disulfide cross-linking rapidly outcompetes intramolecular folding. This cross-linking induces polymerization, which manifests macroscopically as an insoluble white precipitate[4]. Furthermore, the native globular conformation exposes specific hydrophobic patches that readily aggregate in neutral pH environments lacking stabilizing chaotropes.

Table 1: Physicochemical Parameters & Solubility Dynamics of α-Conotoxin MII

ParameterValue / CharacteristicImpact on Solubility & Handling
Sequence Length 16 amino acidsShort length increases the relative density of hydrophobic and reactive thiol residues.
Disulfide Connectivity Cys2-Cys8, Cys3-Cys16 (Globular)Requires a precise redox environment; highly prone to scrambling at high concentrations.
Critical Aggregation Conc. ~10 µM (in standard aqueous buffer)Exceeding this threshold triggers intermolecular polymerization and precipitation[4].
Optimal Stock Buffer 0.33 M NH₄OAc, 0.5 M Guanidine-HCl, pH 7.5The chaotrope (GnHCl) disrupts non-covalent aggregation during high-concentration handling[5].
FAQ 2: Optimized Reconstitution Strategy

Q: How can I successfully reconstitute and store high-concentration stocks without triggering aggregation?

A: The solution lies in suppressing intermolecular hydrophobic interactions during the initial hydration phase. We recommend a reconstitution strategy utilizing a mild chaotropic agent. Guanidine hydrochloride (GnHCl) at 0.5 M is highly effective because it disrupts non-covalent hydrophobic aggregation without permanently denaturing the rigid, covalent disulfide framework of the conotoxin[5].

Reconstitution Start Lyophilized α-Conotoxin MII AddBuffer Add 0.33M NH4OAc + 0.5M GnHCl Start->AddBuffer Check Check Optical Clarity AddBuffer->Check Clear Clear Solution (Intramolecular Fold Maintained) Check->Clear Success Precipitate Precipitation / Aggregation (Intermolecular Cross-linking) Check->Precipitate Aggregated Final Stable High-Concentration Stock Clear->Final Rescue Rescue: Add DTT, Dilute <10 µM & Re-oxidize (GSH/GSSG) Precipitate->Rescue Redox adjustment needed Rescue->Final

Logical workflow for reconstituting α-Conotoxin MII and rescuing aggregated peptide stocks.

Step-by-Step Methodology: Self-Validating Reconstitution Protocol

Causality & Validation: This protocol includes a built-in spectrophotometric validation step to ensure no invisible micro-precipitates compromise your actual working concentration, ensuring absolute trustworthiness in your downstream assays.

  • Initial Solubilization : Add 0.33 M NH₄OAc containing 0.5 M Guanidine-HCl (pH 7.5) directly to the lyophilized α-Conotoxin MII powder[5]. Vortex gently for 10 seconds. Do not sonicate, as localized heating can accelerate unpredictable disulfide scrambling.

  • Concentration Adjustment : Bring the solution to your desired stock concentration (e.g., 100 µM). The presence of GnHCl will maintain solubility by shielding hydrophobic domains.

  • Equilibration : Incubate the vial at 4°C for 30 minutes to allow complete, uniform hydration of the peptide backbone.

  • Self-Validation (Centrifugation & UV-Vis) : Centrifuge the sample at 10,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant to a new low-bind tube. Measure the absorbance at 280 nm (using the specific extinction coefficient of the peptide) to confirm the concentration matches your theoretical yield. Note: A drop in expected concentration indicates micro-precipitation in the pellet, requiring the rescue protocol below.

  • Assay Dilution : When ready for in vitro assays, dilute the stock at least 1:10 into your working physiological buffer. This drops the GnHCl concentration to ≤0.05 M, a level generally well-tolerated in oocyte or mammalian cell electrophysiology assays.

FAQ 3: Mechanism and Biological Integrity

Q: If I use chaotropes to force solubility, will it destroy the peptide's ability to inhibit target receptors?

A: No, provided the final dilution step is performed correctly. α-Conotoxin MII is a potent, competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β2 and α6* subtypes[1][6]. Its biological activity is strictly dependent on its tertiary structure, which is covalently locked by its disulfide framework[2]. Because disulfide bonds are covalent, transient exposure to 0.5 M GnHCl does not break them. Once diluted into the assay buffer, the peptide seamlessly retains its native globular fold and effectively blocks the ion channel.

Pathway ACh Acetylcholine (ACh) Receptor α3β2 / α6* nAChR ACh->Receptor Binds MII α-Conotoxin MII MII->Receptor Competitive Inhibition Block Channel Closed (Signal Blocked) MII->Block Prevents Ion Flow Channel Ion Channel Opening Receptor->Channel Activation Channel->Block

Signaling pathway demonstrating α-Conotoxin MII competitive inhibition of the α3β2 nAChR.

FAQ 4: Rescuing Precipitated Peptide

Q: My sample has already precipitated into a cloudy suspension. Can it be rescued, or is the peptide lost?

A: It can be rescued, but it requires a redox-assisted refolding process. The precipitate is a network of intermolecular disulfide bonds that must be chemically severed and allowed to reform intramolecularly.

Step-by-Step Methodology: Redox-Assisted Rescue Protocol
  • Reduction : Add Dithiothreitol (DTT) to the aggregated suspension to a final concentration of 10 mM. Adjust the pH to 8.0 using a dilute base. Incubate for 1 hour at room temperature to fully reduce all disulfide bonds and break the polymers into linear monomers.

  • High Dilution : Dilute the linear peptide to a concentration strictly below 10 µM using 0.33 M NH₄OAc[4][5]. This spatial separation prevents the monomers from interacting during the next step.

  • Controlled Re-oxidation : Introduce a redox couple, such as Reduced/Oxidized Glutathione (GSH:GSSG) at a 10:1 ratio. Stir continuously at 4°C for 3 to 5 days. This slow, thermodynamically driven process allows the peptide to sample various conformations until it settles into the stable, native globular fold[5].

  • Purification & Validation : Lyophilize the solution or use solid-phase extraction (SPE) to concentrate the correctly folded monomeric peptide. Validate the correct folding via analytical HPLC (comparing retention time to a known standard).

References
  • Synthesis, structure elucidation, in vitro biological activity, toxicity, and Caco-2 cell permeability of lipophilic analogues of alpha-conotoxin MII - PubMed - 1

  • US7387997B2 - α-conotoxin MII analogues - Google Patents - 6

  • Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - MDPI - 2

  • Optimizing the connectivity in disulfide-rich peptides: a-conotoxin SII as a case study - IJS - 5

  • Ribbon α-Conotoxin KTM Exhibits Potent Inhibition of Nicotinic Acetylcholine Receptors - MDPI - 3

  • Design and synthesis of cysteine-rich peptides - SciSpace - 4

Sources

impact of pH on alpha-Conotoxin MII acetate receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Application Guide

Topic: Impact of pH on α-Conotoxin MII Acetate Receptor Binding Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction

α-Conotoxin MII (α-Ctx MII) is a 16-amino acid peptide derived from the venom of the marine cone snail, Conus magus.[1][2] It is a potent and highly selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating subnanomolar affinity for the α3β2 subtype and high affinity for α6-containing nAChRs.[3][4][5] Its exquisite selectivity makes it an invaluable molecular probe for characterizing these specific receptor subtypes.

The interaction between α-Ctx MII and its target receptor is heavily reliant on electrostatic interactions.[1] The toxin possesses a distinct hydrophilic surface rich in charged and polar residues, including Glutamate-11 (Glu11), Histidine-12 (His12), and the nearby Histidine-9 (His9), which are critical for receptor recognition and binding potency.[2][4][6] Consequently, the binding affinity of α-Ctx MII is exquisitely sensitive to the pH of the experimental environment. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the challenges and nuances of pH in their α-Ctx MII binding experiments.

Frequently Asked Questions (FAQs)

Q1: My α-Conotoxin MII binding affinity (Kd) or potency (IC50) is significantly weaker than the low-nanomolar values reported in the literature. Could pH be the cause?

A: Absolutely. This is one of the most common issues users encounter. The binding of α-Ctx MII is driven by electrostatic interactions, which are directly influenced by the protonation state of key amino acid residues on both the toxin and the nAChR.[1][7] If your assay buffer pH deviates from the optimal range (typically near physiological pH 7.4), you can see a dramatic decrease in binding affinity. Even a shift of 0.5 pH units can alter the charge of critical histidine residues and disrupt the binding interface.

Q2: Which specific amino acid residues in α-Conotoxin MII are responsible for this pH sensitivity?

A: The primary drivers of pH sensitivity in α-Ctx MII are its two histidine residues, His9 and His12 .[6] The imidazole side chain of histidine has a pKa of approximately 6.0-6.5.[8][9] This means that in the pH range of most biological assays (e.g., pH 6.0 to 8.0), these residues are transitioning between a positively charged (protonated) state and a neutral (deprotonated) state. This change in charge directly alters the electrostatic surface of the toxin that engages with the receptor, thereby modulating binding affinity.[7] The nearby acidic residue, Glu11 , also contributes to the local electrostatic environment, but its pKa is lower (~4.2), so it remains negatively charged across the typical experimental pH range.

Q3: How does pH affect the target nicotinic acetylcholine receptor (nAChR) itself?

A: The nAChR is also a protein with numerous ionizable residues in its ligand-binding domain. Studies on various nAChR subtypes have shown that their function—including channel gating, ion permeability, and desensitization—is inherently pH-dependent.[10][11] The pKa values identified in these studies suggest the involvement of histidine, glutamate, aspartate, and other titratable residues within the receptor's binding pocket.[11][12] Therefore, pH changes can alter the conformation and charge landscape of the receptor's binding site, which in turn affects its affinity for ligands like α-Ctx MII.

Q4: What is the recommended pH range for achieving optimal and reproducible α-Conotoxin MII binding?

A: For most applications, we recommend standardizing your assays at a pH of 7.2 to 7.6 . This range mirrors physiological conditions and generally provides a consistent protonation state for the key residues involved in the interaction. However, the optimal pH may vary slightly depending on the specific nAChR subtype being studied. For rigorous characterization, it is best practice to perform a pH-response curve (e.g., from pH 5.5 to 8.5) to empirically determine the pH at which binding is maximal for your specific system.

Q5: My toxin is supplied as α-Conotoxin MII acetate. Can the acetate counter-ion influence my buffer pH?

A: Yes, this is a critical and often overlooked point. When you dissolve a lyophilized peptide salt like α-Conotoxin MII acetate, the acetate ions can slightly lower the pH of a weakly buffered solution. It is imperative to dissolve the peptide directly into your final, well-buffered assay solution and to always verify the final pH of the toxin-containing solution before starting your experiment. Do not assume the pH of your stock buffer will remain unchanged after adding the peptide.

Troubleshooting Guide for Common Issues

Problem Primary Suspect (pH-Related) Troubleshooting Steps & Solutions
High Variability / Poor Reproducibility Inadequate or unstable pH buffering.1. Verify Buffer Capacity: Ensure your chosen buffer has a pKa within +/- 1 unit of your target pH. For a target pH of 7.4, buffers like HEPES (pKa ~7.5) or PIPES (pKa ~6.8) are excellent choices. Phosphate buffers are also common but can sometimes interact with divalent cations or inhibit activity at high concentrations.[13] 2. Check Buffer Concentration: Use a sufficient buffer concentration (e.g., 10-20 mM HEPES) to resist pH shifts upon addition of toxin or other reagents. 3. Measure, Don't Assume: Always measure the pH of the final assay solution immediately before use.
Binding Affinity/Potency Discrepancies Mismatched pH and buffer conditions between different assay types (e.g., binding vs. functional).1. Standardize All Solutions: Use the exact same buffer composition (type, concentration, pH, and salt content) for your radioligand binding assays and your electrophysiology or fluorescence-based functional assays. 2. Report Conditions: When publishing or comparing data, always explicitly state the full buffer composition, including the final measured pH. This is critical for data interpretation and reproducibility.
Progressive Loss of Toxin Activity pH-induced conformational instability or aggregation during storage or incubation.1. Validate Storage Buffer: Store stock solutions of α-Ctx MII in a validated buffer at the correct pH (typically slightly acidic, e.g., pH 5.0-6.0, can improve long-term stability for some peptides) and aliquot to avoid freeze-thaw cycles. 2. Control Incubation pH: For long incubation steps, ensure your buffer is stable at the incubation temperature, as the pKa of some buffers (like Tris) is highly temperature-dependent.

Mechanistic Insights & Data Interpretation

The binding of α-Ctx MII to the nAChR is a textbook example of how pH modulates protein-protein interactions. The key is the protonation state of the histidine residues His9 and His12.

The Role of Histidine Protonation

At a pH below its pKa (~6.0), the imidazole ring of histidine is predominantly protonated, carrying a +1 charge. At a pH above its pKa, it is neutral. This transition is crucial for the electrostatic interaction with negatively charged residues (e.g., aspartate, glutamate) in the receptor's binding pocket.

G cluster_pH Environmental pH cluster_Toxin α-Ctx MII State cluster_Binding Receptor Binding Low_pH Low pH (e.g., < 6.0) His_Protonated His9/His12 Protonated (Positive Charge, +1) Low_pH->His_Protonated Drives Protonation High_pH High pH (e.g., > 8.0) His_Neutral His9/His12 Neutral (No Charge) High_pH->His_Neutral Drives Deprotonation Strong_Binding Optimal Electrostatic Match (High Affinity) His_Protonated->Strong_Binding Facilitates Interaction with Negative Receptor Pocket Weak_Binding Electrostatic Mismatch (Low Affinity) His_Neutral->Weak_Binding Reduces Electrostatic Attraction

Illustrative Data: pH-Dependence of Binding Affinity

The following table presents hypothetical, yet representative, data illustrating how the binding affinity (Kd) of α-Ctx MII for the α3β2 nAChR might change with pH.

pHPredominant Charge on His9/His12Expected Binding Affinity (Kd)Rationale
5.5Positive (+1)Moderate (~10-20 nM)Toxin is positively charged, but acidic residues on the receptor may also become protonated, altering the binding site.[11]
6.5Mixed (Positive/Neutral)Strong (~2-5 nM)A balance of charges creates a favorable electrostatic potential for initial recognition and binding.
7.4 Mostly Neutral (Slightly Positive) Optimal (~0.5-1.5 nM) Represents the ideal electrostatic complementarity between the toxin and the receptor under physiological conditions.
8.5Neutral (0)Weak (~50-100 nM)Loss of the positive charge on histidines significantly weakens the key electrostatic attraction to the receptor binding pocket.[14]

Experimental Protocols

Here we provide standardized, step-by-step methodologies for characterizing the pH-dependence of α-Ctx MII interactions.

Protocol 1: Determining the pH-Dependent Binding Profile via Radioligand Competition Assay

This protocol determines the potency (Ki) of α-Ctx MII by measuring its ability to compete with a known radioligand (e.g., [³H]-epibatidine) for binding to membranes expressing the target nAChR.

workflow A 1. Prepare Assay Buffers (Range: pH 5.5 to 8.5) C 3. Incubate: Membranes + Radioligand + α-Ctx MII dilutions at each pH A->C B 2. Prepare Serial Dilutions of unlabeled α-Ctx MII B->C D 4. Separate Bound/Free (Rapid Filtration) C->D E 5. Quantify Bound Radioactivity (Scintillation Counting) D->E F 6. Data Analysis: Fit competition curves to calculate IC50 at each pH E->F G 7. Plot IC50/Ki vs. pH F->G

  • Buffer Preparation: Prepare a series of identical assay buffers (e.g., 50 mM Tris or HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) adjusted to final pH values of 5.5, 6.0, 6.5, 7.0, 7.4, 8.0, and 8.5. Use a combination of buffers if necessary to cover the full range effectively (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.5).

  • Reagent Preparation: Prepare serial dilutions of unlabeled α-Ctx MII acetate in each respective pH buffer. Prepare the radioligand (e.g., [³H]-epibatidine) at a constant concentration (near its Kd) in each buffer.

  • Incubation: In a 96-well plate, combine receptor-expressing membranes (e.g., from HEK cells or brain synaptosomes), the radioligand, and varying concentrations of α-Ctx MII. Incubate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. Wash immediately with ice-cold wash buffer (at the corresponding pH) to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: For each pH value, plot the bound radioactivity as a function of the log concentration of α-Ctx MII. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Final Plot: Plot the calculated Ki values against pH to visualize the pH-dependence of α-Ctx MII binding affinity.

Protocol 2: Assessing Functional Inhibition using Two-Electrode Voltage Clamp (TEVC)

This protocol measures the functional inhibition of nAChR channels expressed in Xenopus oocytes to determine the IC50 of α-Ctx MII at different pH values.

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits (e.g., α3 and β2). Incubate for 2-5 days to allow for receptor expression.

  • Solution Preparation: Prepare recording solutions (e.g., ND96) buffered to the desired pH values (e.g., 6.4, 7.4, 8.4). Use a stable buffer like HEPES.

  • Electrophysiology: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -70 mV.

  • Baseline Current: Perfuse the oocyte with the recording buffer at a specific pH and establish a stable baseline. Apply a pulse of acetylcholine (ACh) at its EC50 concentration to elicit a control inward current.

  • Toxin Application: After washout and recovery, pre-incubate the oocyte with a specific concentration of α-Ctx MII (in the same pH buffer) for 2-5 minutes.

  • Inhibition Measurement: Co-apply the same pulse of ACh in the continued presence of α-Ctx MII and record the inhibited current.

  • Dose-Response Curve: Repeat steps 4-6 with a range of α-Ctx MII concentrations to generate a full dose-response curve at each pH.

  • Data Analysis: For each pH, plot the percent inhibition versus the log concentration of α-Ctx MII and fit the data to a sigmoidal dose-response equation to determine the IC50. Plot the resulting IC50 values against pH.

By carefully controlling and characterizing the effect of pH, researchers can ensure the accuracy and reproducibility of their data, leading to a more profound understanding of the molecular pharmacology of α-Conotoxin MII.

References

  • Effects of histidine protonation and rotameric states on virtual screening of M. tuberculosis RmlC. (Source: PMC, URL: [Link])

  • α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes. (Source: PMC, URL: [Link])

  • Three-Dimensional Solution Structure of α-Conotoxin MII, an α3β2 Neuronal Nicotinic Acetylcholine Receptor-Targeted Ligand. (Source: ACS Publications, URL: [Link])

  • Site-specific charge interactions of alpha-conotoxin MI with the nicotinic acetylcholine receptor. (Source: PubMed, URL: [Link])

  • α‐Conotoxins active at α3‐containing nicotinic acetylcholine receptors and their molecular determinants for selective inhibition. (Source: PMC, URL: [Link])

  • Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. (Source: MDPI, URL: [Link])

  • Acetylcholine promotes binding of α-conotoxin MII at α3 β2 nicotinic acetylcholine receptors. (Source: Europe PMC, URL: [Link])

  • Determinants of Potency on α-Conotoxin MII, a Peptide Antagonist of Neuronal Nicotinic Receptors. (Source: ResearchGate, URL: [Link])

  • The Role of Protonation States in Ligand-Receptor Recognition and Binding. (Source: Clemson OPEN, URL: [Link])

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. (Source: Frontiers, URL: [Link])

  • Protocols Utilizing Constant pH Molecular Dynamics to Compute pH-Dependent Binding Free Energies. (Source: PMC, URL: [Link])

  • Protocols Utilizing Constant pH Molecular Dynamics to Compute pH-Dependent Binding Free Energies. (Source: ACS Publications, URL: [Link])

  • Histidine. (Source: Wikipedia, URL: [Link])

  • Three-Dimensional Solution Structure of α-Conotoxin MII by NMR Spectroscopy. (Source: Scilit, URL: [Link])

  • Effects of pH on acetylcholine receptor function. (Source: PubMed, URL: [Link])

  • AChBP-targeted α-conotoxin correlates distinct binding orientations with nAChR subtype selectivity. (Source: PMC, URL: [Link])

  • Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (Source: FEBS Press, URL: [Link])

  • Nicotinic acetylcholine receptor structure and α-conotoxin ImI. (Source: ResearchGate, URL: [Link])

  • Inhibitor binding influences the protonation states of histidines in SARS-CoV-2 main protease. (Source: RSC Publishing, URL: [Link])

  • The Effect of Buffers on Protein Conformational Stability. (Source: ResearchGate, URL: [Link])

  • Modulation of nicotinic acetylcholine receptor channel by pH: a difference in pH sensitivity of Torpedo and mouse receptors expressed in Xenopus oocytes. (Source: PubMed, URL: [Link])

  • Protonation of histidine rings using quantum-mechanical methods. (Source: IUCr Journals, URL: [Link])

  • pH dependence of the acetylcholine receptor channel: a species variation. (Source: PMC, URL: [Link])

  • Predicting the impact of buffer type and pH : Application to protein purification by IEX. (Source: Ypso-Facto, URL: [Link])

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (Source: MDPI, URL: [Link])

  • Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand. (Source: PubMed, URL: [Link])

  • Amino acid residues that confer high selectivity of the alpha6 nicotinic acetylcholine receptor subunit to alpha-conotoxin MII[S4A,E11A,L15A]. (Source: PubMed, URL: [Link])

  • Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (Source: ResearchGate, URL: [Link])

  • The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. (Source: MDPI, URL: [Link])

  • The subunit composition and pharmacology of alpha-Conotoxin MII-binding nicotinic acetylcholine receptors studied by a novel membrane-binding assay. (Source: PubMed, URL: [Link])

  • α-Conotoxin PIA Is Selective for α6 Subunit-Containing Nicotinic Acetylcholine Receptors. (Source: PMC, URL: [Link])

  • Conformational dynamics of a nicotinic receptor neurotransmitter binding site. (Source: eLife, URL: [Link])

  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (Source: PNAS, URL: [Link])

  • Manipulation and measurement of pH sensitive metal–ligand binding using electrochemical proton generation and metal detection. (Source: RSC Publishing, URL: [Link])

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (Source: Longdom Publishing, URL: [Link])

Sources

alpha-Conotoxin MII acetate batch-to-batch variability in potency

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to function as a high-level support center resource. It prioritizes the "why" and "how" of experimental variability, moving beyond generic advice to address the specific physicochemical constraints of α-Conotoxin MII.

Topic: Batch-to-Batch Variability in Potency

Executive Summary: The Potency Paradox

Researchers frequently encounter a frustrating phenomenon with α-Conotoxin MII (α-Ctx MII): two batches of the same peptide, with identical purity (>98% on HPLC), exhibit significantly different IC50 values in functional assays (e.g., inhibition of α3β2 or α6β2* nAChRs).

The Root Cause: The discrepancy is rarely due to peptide degradation or synthesis failure. Instead, it almost invariably stems from Net Peptide Content (NPC) variability and invisible concentration errors . Unlike proteins containing Tryptophan or Tyrosine, α-Ctx MII lacks strong chromophores at 280 nm, rendering standard "Nanodrop" quantification impossible.

This guide provides the forensic tools to normalize your data and stabilize your experiments.

Critical Troubleshooting (Q&A)

Issue 1: "My new batch has a 3-fold higher IC50 (lower potency) than the previous one."

Diagnosis: You are likely dosing based on Gross Weight , not Net Peptide Content .

  • The Science: Synthetic peptides are lyophilized as salts (in this case, Acetate). The white powder you weigh consists of:

    • The Peptide (α-Ctx MII)[1][2][3][4][5][6]

    • Counter-ions (Acetate)

    • Bound Water (hygroscopic)

    • Result: The actual peptide content can range from 60% to 85% of the total weight. If Batch A was 85% peptide and Batch B is 65% peptide, dosing by gross weight introduces a ~30% error immediately.

  • The Fix:

    • Consult the CoA: Locate the "Net Peptide Content" (NPC) or "N-Elemental Analysis" value on the Certificate of Analysis.

    • Correct the Mass: Apply the formula:

      
      
      
    • Do NOT use A280: α-Ctx MII (Sequence: GCCSNPVCHLEHSNLC) contains zero Tryptophan (Trp) or Tyrosine (Tyr) residues. It has no significant extinction coefficient at 280 nm. Measuring A280 will yield noise, leading to massive concentration errors.

Issue 2: "The peptide works initially but loses activity after 2-3 hours in the assay buffer."

Diagnosis: Surface Adsorption (The "Sticky Peptide" Effect).

  • The Science: α-Conotoxins are small, basic peptides that rapidly adsorb to untreated glass and certain plastics (polystyrene) via electrostatic and hydrophobic interactions. At nanomolar concentrations (IC50 ~0.5–5 nM), even minor adsorption depletes the free concentration significantly.

  • The Fix:

    • Labware: Use Low-Retention (siliconized) pipette tips and tubes. Never use standard glass vials for dilutions < 10 µM.

    • Carrier Protein: Supplement your assay buffer (e.g., ND96 or physiological saline) with 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 . This "sacrificial" protein/surfactant coats the surfaces, preventing the toxin from sticking.

Issue 3: "The selectivity profile is wrong. It’s inhibiting α7 or α4β2 receptors unexpectedly."

Diagnosis: Disulfide Isomer Contamination (Ribbon vs. Globular).

  • The Science: α-Ctx MII requires a specific "Globular" disulfide connectivity (Cys1–Cys3, Cys2–Cys4) to target α3β2/α6β2*.

    • Globular (Native): Active.

    • Ribbon (Isomer): Cys1–Cys4, Cys2–Cys3.[7] Often inactive or possesses altered selectivity.

    • Beads (Isomer): Cys1–Cys2, Cys3–Cys4.

    • Risk: If the synthesis oxidation step is not strictly controlled, "Ribbon" isomers can form. These may co-elute on standard HPLC gradients but behave differently in biological assays.

  • The Fix:

    • Request an analytical HPLC trace specifically checking for isomer purity.

    • If selectivity is critical, ensure the vendor uses regioselective folding (cysteine protection pairs) rather than random oxidation.

Standardized Experimental Workflows

Protocol A: The "Zero-Assumption" Reconstitution

Objective: To create a Master Stock with <5% concentration error.

  • Equilibration: Allow the lyophilized vial to warm to room temperature (20 mins) before opening. Prevents water condensation.

  • Solvent Choice: Dissolve in degassed dilute acetic acid (0.1% v/v) or 10 mM Sodium Acetate (pH 4.5) .

    • Why? MII is most stable at slightly acidic pH. Neutral/Alkaline pH promotes disulfide scrambling (disulfide exchange).

  • Hard Quantification (The AAA Method):

    • Since A280 is impossible, send a 50 µL aliquot of your stock for Amino Acid Analysis (AAA) . This is the only absolute method to determine Molar concentration for MII.

    • Alternative: Use the vendor's NPC value (from CoA) and weigh on a microbalance with 1 µg readability.

Protocol B: Functional Validation (Signal Stability)

Objective: Verify peptide stability in your specific rig.

  • Prepare assay buffer (e.g., for Oocytes or Patch Clamp).

  • Split into two aliquots:

    • A: Buffer only.

    • B: Buffer + 0.1% BSA.

  • Spike α-Ctx MII to 10 nM in both.

  • Incubate at RT for 2 hours.

  • Run the assay.

    • Result: If B retains potency and A fails, you have an adsorption problem.

Data Visualization

Figure 1: The Potency Integrity Pathway

A logic flow for diagnosing loss of potency in α-Conotoxin MII experiments.

PotencyTroubleshooting Start Problem: Inconsistent Potency (High IC50 variability) CheckNPC Step 1: Check Net Peptide Content (Did you correct for salts/water?) Start->CheckNPC CalcCorrection Action: Apply NPC Correction Mass = Powder * %Peptide CheckNPC->CalcCorrection No CheckMethod Step 2: Check Quant Method (Did you use A280 Nanodrop?) CheckNPC->CheckMethod Yes StopA280 CRITICAL STOP: MII has NO Trp/Tyr. A280 is invalid. CheckMethod->StopA280 Yes CheckAdsorption Step 3: Check Adsorption (Is BSA/Tween present?) CheckMethod->CheckAdsorption No UseAAA Action: Use Amino Acid Analysis or CoA Values StopA280->UseAAA AddCarrier Action: Add 0.1% BSA Use Low-Bind Plastics CheckAdsorption->AddCarrier No CheckIsomers Step 4: Check Selectivity (Is it hitting alpha7?) CheckAdsorption->CheckIsomers Yes RegioFold Action: Suspect Ribbon Isomer Request Regioselective Synthesis CheckIsomers->RegioFold Yes

Caption: Figure 1. Decision matrix for isolating the source of potency variability. Note the critical stop at A280 quantification due to the lack of aromatic residues in the MII sequence.

Figure 2: Disulfide Connectivity & Isomers

Visualizing the structural difference between the active "Globular" form and the inactive/promiscuous "Ribbon" form.

DisulfideIsomers cluster_Globular Native 'Globular' Form (Active on α3β2) cluster_Ribbon 'Ribbon' Isomer (Variable Potency/Selectivity) G_C1 Cys 2 G_C3 Cys 8 G_C1->G_C3 S-S G_C2 Cys 3 G_C4 Cys 16 G_C2->G_C4 S-S R_C1 Cys 2 R_C4 Cys 16 R_C1->R_C4 S-S R_C2 Cys 3 R_C3 Cys 8 R_C2->R_C3 S-S

Caption: Figure 2. Topologies of α-Conotoxin MII. The native "Globular" fold (1-3, 2-4 connectivity) creates the specific pharmacophore for nAChR binding. The "Ribbon" isomer (1-4, 2-3) results from incorrect oxidation.

Quantitative Reference Table

ParameterValue / CharacteristicImpact on Experiment
Sequence GCCSNPVCHLEHSNLCNo Trp/Tyr . Cannot use A280 for quantification.
Molecular Weight ~1712 Da (Monoisotopic)Used for Molar calculations.
Net Peptide Content Typically 60% – 85%Major source of error. Must correct mass by this factor.
Isoelectric Point (pI) ~5.5 - 6.0Solubility is good in water/buffer, but stability is best at pH < 6.
Critical Residues His9, His12, Leu15His protonation state (pH dependent) affects binding affinity.
Storage -20°C (Lyophilized)Stable for years.
Reconstituted Stability < 24h at 4°C (pH 7.4)Disulfide scrambling occurs at neutral/alkaline pH over time.

References

  • Cartier, G. E., et al. (1996). "A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors."[4][8][9] Journal of Biological Chemistry. Link

    • Significance: Original isolation and characteriz
  • Shon, K. J., et al. (1997). "Three-dimensional solution structure of alpha-conotoxin MII." Biochemistry. Link

    • Significance: Defines the "Globular" disulfide framework essential for activity.
  • McIntosh, J. M., et al. (2004). "Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors."[1][4][9] Molecular Pharmacology. Link

    • Significance: Highlights the sensitivity of α6 vs α3 selectivity to structural vari
  • Harvey, A. L., et al. (1997). "Determinants of specificity for alpha-conotoxin MII on alpha3beta2 neuronal nicotinic receptors." Molecular Pharmacology. Link

    • Significance: Mechanistic insight into binding residues (His9, Leu15).
  • AmbioPharm Technical Notes. "Net Peptide Content vs. Gross Weight." Link

    • Significance: Industry standard explanation of peptide salt/water content calcul

Sources

reducing signal noise in alpha-Conotoxin MII electrophysiological recordings

Technical Support: Optimizing Signal Integrity in -Conotoxin MII Electrophysiology

Applicable Assays:



Executive Summary: The Nature of the Noise

In electrophysiological assays involving


-Conotoxin MII (

-Ctx MII)
  • Electrical Artifacts: Ground loops and aliasing (50/60Hz hum).

  • Chemical Noise (Drift): Hydrophobic adsorption of the peptide to tubing, causing concentration fluctuations.

  • Kinetic Distortion: Slow perfusion masking the fast desensitization rates of

    
    3
    
    
    2/
    
    
    6 receptors.

This guide provides a root-cause analysis and self-validating protocols to isolate and eliminate these variables.

Module A: Electrical Signal Hygiene (The Star Ground)

The Problem: High-frequency noise or rhythmic "hum" (50/60Hz) usually indicates a ground loop. This occurs when multiple components (manipulator, bath, cage) have different paths to the earth ground, creating an antenna loop.[1]

The Solution: Implement a strict Star Ground Topology .

Protocol: Establishing a Star Ground[1][2][3]
  • Designate the Hub: The signal ground on your amplifier (e.g., Axon MultiClamp or HEKA EPC) is the only valid convergence point.

  • Isolate Peripherals: Disconnect the Faraday cage, vibration table, and manipulators from the building's wall ground.

  • Direct Connection: Run a distinct, heavy-gauge copper braid from each peripheral directly to the Amplifier Hub.

  • The "Antenna" Check: If you touch the microscope and the noise creates a spike, the microscope is not truly grounded to the Hub.

Visualization: Star Grounding vs. Daisy Chain

The following diagram illustrates the required topology to eliminate ground loops.

StarGroundingcluster_peripheralsPeripherals (Sources of Noise)AmplifierAmplifier Signal Ground(The Hub)CageFaraday CageCage->AmplifierDirect LineTableVibration TableTable->AmplifierDirect LineManipulatorMicromanipulatorManipulator->AmplifierDirect LineBathBath Electrode(Ag/AgCl)Bath->AmplifierSignal Return

Figure 1: Star Grounding Topology. All peripherals must connect independently to the amplifier ground to prevent current loops.

Module B: Chemical Noise (Peptide Adsorption)

The Problem:

baseline drift"wobbly" data

The Solution: Bovine Serum Albumin (BSA) Passivation. You must saturate the binding sites on your tubing before the experiment.

Protocol: BSA Passivation for -Ctx MII

Causality: BSA is a "sacrificial" protein that coats the hydrophobic surfaces of your fluidics system, preventing MII from sticking.

StepActionTechnical Rationale
1 Prepare Solution Dissolve 0.1% (1 mg/mL) BSA in your standard recording saline (e.g., ND96 or Ringer's).
2 Perfusion Perfuse the BSA solution through all tubing, manifolds, and the recording chamber for 15 minutes .
3 Peptide Prep Dissolve

-Ctx MII in saline containing 0.01% BSA .
4 Validation Run a "blank" perfusion. If the baseline shifts significantly during switching, the BSA concentration is too high (causing viscosity artifacts); reduce to 0.05%.

Critical Note: Do not use glass reservoirs for low-concentration peptide storage (<100 nM) unless siliconized. Use low-binding polypropylene.

Module C: Biological Signal Fidelity (Receptor Kinetics)

The Problem: nAChRs (especially



The Solution: High-Velocity Laminar Flow.

Workflow: Optimizing Perfusion for Fast Kinetics

To distinguish true signal from perfusion artifacts, follow this logic flow:

PerfusionLogicStartStart RecordingCheckDesensIs Peak Sharp?Start->CheckDesensSlowFlowArtifact: Slow Flow(Desensitization masked)CheckDesens->SlowFlowNo (Rounded)FastFlowValid SignalCheckDesens->FastFlowYes (Fast Decay)Action1Move outflow pipettecloser to cellSlowFlow->Action1Action2Increase GravityHead HeightAction1->Action2Action2->CheckDesensRetest

Figure 2: Diagnostic loop for perfusion kinetics. Rounded peaks indicate the system is slower than the receptor's desensitization.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Rhythmic 50/60Hz Noise Ground LoopVerify Star Ground. Unplug the laptop power supply (run on battery) to test for mains hum.
Baseline "Drift" or "Wobble" Peptide AdsorptionPassivate tubing with BSA (See Module B). MII is sticking to the plastic, causing concentration waves.
Slow/Incomplete Washout High Affinity Binding

-Ctx MII has very slow off-rates on

3

2. Washout may take >15 mins. Use a high-flow wash buffer.
High Frequency "Hiss" High Seal LeakRe-polish pipette glass. Improve seal resistance (

for patch,

for oocytes).
Rounded/Blunted Peaks Slow PerfusionThe receptor is desensitizing faster than the drug arrives. Move the perfusion tip within 500µm of the cell.

Frequently Asked Questions (FAQ)

Q: Why does my baseline shift when I switch to the


-Ctx MII solution, even without agonist?A:

Q: I see a block of the signal, but it never recovers after washout. Is my cell dead? A: Not necessarily.



Q: Can I use glass tubing instead of plastic to avoid BSA? A: Glass reduces hydrophobic adsorption but introduces capacitance noise if not shielded properly. If using glass, ensure it is silanized (treated with dimethyldichlorosilane) to prevent the peptide from binding to the charged glass surface [4].

References

  • Cartier, G. E., et al. (1996).[2] "A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors."[2][3][4][5][6] Journal of Biological Chemistry. Link

  • McIntosh, J. M., et al. (2000). "125I-alpha-conotoxin MII identifies a novel nicotinic acetylcholine receptor population in mouse brain." Molecular Pharmacology. Link

  • Scientifica. (2016). "LabHacks: How to reduce the noise around your electrophysiology rig." Scientifica Tech Guides. Link

  • NPI Electronic. (2025). "Grounding Guide: Star-pattern grounding to avoid ground loops." NPI Support. Link

  • Luo, S., et al. (2014).[7] "Characterization of an alpha-conotoxin LvIA from Conus lividus that selectively blocks alpha3beta2 vs alpha6/alpha3beta2beta3 nicotinic acetylcholine receptors." Molecular Pharmacology. Link

Validation & Comparative

comparing alpha-Conotoxin MII acetate with mecamylamine antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Precision Neuropharmacology: A Comparative Guide to α-Conotoxin MII Acetate and Mecamylamine Antagonists

Executive Summary

In the field of neuropharmacology, dissecting the specific contributions of neuronal nicotinic acetylcholine receptor (nAChR) subtypes to neurotransmitter release and synaptic plasticity is a complex challenge. Because nAChRs are heteropentameric structures composed of various


 and 

subunits, researchers require highly specific pharmacological probes to isolate distinct receptor populations.

This guide provides an objective, data-driven comparison between two foundational nAChR antagonists: α-Conotoxin MII acetate (a highly selective peptide) and Mecamylamine hydrochloride (a broad-spectrum small molecule). By understanding their mechanistic divergence, researchers can deploy them synergistically in self-validating experimental designs to map complex cholinergic pathways.

Mechanistic Divergence: The Scalpel vs. The Sledgehammer

The utility of these two antagonists lies in their fundamentally different mechanisms of action, which dictate their application in experimental workflows.

Mecamylamine: The Pan-nAChR Sledgehammer Mecamylamine is a bicyclic aliphatic amine that acts as a non-competitive, voltage-dependent channel blocker[1]. Rather than competing with acetylcholine or nicotine at the binding site, mecamylamine enters the open ion channel pore and sterically occludes the flow of cations (Na


, Ca

). Because the pore architecture is highly conserved across all nAChR subtypes, mecamylamine is non-selective, inhibiting all known mammalian nAChRs in the low micromolar range[1]. In assay development, it is the gold standard for establishing the total nAChR-mediated baseline of a physiological response.

α-Conotoxin MII: The Subtype-Specific Scalpel Isolated from the venom of the marine snail Conus magus, α-Conotoxin MII is a 16-amino acid peptide stabilized by two disulfide bonds. It functions as a competitive orthosteric antagonist, binding directly to the interface between specific subunits[2]. It exhibits exquisite selectivity for


 and 

-containing nAChRs (such as

), inhibiting them with sub-nanomolar to low nanomolar potency[3]. Because it competes directly with the agonist at the binding pocket, its blockade is highly specific to the structural nuances of the

and

interfaces[4].

G ACh Agonist (Nicotine/ACh) nAChR nAChR Pentamer (α3β2 / α6β2) ACh->nAChR Binds Orthosteric Site Ion Cation Influx & Signaling nAChR->Ion Channel Opening MII α-Conotoxin MII MII->nAChR Competitive Blockade MEC Mecamylamine MEC->Ion Non-competitive Pore Block

Caption: Mechanistic divergence of nAChR inhibition by α-Conotoxin MII and Mecamylamine.

Quantitative Pharmacological Profile

To design robust experiments, application scientists must account for the vast differences in potency, target selectivity, and physicochemical properties between these two agents. The table below summarizes their quantitative profiles based on heterologous expression and radioligand binding assays.

Parameterα-Conotoxin MII AcetateMecamylamine Hydrochloride
Chemical Nature 16-amino acid peptide (disulfide-rich)Bicyclic aliphatic amine (small molecule)
Mechanism of Action Competitive orthosteric antagonistNon-competitive channel (pore) blocker
Target Selectivity Highly selective (

,

-containing)
Non-selective (pan-nAChR)
Binding Affinity (IC

)
~0.39 nM (

) to 3.7 nM (

)
~0.12 µM to 7.6 µM (subtype dependent)
Reversibility Slowly reversible (requires extensive washout)Rapidly reversible
Blood-Brain Barrier Impermeable (requires direct CNS infusion in vivo)Highly permeable

Experimental Design & Causality: The Self-Validating Subtraction Protocol

In complex tissue preparations like the striatum, multiple nAChR subtypes (predominantly


 and 

) co-exist on dopaminergic terminals. To isolate the function of a single subtype, researchers employ a dual-antagonist subtraction method .

The Logic: You cannot simply apply α-Conotoxin MII and assume the remaining signal is non-cholinergic. You must first use mecamylamine to define the total nAChR-mediated window. By running parallel assays, the difference between the vehicle control and mecamylamine defines the total cholinergic response. The difference between the vehicle control and α-Conotoxin MII defines the


/

-mediated response. Subtracting the MII response from the mecamylamine response reveals the contribution of residual subtypes (e.g.,

)[5].

Workflow Prep 1. Synaptosome Preparation (Rat Striatum) Incubate 2. Pre-incubation with Antagonists (15 mins) Prep->Incubate Split Incubate->Split MEC Mecamylamine (10 µM) Pan-nAChR Block Split->MEC MII α-Conotoxin MII (100 nM) α3β2/α6 Block Split->MII Veh Vehicle Control No Block Split->Veh Stim 3. Nicotine Stimulation (1 µM) & [3H]DA Release MEC->Stim MII->Stim Veh->Stim Quant 4. Liquid Scintillation Quantification Stim->Quant

Caption: Experimental workflow for isolating nAChR subtype contributions to dopamine release.

Step-by-Step Methodology: Striatal Synaptosome Dopamine Release Assay

This protocol details the subtractive quantification of nAChR subtypes mediating dopamine release, utilizing both antagonists to ensure a self-validating dataset.

Step 1: Tissue Preparation & Isotope Loading

  • Isolate crude synaptosomes (P2 fraction) from freshly dissected rat striatum using sucrose density gradient centrifugation.

  • Resuspend the synaptosomes in physiological buffer and incubate with 0.1 µM

    
    Dopamine for 30 minutes at 37°C.
    Causality: The striatum is densely innervated by dopaminergic terminals expressing both 
    
    
    
    and
    
    
    nAChRs. Loading with tritiated dopamine provides a highly sensitive, quantifiable reporter for presynaptic terminal depolarization that is superior to endogenous dopamine detection methods.

Step 2: Baseline Establishment & Antagonist Pre-incubation

  • Transfer the loaded synaptosomes to a superfusion chamber system. Superfuse with physiological buffer for 10 minutes to wash out extracellular isotope and establish a stable baseline of spontaneous

    
    Dopamine efflux.
    
  • Divide the superfusion lines into three parallel experimental groups:

    • Group A (Vehicle) : Buffer only.

    • Group B (Pan-Blockade) : Buffer + 10 µM Mecamylamine.

    • Group C (Subtype-Specific Blockade) : Buffer + 100 nM α-Conotoxin MII.

  • Critical Step : Pre-incubate all groups for exactly 15 minutes. Causality: While small molecules like mecamylamine equilibrate rapidly, macromolecular peptides like α-Conotoxin MII face diffusional constraints in tissue matrices. A 15-minute pre-incubation ensures complete saturation of the orthosteric sites before agonist exposure, preventing false-negative release artifacts.

Step 3: Agonist Stimulation

  • Introduce 1 µM Nicotine to all groups for 2 minutes. Causality: A 1 µM concentration is sufficient to activate high-affinity nAChRs without inducing the rapid, profound receptor desensitization that occurs at higher concentrations[4].

Step 4: Quantification & Subtractive Analysis

  • Collect superfusate fractions every minute. Quantify radioactivity via liquid scintillation counting.

  • Calculate the fractional release (stimulated release minus baseline).

  • Data Interpretation :

    • Total nAChR-mediated release = (Group A Release) - (Group B Release).

    • 
      -mediated release = (Group A Release) - (Group C Release).
      
    • 
      -mediated release = (Group C Release) - (Group B Release).
      

By employing Mecamylamine to define the absolute floor of the assay and α-Conotoxin MII to partition the receptor subtypes, researchers can definitively map the functional stoichiometry of cholinergic circuits[5].

References

1.1 - PMC - NIH 2.3 - UniProtKB 3.5 - Journal of Neuroscience 4.4 - PMC - NIH 5.2 - PubMed

Sources

alpha-Conotoxin MII acetate vs alpha-Conotoxin MIm specificity

Comparative Guide: -Conotoxin MII Acetate vs. -Conotoxin MI/Im Specificity

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Electrophysiologists, Neuropharmacologists

Executive Summary: The Specificity Landscape

In the development of nicotinic therapeutics, distinguishing between receptor subtypes is critical to avoiding off-target neuromuscular or autonomic side effects.

  • 
    -Conotoxin MII (Acetate):  The primary tool for isolating 
    
    
    6-containing
    neuronal nAChRs (specifically
    
    
    6
    
    
    2*) and
    
    
    3
    
    
    2
    subtypes. It is crucial for dopamine release studies in the striatum.
  • 
    -Conotoxin MI:  A highly potent antagonist of muscle-type  nAChRs (
    
    
    1
    
    
    1
    
    
    
    
    /
    
    
    ). It serves as a negative control for neuronal assays to ensure observed effects are not muscular in origin.
  • 
    -Conotoxin Im:  Selectively targets homomeric 
    
    
    7
    and
    
    
    9
    nAChRs, distinguishing them from the heteromeric subtypes targeted by MII.[3]

Key Takeaway: Use MII to probe presynaptic dopamine regulation (

MIIm

Molecular Profile & Mechanism

Both toxins belong to the

Structural Comparison
Feature

-Conotoxin MII

-Conotoxin MI

-Conotoxin Im
Source Conus magusConus magusConus imperialis
Amino Acids 16 residues13 residues12 residues
Cysteine Framework 4/7 (Neuronal preference)3/5 (Muscle preference)4/3 (Homomeric preference)
Salt Form Acetate (Standard for stability)Acetate/TFAAcetate/TFA
Primary Target

3

2,

6

2*

1

1


(Muscle)

7,

9
Mechanism of Action[4]
  • Competitive Antagonism: Both toxins bind to the interface between the

    
     subunit and the adjacent non-
    
    
    subunit (or another
    
    
    in homomers).
  • MII Specificity: MII binds the

    
    3(+)/
    
    
    2(-) or
    
    
    6(+)/
    
    
    2(-) interface. It sterically hinders ACh binding, preventing channel opening.
  • MI Specificity: MI binds the

    
    1(+)/
    
    
    (-) and
    
    
    1(+)/
    
    
    (-) interfaces of the muscle receptor with nanomolar affinity.

Specificity & Selectivity Profile (Experimental Data)

The following data aggregates IC50 values from two-electrode voltage clamp (TEVC) studies on Xenopus oocytes.

Table 1: Comparative Potency (IC50)
Receptor Subtype

-Conotoxin MII (nM)

-Conotoxin MI (nM)

-Conotoxin Im (nM)

3

2 (Neuronal)
0.5 - 2.5 > 10,000 (Inactive)> 10,000

6

2*
~1.0 > 10,000> 10,000

1

1


(Muscle)
> 10,0001.0 - 5.0 > 10,000

7 (Homomeric)
> 10,000> 10,000200 - 1,000

3

4
> 1,000 (Low Affinity)> 10,000> 10,000

4

2
> 1,000 (Low Affinity)> 10,000> 10,000

Note: "Inactive" typically denotes an IC50 > 10

Specificity Visualization

The diagram below illustrates the divergent targeting of these toxins, guiding selection for experimental design.

SpecificityMapMIIalpha-Conotoxin MIIA3B2a3b2 (Ganglionic/CNS)MII->A3B2High Affinity(0.5 nM)A6B2a6b2* (Dopaminergic)MII->A6B2High Affinity(~1 nM)A7a7 (Homomeric)MII->A7No EffectMIalpha-Conotoxin MIMI->A3B2No EffectMusclea1b1gd (Neuromuscular)MI->MuscleHigh Affinity(1-5 nM)Imalpha-Conotoxin ImIm->A7Selective(~200 nM)

Figure 1: Selectivity map showing the divergent targets of Conus magus (MII, MI) and Conus imperialis (Im) toxins.

Experimental Protocols

To validate specificity in your own lab, follow these established protocols.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Validation

Objective: Confirm subtype specificity using Xenopus laevis oocytes expressing human nAChRs.

  • Preparation:

    • Linearize plasmids for

      
      3, 
      
      
      2,
      
      
      1, etc.
    • Synthesize cRNA using T7 mMessage mMachine.

    • Inject oocytes with 1-5 ng of cRNA (1:1 ratio for heteromers). Incubate 2-5 days at 17°C.

  • Setup:

    • Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

    • Toxin Reconstitution: Dissolve MII Acetate in ND96 + 0.1% BSA (to prevent plastic adsorption) to a 10

      
      M stock.
      
  • Recording Workflow:

    • Clamp oocyte at -70 mV.

    • Baseline: Perfuse ND96 for 30s.

    • Control Pulse: Apply Acetylcholine (ACh) [EC50 concentration, usually 10-100

      
      M] for 2s. Record peak current (
      
      
      ).
    • Wash: Perfuse ND96 for 3 min.

    • Toxin Application: Stop flow. Incubate oocyte with MII (10 nM) or MI (10 nM) for 5 min.

    • Test Pulse: Apply ACh for 2s in the presence of toxin. Record peak current (

      
      ).
      
    • Analysis: Calculate % Inhibition =

      
      .
      
  • Expected Results:

    • 
      3
      
      
      2 + MII (10 nM):
      >90% Inhibition.
    • 
      3
      
      
      2 + MI (10 nM):
      <5% Inhibition.
Protocol B: Dopamine Release Assay (Synaptosomes)

Objective: Use MII to isolate

  • Isolation: Prepare striatal synaptosomes from mouse brain.

  • Loading: Incubate with [3H]-Dopamine.

  • Perfusion: Superfuse synaptosomes with buffer.

  • Challenge: Stimulate with Nicotine (1

    
    M).
    
  • Differentiation:

    • Run parallel traces with

      
      -Conotoxin MII  (100 nM).
      
    • The MII-sensitive fraction represents

      
      6
      
      
      2* mediated release (often ~30-40% of total in striatum).
    • The MII-resistant fraction represents

      
      4
      
      
      2* mediated release.

References

  • Cartier, G. E., et al. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors. Journal of Biological Chemistry, 271(13), 7522-7528. Link

  • McIntosh, J. M., et al. (1999). Conus peptides: novel probes for nicotinic acetylcholine receptor structure and function. European Journal of Pharmacology, 393(1-3), 205-208. Link

  • Azam, L., et al. (2005). Alpha-conotoxin MII blocks the alpha6beta2* nicotinic acetylcholine receptor... Molecular Pharmacology, 68, 737-744.
  • Groppe, T. M., et al. (1999). Alpha-conotoxin MI distinguishes between the alpha/delta and alpha/gamma subunit interfaces of the muscle nicotinic acetylcholine receptor. Biochemistry, 38(40), 13310-13315. Link

  • Ellison, M., et al. (2003). Alpha-conotoxins ImI and ImII target distinct regions of the human alpha7 nicotinic acetylcholine receptor. Journal of Neuroscience, 23(24), 8336-8341. Link

Optimizing nAChR Antagonism: The Advantages of α-Conotoxin MII Acetate Over TFA Salts in Preclinical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Conotoxin MII is a highly potent and selective peptide antagonist of nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β2 and α6-containing subtypes[1][2]. It is widely utilized by neuroscientists to study nicotine-stimulated dopamine release in the striatum and nucleus accumbens[1][2]. However, standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification typically yield these peptides as trifluoroacetate (TFA) salts[3][4]. While convenient for chemical synthesis, residual TFA counterions introduce severe artifacts in biological assays. This guide objectively compares the acetate and TFA salt forms of α-Conotoxin MII, providing mechanistic insights and experimental protocols to demonstrate why the acetate form is the superior choice for maintaining scientific integrity.

Mechanistic Overview of α-Conotoxin MII

To understand the impact of salt forms, we must first establish the peptide's mechanism of action. α-Conotoxin MII competitively binds to the interface formed by α3/α6 and β2 subunits of nAChRs[1]. By blocking these receptors, the peptide prevents agonist-induced calcium influx, thereby inhibiting the exocytosis of dopamine into the synaptic cleft.

Pathway Agonist Nicotine (Agonist) Receptor α3β2 / α6β2 nAChR (Target) Agonist->Receptor Activates Signaling Ca2+ Influx (Depolarization) Receptor->Signaling Opens Channel Output Dopamine Release (Synaptic Cleft) Signaling->Output Exocytosis Antagonist α-Conotoxin MII (Antagonist) Antagonist->Receptor Competitive Blockade

Mechanism of α-Conotoxin MII inhibiting nicotine-stimulated dopamine release via nAChR blockade.

The Counterion Problem: TFA vs. Acetate

The Pitfalls of Trifluoroacetate (TFA)

During lyophilization, free TFA is removed, but residual TFA remains tightly bound to the basic amino acids of the peptide as a counterion[5]. In biological systems, this introduces three major confounding variables:

  • Inherent Cytotoxicity: TFA is biologically active. Studies demonstrate that TFA concentrations as low as 10 nM can inhibit the proliferation of various cell types, such as osteoblasts and chondrocytes[3][5]. This toxicity can mask the true pharmacological effect of α-Conotoxin MII, leading to false negatives or misattributed antiproliferative effects[3].

  • Receptor Allostery and pH Shifts: TFA has been shown to act as an allosteric regulator on certain ligand-gated ion channels, potentially confounding electrophysiological data[5]. Furthermore, the strong acidity of TFA can alter the local pH microenvironment in unbuffered assay systems, affecting receptor conformation.

  • In Vivo Artifacts: In systemic applications, TFA can trifluoroacetylate amino groups in proteins and phospholipids, eliciting unwanted antibody responses and immunogenicity[5].

The Acetate Advantage

Acetate is a natural physiological metabolite, making acetate salts significantly more biocompatible[6]. Exchanging the TFA counterion for acetate mitigates cytotoxicity, ensures predictable dose-response curves, and yields a more stable, easily handled lyophilized powder—avoiding the difficult, "fluffy" consistency often associated with TFA salts[4][7].

Comparative Performance Data
Parameterα-Conotoxin MII (TFA Salt)α-Conotoxin MII (Acetate Salt)
Biocompatibility Low; residual TFA is cytotoxic[3]High; physiological metabolite[6]
Cytotoxicity Threshold Inhibits cell proliferation at ≥10 nM[5]Non-toxic at standard assay doses[7]
Receptor Interference Potential allosteric modulation[5]Inert in receptor binding assays
Lyophilized Cake Often "fluffy" and difficult to handle[4]Dense, stable, and easily weighable[4]
In Vivo Suitability Risk of immunogenicity/trifluoroacetylation[5]Preferred for preclinical & clinical use[4]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail how to prepare the acetate salt and validate its efficacy without counterion interference.

Protocol 1: TFA to Acetate Counterion Exchange via Lyophilization

Causality: Why use repeated lyophilization instead of simple dialysis? Dialysis is inefficient for small peptides (~1.8 kDa) and fails to break the strong ionic bonds between the basic residues of the conotoxin and the trifluoroacetate anions. Repeated lyophilization in an excess of a weaker, volatile acid (acetic acid) leverages Le Chatelier's principle. The volatile TFA is driven off into the vapor phase, shifting the equilibrium until acetate completely replaces it[4][7][8].

Step-by-Step Workflow:

  • Dissolution: Dissolve the α-Conotoxin MII TFA salt in 0.1 M acetic acid (aq) to a concentration of 1 mg/mL.

  • First Lyophilization: Freeze the solution rapidly using liquid nitrogen and lyophilize to complete dryness.

  • Equilibrium Shift: Reconstitute the resulting powder in fresh 0.1 M acetic acid and repeat the lyophilization process two additional times to ensure >99% exchange.

  • Residual Acid Removal: For the final cycle, dissolve the peptide in ultra-pure water (Milli-Q) and lyophilize to remove any unbound, residual acetic acid.

  • Validation: Confirm TFA removal (<1%) using

    
    F-NMR or FT-IR spectroscopy[8]. The absence of the distinct fluorine peak self-validates the success of the exchange.
    
Protocol 2: Synaptosomal [³H]Dopamine Release Assay

Causality: Why use synaptosomes instead of whole-cell cultures? Synaptosomes are isolated presynaptic nerve terminals. By using them, we eliminate polysynaptic network effects, allowing direct measurement of presynaptic nAChR function[1]. Using the acetate salt of α-Conotoxin MII ensures that any observed reduction in [³H]dopamine overflow is strictly due to competitive receptor antagonism, rather than TFA-induced membrane disruption.

Step-by-Step Workflow:

  • Preparation: Isolate synaptosomes from rat striatum using sucrose density gradient centrifugation[1].

  • Isotope Loading: Incubate synaptosomes with [³H]dopamine (0.1 μM) for 30 minutes at 37°C to allow uptake via the dopamine transporter (DAT).

  • Baseline Establishment: Load the synaptosomes onto glass fiber filters in a microperfusion system. Perfuse with oxygenated Krebs-Ringer buffer (pH 7.4) at 0.5 mL/min until a stable baseline of radioactivity is achieved.

  • Antagonist Pre-incubation: Introduce α-Conotoxin MII acetate (100 nM) into the perfusion buffer for 10 minutes prior to stimulation[1].

  • Stimulation: Stimulate the synaptosomes with nicotine (10 μM) for 1 minute in the continued presence of the conotoxin.

  • Quantification: Collect 1-minute fractions and quantify [³H]dopamine overflow using liquid scintillation counting. Calculate the percentage of inhibition relative to a vehicle-treated control.

Conclusion

For researchers investigating the nuanced mechanisms of nAChR subtypes, the structural and chemical integrity of the assay is paramount. Transitioning from α-Conotoxin MII TFA salt to the acetate salt eliminates counterion-induced artifacts, ensuring that the resulting data reflects true pharmacological interactions rather than toxicological noise[4][5].

References

1.[3] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed. Available at: 2.[5] Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Available at: 3.[1] α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes. Journal of Neuroscience. Available at: 4.[2] α-Conotoxin MII-Sensitive Nicotinic Acetylcholine Receptors in the Nucleus Accumbens Shell Regulate Progressive Ratio Responding Maintained by Nicotine. PMC. Available at: 5.[7] Do salt anions of organic compounds influence toxicity? ResearchGate. Available at: 6.[6] Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. GT Peptide. Available at: 7.[4] Which salt form should I choose for my peptide? AmbioPharm. Available at: 8.[8] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. Available at:

Sources

benchmark potency of alpha-Conotoxin MII acetate in oocyte expression systems

Benchmark Potency Guide: -Conotoxin MII Acetate in Oocyte Expression Systems

Executive Summary




-Conotoxin MII Acetate

This guide provides a validated technical comparison of MII Acetate against alternative antagonists, detailing its sub-nanomolar potency, kinetic irreversibility, and critical selectivity profile required for high-fidelity drug screening.

Mechanism of Action & Selectivity Landscape

123


The Selectivity Hierarchy

Unlike broad-spectrum antagonists (e.g., Mecamylamine), MII exhibits a "discriminatory lock" mechanism. It potently blocks






Diagram: nAChR Selectivity Exclusion Map

The following diagram illustrates the functional exclusion logic used when employing MII in a receptor panel.

SelectivityMapcluster_targetsnAChR Subtype Sensitivity to α-Conotoxin MIIAlpha6α6β2* / α6α4β2*(Striatal Dopamine Release)IC50: ~0.4 nMAlpha3α3β2(Autonomic Ganglia)IC50: 0.5 - 3.7 nMAlpha7α7 Homomeric(Cognition/Inflammation)IC50: > 2,000 nMAlpha4α4β2(High Affinity Nicotine)IC50: > 2,000 nMAlpha3Beta4α3β4(Habenula/Addiction)IC50: > 1,000 nMMIIα-Conotoxin MII(Acetate Formulation)MII->Alpha6Primary Block(High Affinity)MII->Alpha3Primary Block(High Affinity)MII->Alpha7No Effect(Selectivity Window)MII->Alpha4No Effect(Selectivity Window)MII->Alpha3Beta4Weak/No Effect

Caption: Functional selectivity map of

Comparative Benchmark Data

The following data aggregates validated IC50 values from Two-Electrode Voltage Clamp (TEVC) assays in Xenopus oocytes.

Table 1: Potency Comparison (MII vs. Alternatives)
Target Receptor

-Ctx MII (Acetate)

-Ctx PIA
MLA (Methyllycaconitine)Dh

E

0.5 – 3.7 nM [1, 2]~75x less potent> 1,000 nM~100 nM

*
0.4 nM [3]~0.2 nM > 1,000 nM~100 nM

> 2,000 nM> 1,000 nM~1 nM > 10,000 nM

> 2,000 nM> 2,000 nM> 1,000 nM~100 nM

> 1,000 nM> 1,000 nM> 10,000 nM> 1,000 nM

Key Benchmarking Insights:

  • MII vs. PIA: While

    
    -Conotoxin PIA is more selective for 
    
    
    over
    
    
    , MII is the industry standard for simultaneously silencing both
    
    
    and
    
    
    populations to isolate
    
    
    or
    
    
    currents in complex tissues [3].
  • MII vs. MLA: MII and MLA are perfect complementary tools. MLA eliminates

    
    , while MII eliminates 
    
    
    . Using them in sequence allows for precise "subtraction" electrophysiology.
  • Washout Kinetics: MII exhibits a slow off-rate (

    
    ), often requiring >15 minutes for full recovery in oocytes [4]. This "quasi-irreversible" kinetic profile is advantageous for stable baseline inhibition during long perfusion protocols.
    

The Acetate Advantage: Why Formulation Matters

In high-precision electrophysiology, the counter-ion of the peptide can influence data quality.

  • TFA (Trifluoroacetate): The standard byproduct of HPLC purification. In high concentrations, TFA can acidify the local perfusion micro-environment or interact non-specifically with oocyte membranes, potentially altering desensitization kinetics.

  • Acetate: Exchanging TFA for Acetate yields a more "physiologically neutral" peptide salt. This ensures that the observed current blockade is solely due to the pharmacophore, not an ionic artifact.

Validated Experimental Protocol (TEVC)

Objective: Determine IC50 of


Reagents & Preparation[2][3][4][5][6]
  • Stock Solution: Dissolve MII Acetate lyophilized powder in ND96 buffer to 100

    
    M. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
    
  • Working Solutions: Serially dilute in ND96 to 0.1 nM, 1 nM, 10 nM, 100 nM immediately prior to recording.

  • ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM CaCl

    
    , 1 mM MgCl
    
    
    , 5 mM HEPES, pH 7.5.
Workflow Diagram

TEVC_ProtocolStartOocyte Preparation(cRNA Injection)CheckHealth Check(Vm < -40mV)Start->CheckClampVoltage Clamp(-70 mV)Check->ClampBaseBaseline ACh(2s Pulse)Clamp->BaseWash1Washout(ND96, 2 min)Base->Wash1IncubateMII Perfusion(5 min Static/Flow)Wash1->IncubateTestTest ACh Pulse(2s Pulse)Incubate->TestTest->Wash1Recovery Check(>15 min)AnalyzeCalculate % Inhibition(Test / Baseline)Test->Analyze

Caption: Step-by-step Two-Electrode Voltage Clamp (TEVC) workflow for assessing MII potency.

Step-by-Step Procedure
  • Clamping: Impale oocyte with two electrodes (0.5–2 M

    
     resistance). Clamp membrane potential (
    
    
    ) at -70 mV .
  • Control Response: Perfuse with ND96, then apply Acetylcholine (ACh) agonist (typically 100

    
    M) for 2 seconds .[4] Record peak current.
    
  • Washout: Perfuse with ND96 for 2–3 minutes until baseline current stabilizes. Repeat ACh pulses until response amplitude is stable (<5% variation).

  • Toxin Application: Stop flow or switch to MII Acetate perfusion channel. Incubate the oocyte with the toxin for 5 minutes .[4]

    • Note: Due to the slow on-rate of peptide toxins compared to small molecules, a 5-minute incubation is mandatory for equilibrium.

  • Test Response: Apply the same ACh pulse (2s) in the presence of the toxin (or immediately after).

  • Analysis: Calculate inhibition as:

    
    . Fit data to the Hill equation to derive IC50.
    

Troubleshooting & Optimization

  • Adsorption: MII is a "sticky" peptide. Use BSA (0.1%) in perfusion buffers if you observe lower-than-expected potency, to prevent peptide loss to tubing/plasticware.

  • Incomplete Washout: MII washout is slow. Do not use the same oocyte for a full dose-response curve unless you allow >20 mins washout between low doses. For high accuracy, use one concentration per oocyte .

  • Desensitization: Ensure the ACh pulse duration is short (1-2s) and the inter-pulse interval is long (2-3 mins) to prevent receptor desensitization from masking toxin effects.

References

  • Cartier, G. E., et al. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors.[2][5] Journal of Biological Chemistry.

  • Harvey, S. C., et al. (1997). Determinants of specificity for alpha-conotoxin MII on alpha3beta2 neuronal nicotinic receptors. Molecular Pharmacology.

  • Dowell, C., et al. (2003). Alpha-conotoxin PIA is selective for alpha6 subunit-containing nicotinic acetylcholine receptors. Journal of Neuroscience.

  • Luo, S., et al. (2021).

    
    4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks 
    
    
    Nicotinic Acetylcholine Receptor. Toxins.[1][3][6][7][8][9]

Navigating the Nuances: A Guide to Reproducing α-Conotoxin MII Kinetic Data Across Laboratories

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with neuronal nicotinic acetylcholine receptors (nAChRs), α-Conotoxin MII (α-Ctx MII) is an invaluable tool. This 16-amino acid peptide, originally isolated from the venom of the marine cone snail Conus magus, is a potent and selective antagonist of several nAChR subtypes, particularly those containing the α3β2 subunit interface.[1][2][3][4][5][6] Its high affinity and selectivity make it an excellent probe for dissecting the pharmacology of these receptors, which are implicated in a range of neurological disorders including nicotine addiction, Parkinson's disease, and pain.[4][7][8]

However, a thorough review of the literature reveals a notable variability in the reported kinetic data for α-Ctx MII across different laboratories. This guide provides a comprehensive comparison of published kinetic data, delves into the critical experimental factors that contribute to these discrepancies, and offers field-proven insights and detailed protocols to enhance the reproducibility of your own findings. Our objective is to equip you with the knowledge to critically evaluate published data and to design robust experiments that yield consistent and reliable results.

The Shifting Sands of Affinity: A Comparative Data Analysis

The reported potency of α-Ctx MII can vary significantly, with IC50 and Kᵢ values for the rat α3β2 nAChR ranging from the sub-nanomolar to the low nanomolar range. This variability is not arbitrary; it is a direct reflection of the diverse experimental systems and conditions employed. The following table summarizes key kinetic parameters for α-Ctx MII from several studies, highlighting the different methodologies used.

nAChR SubtypeSpeciesExpression SystemAssay MethodIC₅₀ (nM)Kᵢ (nM)kₒₙ (M⁻¹min⁻¹)kₒբբ (min⁻¹)Reference
α3β2RatXenopus oocytesTwo-Electrode Voltage Clamp0.5---[4][5][9]
α3β2RatXenopus oocytesTwo-Electrode Voltage Clamp3.7 ± 0.3---[1][10]
α3β2RatXenopus oocytesTwo-Electrode Voltage Clamp8.0 ± 1.1---[11]
α3β2RatXenopus oocytesTwo-Electrode Voltage Clamp-2.32 x 10⁻⁹ M0.460 x 10⁷0.106[12]
α3β2, T59KRatXenopus oocytesTwo-Electrode Voltage Clamp-5.65 x 10⁻⁹ M0.180 x 10⁷0.102[12]
α6β2* containingMouseBrain HomogenatesRadioligand Binding-< 3--[7]
α4α6β2β3 / α6β2β3MouseBrain MembranesRadioligand Binding----[13]

Note: The α6β2 notation indicates that other subunits may be present in the receptor complex.

This data clearly illustrates that the experimental context is paramount when interpreting kinetic data for α-Ctx MII. The following sections will dissect the key variables that contribute to this observed heterogeneity.

Deconstructing the Discrepancies: Key Factors Influencing Kinetic Measurements

The journey to reproducible kinetic data begins with a deep understanding of the experimental variables at play. The following diagram outlines the major factors that can influence the measured affinity and kinetics of α-Ctx MII.

Caption: Major factors influencing the reproducibility of α-Conotoxin MII kinetic data.

Peptide Integrity: The Foundation of Reliable Data

The quality of the α-Ctx MII peptide itself is a critical, yet often overlooked, source of variability.

  • Synthesis, Purification, and Purity: Commercially available synthetic α-Ctx MII can vary in purity. Incomplete synthesis or inadequate purification can lead to the presence of closely related peptide contaminants that may have different binding affinities, thereby skewing the overall measured kinetics. It is imperative to use highly purified peptide, typically >95% as determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Correct Disulfide Bonding: α-Ctx MII has two disulfide bonds (Cys2-Cys8 and Cys3-Cys16) that are essential for its three-dimensional structure and biological activity.[1][6] Incorrect disulfide bond formation can lead to a heterogeneous mixture of isomers with vastly different affinities for the nAChR.[15] The correct globular isomer is crucial for potent activity.

  • Peptide Handling and Storage: Conotoxins, like all peptides, are susceptible to degradation.[16] Repeated freeze-thaw cycles, exposure to proteases, and improper storage can lead to a loss of activity over time. It is recommended to aliquot the peptide upon receipt and store it at -20°C or -80°C.

The Experimental System: Context is Everything

The choice of experimental system has a profound impact on the measured kinetic parameters.

  • Expression System: The majority of in-vitro characterization of α-Ctx MII has been performed using Xenopus oocytes expressing cloned nAChR subunits.[1][2][5][9][10][11][12] This system allows for the precise control of subunit composition and is well-suited for electrophysiological measurements. However, post-translational modifications and the lipid environment of the oocyte membrane may differ from those in native neurons. Assays using mammalian cell lines or native tissues, such as brain synaptosomes or membrane preparations, provide a more physiologically relevant context but introduce greater complexity due to the potential presence of multiple nAChR subtypes.[7][8][9][11][13]

  • Receptor Subtype and Species: α-Ctx MII exhibits a high degree of selectivity for different nAChR subtypes. While its highest affinity is for the α3β2 subtype, it also potently blocks α6-containing receptors.[4][8] The precise subunit stoichiometry (e.g., (α3)₂(β2)₃ vs. (α3)₃(β2)₂) and the presence of other accessory subunits (e.g., α4, α5, β3) can modulate its affinity.[8][13] Furthermore, species-specific differences in receptor subunit sequences can also contribute to variations in binding.

Assay Conditions: The Devil is in the Details

Minor variations in assay conditions can lead to significant differences in kinetic data.

  • Assay Methodology: The two primary methods for determining the kinetics of α-Ctx MII are electrophysiological recordings and radioligand binding assays.

    • Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes: This functional assay measures the inhibition of ion channel activity in real-time, providing both equilibrium (IC₅₀) and kinetic (kₒₙ, kₒբբ) data.[12]

    • Radioligand Binding Assays: These assays measure the displacement of a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]-α-CtxMII) by unlabeled α-Ctx MII from receptors in membrane preparations.[7][13] This method provides equilibrium binding constants (Kᵢ) but does not directly measure on- and off-rates.

  • Buffer Composition and pH: The pH of the experimental buffer is a critical parameter. Studies have shown that the potency of α-Ctx MII is pH-dependent, with higher affinity observed under more acidic conditions.[1] This is likely due to the protonation state of key histidine residues, such as His12, which has been identified as a major determinant of toxin potency.[1][10] Therefore, maintaining a consistent and accurately reported pH is essential for reproducibility.

  • Temperature: Binding kinetics are temperature-dependent. While many electrophysiological experiments on Xenopus oocytes are performed at room temperature, variations in ambient temperature can affect the rates of association and dissociation. For thermodynamic studies, precise temperature control is crucial.

Towards Standardization: Recommended Protocols

To promote consistency in the field, we provide the following detailed protocols for the characterization of α-Ctx MII kinetics.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol describes the determination of the IC₅₀ of α-Ctx MII at rat α3β2 nAChRs expressed in Xenopus oocytes.

Workflow Diagram:

TEVC_Workflow cluster_Oocyte_Prep Oocyte Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Harvest Oocytes Harvest Oocytes Inject cRNA Inject cRNA Harvest Oocytes->Inject cRNA Incubate (2-7 days) Incubate (2-7 days) Inject cRNA->Incubate (2-7 days) Mount Oocyte Mount Oocyte Incubate (2-7 days)->Mount Oocyte Perfuse with Buffer Perfuse with Buffer Mount Oocyte->Perfuse with Buffer Apply ACh (Control) Apply ACh (Control) Perfuse with Buffer->Apply ACh (Control) Apply α-Ctx MII + ACh Apply α-Ctx MII + ACh Apply ACh (Control)->Apply α-Ctx MII + ACh Measure Inhibition Measure Inhibition Apply α-Ctx MII + ACh->Measure Inhibition Concentration-Response Curve Concentration-Response Curve Measure Inhibition->Concentration-Response Curve Calculate IC₅₀ Calculate IC₅₀ Concentration-Response Curve->Calculate IC₅₀

Caption: Workflow for determining the IC₅₀ of α-Conotoxin MII using TEVC.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Surgically remove oocytes from a mature female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., rat α3 and β2) at a 1:1 ratio.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber and impale it with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the oocyte membrane potential at -70 mV.

    • Continuously perfuse the oocyte with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).

    • Establish a stable baseline response by applying a saturating concentration of acetylcholine (ACh) for a short duration (e.g., 10 seconds).

    • Apply increasing concentrations of α-Ctx MII in the presence of ACh. Allow sufficient time for the toxin to equilibrate at each concentration.

    • Record the peak inward current elicited by ACh at each toxin concentration.

  • Data Analysis:

    • Normalize the current responses to the control response (ACh alone).

    • Plot the normalized response as a function of the logarithm of the α-Ctx MII concentration.

    • Fit the data to a standard sigmoidal dose-response equation to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Xenopus oocytes: Provide a robust and reliable heterologous expression system with low endogenous nAChR activity.

  • Voltage Clamp: Allows for the precise control of the membrane potential, isolating the current mediated by the nAChRs.

  • HEPES Buffer: Maintains a stable pH, which is critical for consistent α-Ctx MII activity.[1]

Protocol 2: Radioligand Binding Assay with Rat Brain Membranes

This protocol describes the determination of the Kᵢ of α-Ctx MII using a competition binding assay with [³H]epibatidine in rat brain membranes.

Workflow Diagram:

Binding_Assay_Workflow cluster_Membrane_Prep Membrane Preparation cluster_Binding Binding Reaction cluster_Analysis Data Analysis Homogenize Brain Tissue Homogenize Brain Tissue Centrifuge Centrifuge Homogenize Brain Tissue->Centrifuge Resuspend Pellet Resuspend Pellet Centrifuge->Resuspend Pellet Membranes Membranes Resuspend Pellet->Membranes Incubate Membranes Filter Filter Incubate Membranes->Filter Membranes->Incubate Membranes [³H]Epibatidine [³H]Epibatidine [³H]Epibatidine->Incubate Membranes α-Ctx MII α-Ctx MII α-Ctx MII->Incubate Membranes Scintillation Counting Scintillation Counting Filter->Scintillation Counting Competition Curve Competition Curve Scintillation Counting->Competition Curve Calculate Kᵢ Calculate Kᵢ Competition Curve->Calculate Kᵢ

Caption: Workflow for determining the Kᵢ of α-Conotoxin MII using a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect the brain region of interest (e.g., striatum) from rats.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]epibatidine, and increasing concentrations of unlabeled α-Ctx MII.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled nAChR ligand, e.g., nicotine).

    • Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of α-Ctx MII by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the α-Ctx MII concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Causality Behind Experimental Choices:

  • Brain Membranes: Provide a source of native nAChRs in their physiological lipid environment.

  • [³H]Epibatidine: A high-affinity nAChR agonist that serves as a reliable radioligand for competition assays.

  • Cheng-Prusoff Equation: Allows for the calculation of the inhibitor's affinity constant (Kᵢ) from the experimentally determined IC₅₀ value.

Conclusion: A Call for Clarity and Consistency

The reproducibility of kinetic data for α-Conotoxin MII is not a matter of chance, but a direct consequence of meticulous experimental design and execution. By understanding the critical influence of peptide integrity, the experimental system, and assay conditions, researchers can generate more consistent and reliable data. This guide serves as a call for greater clarity and standardization in the reporting of experimental details in publications. By providing comprehensive information on the methodologies employed, we can collectively build a more robust and comparable body of knowledge on the pharmacology of this important research tool, ultimately accelerating the development of novel therapeutics for nAChR-related disorders.

References

  • Dowd, J. P., et al. (2000). ¹²⁵I-alpha-conotoxin MII identifies a novel nicotinic acetylcholine receptor population in mouse brain. The Journal of Neuroscience, 20(10), 3568-3575. [Link]

  • Hogg, R. C., et al. (2004). Determinants of potency on α-conotoxin MII, a peptide antagonist of neuronal nicotinic receptors. Biochemistry, 43(10), 2634-2641. [Link]

  • Chi, S. W., et al. (2009). Determinants of α-conotoxin BuIA selectivity on the nicotinic acetylcholine receptor β subunit. Journal of Biological Chemistry, 284(38), 25685-25692. [Link]

  • Hu, S. H., et al. (1997). Three-Dimensional Solution Structure of α-Conotoxin MII, an α3β2 Neuronal Nicotinic Acetylcholine Receptor-Targeted Ligand. Biochemistry, 36(50), 15471-15480. [Link]

  • Hu, S. H., et al. (1997). Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand. Biochemistry, 36(50), 15471-15480. [Link]

  • Kulak, J. M., et al. (1997). α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes. Journal of Neuroscience, 17(14), 5263-5270. [Link]

  • Salminen, O., et al. (2005). The subunit composition and pharmacology of alpha-Conotoxin MII-binding nicotinic acetylcholine receptors studied by a novel membrane-binding assay. Neuropharmacology, 48(6), 815-825. [Link]

  • Papineni, R. V., & Pedersen, S. E. (2001). Critical residues influence the affinity and selectivity of alpha-conotoxin MI for nicotinic acetylcholine receptors. The Journal of biological chemistry, 276(26), 23589–23598. [Link]

  • Prashanth, J. R., et al. (2019). Structure-Function Elucidation of a New α-Conotoxin, MilIA, from Conus milneedwardsi. Toxins, 11(9), 528. [Link]

  • Kompella, S. N., et al. (2013). Structural Basis for α-Conotoxin Potency and Selectivity. ACS Chemical Neuroscience, 4(2), 245-253. [Link]

  • Hogg, R. C., et al. (2004). Determinants of potency on alpha-conotoxin MII, a peptide antagonist of neuronal nicotinic receptors. Biochemistry, 43(10), 2634-41. [Link]

  • Luo, S., et al. (2021). The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors. Toxins, 13(12), 896. [Link]

  • Kulak, J. M., et al. (1997). α-Conotoxin MII blocks nicotine-stimulated dopamine release in rat striatal synaptosomes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(14), 5263–5270. [Link]

  • Salminen, O., et al. (2007). Pharmacology of alpha-conotoxin MII-sensitive subtypes of nicotinic acetylcholine receptors isolated by breeding of null mutant mice. The Journal of pharmacology and experimental therapeutics, 321(3), 1103–1111. [Link]

  • Kompella, S. N., et al. (2011). Acetylcholine Promotes Binding of α-Conotoxin MII for α3β2 Nicotinic Acetylcholine Receptors. Journal of chemical information and modeling, 51(9), 2351–2364. [Link]

  • Koch, M., et al. (2024). Characterizing new conotoxin interactions with G protein-coupled receptors by using PRESTO-Tango. Diva-Portal.org. [Link]

  • Nguyen, T. A., et al. (2000). Differential inhibition by alpha-conotoxin-MII of the nicotinic stimulation of [3H]dopamine release from rat striatal synaptosomes and slices. British journal of pharmacology, 130(7), 1495–1502. [Link]

  • Armishaw, C. J., & Alewood, P. F. (2022). Research into the Bioengineering of a Novel α-Conotoxin from the Milked Venom of Conus obscurus. Toxins, 14(10), 693. [Link]

  • Le, N. V., et al. (2024). Prediction of Specificity of α-Conotoxins to Subtypes of Human Nicotinic Acetylcholine Receptors with Semi-supervised Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Whiteaker, P., et al. (2007). Synthesis of fluorescent analogs of alpha-conotoxin MII. Bioconjugate chemistry, 18(1), 167–177. [Link]

  • Ren, Y., et al. (2018). Degradation kinetics of α-conotoxin TxID. Journal of pharmaceutical and biomedical analysis, 159, 313–320. [Link]

  • Le, N. V., et al. (2024). Prediction of Specificity of α-Conotoxins to Subtypes of Human Nicotinic Acetylcholine Receptors with Semi-supervised Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • De la Cruz, R. C., et al. (2020). Structural and functional insights into the inhibition of human voltage-gated sodium channels by μ-conotoxin KIIIA disulfide isomers. The Journal of biological chemistry, 295(44), 14937–14951. [Link]

Sources

Safety Operating Guide

alpha-Conotoxin MII acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories that underestimate the resilience of conopeptides. You cannot treat α-Conotoxin MII acetate like standard biological waste or typical chemical effluent. While supplied as an acetate salt for solubility, the compound dissociates in solution, leaving the highly stable peptide backbone as the primary hazard.

The following operational plan provides a self-validating, foolproof framework for neutralization, ensuring both regulatory compliance and the absolute safety of your laboratory personnel.

The Mechanistic Basis for Chemical Inactivation

α-Conotoxin MII is a potent 16-amino-acid peptide antagonist that selectively targets the α3β2 neuronal nicotinic acetylcholine receptor (nAChR)[1]. Its rigid three-dimensional conformation is locked by two tight disulfide bridges[2][3].

  • The Causality of Failure (Thermal): Standard biological sterilization, such as autoclaving at 121°C, relies on the thermal denaturation of large, complex proteins. Low-molecular-weight (LMW), disulfide-rich peptides like α-Conotoxin MII can resist thermal degradation entirely or simply refold upon cooling[2][4].

  • The Causality of Success (Chemical): Effective neutralization requires the destruction of both the primary sequence and the disulfide framework. As validated by, treatment with 6% sodium hypochlorite (NaOCl) induces rapid oxidative cleavage of these peptide bonds[5][6]. Alternatively, 1% Contrex™ EZ—which utilizes the endopeptidase Esperase and anionic surfactants—is highly effective for dilute solutions[5][6].

Quantitative Inactivation Efficacy

To select the appropriate disposal route, it is critical to understand the quantitative degradation limits of various agents.

Treatment AgentMechanism of Actionα-Helical Content DecreaseDigestion StatusRecommended Application
6% Sodium Hypochlorite (NaOCl) Oxidative cleavage of peptide/disulfide bonds80.5%CompleteConcentrated stocks, solid peptide, spills[5][6]
1% Contrex™ EZ Enzymatic (Esperase) & Surfactant degradation76.8%Partial/HighDilute solutions (e.g., HPLC waste), sensitive equipment[5][6]
Standard Autoclaving (121°C) Thermal denaturation< 10% (Negligible)IncompleteSecondary failsafe only; never a standalone method[2][4]

Standard Operating Procedures (SOPs)

Self-Validating System Design: Because real-time analytical validation (like Mass Spectrometry) of waste is operationally unfeasible, these protocols are designed as self-validating systems. By utilizing a massive stoichiometric excess of 6% NaOCl and enforcing a strict 30-minute kinetic window, the system mathematically guarantees complete oxidative cleavage[5][6]. The secondary autoclaving step for solid waste acts as a failsafe, ensuring that any trace biological hazard is subjected to compounded chemical and thermal stress[4][7].

SOP 1: Routine Liquid and Solid Waste Disposal

Prerequisites: Double nitrile gloves, fully fastened lab coat, safety goggles. All work must be performed in a Class II/III Biological Safety Cabinet (BSC) or ducted chemical fume hood[7].

For Liquid Waste (Solutions & HPLC Effluent):

  • Collection: Gather all α-Conotoxin MII liquid waste in a chemically compatible secondary container[8].

  • Chemical Addition: Slowly add fresh 6% NaOCl (household bleach) to the liquid waste to achieve a final concentration of at least 10% bleach in the total volume[9]. For concentrated pure toxin, use an equal volume of 6% NaOCl[5].

  • Kinetic Incubation: Allow the mixture to sit undisturbed for a minimum of 30 minutes [2][4]. Causality: This 30-minute window is the required timeframe for complete oxidative cleavage of the disulfide framework.

  • Final Disposal: Dispose of the inactivated solution as hazardous chemical waste according to your institutional EHS guidelines[4].

For Solid Waste (Pipette Tips, Tubes, PPE):

  • Segregation: Place all contaminated consumables into a dedicated container inside the hood[7].

  • Submersion: Submerge solid items completely in a bath of 6% NaOCl or 1% Contrex™ EZ for 30 minutes[5].

  • Autoclaving (Secondary Failsafe): Transfer the chemically treated solid waste to a biohazard bag and autoclave at 121°C (15 psi) for 60 minutes on a liquid/slow exhaust cycle[2][7].

  • Disposal: Dispose of the doubly-treated material as biomedical waste[7].

SOP 2: Accidental Spill Management Protocol

Causality: Spills present an immediate aerosolization and percutaneous absorption risk. The protocol prioritizes containment over immediate neutralization to prevent spreading the LMW toxin[8].

  • Isolate & Alert: Restrict access to the spill area immediately. Ensure appropriate PPE is worn[2].

  • Containment: Cover the spill gently with dry paper towels or absorbent spill pads to prevent aerosolization and splashing[2].

  • Targeted Neutralization: Carefully pour 6% NaOCl over the absorbent material, starting at the perimeter and working towards the center [2][8]. Causality: Centripetal application prevents the outward migration of the toxin via capillary action.

  • Incubation: Leave the treated area undisturbed for exactly 30 minutes[2].

  • Cleanup: Use forceps (never hands) to pick up the saturated absorbent materials and any broken glass. Place all materials in a biohazard bag or sharps container[2][7].

  • Secondary Wash: Wipe the area again with 6% NaOCl, followed by a final wash with soap and water[2][8].

Operational Workflow Visualization

G Start α-Conotoxin MII Waste Generation Liquid Liquid Waste (Solutions/HPLC) Start->Liquid Solid Solid Waste (Tips/Tubes/PPE) Start->Solid Spill Accidental Spill (Surface Contamination) Start->Spill InactLiquid Add 6% NaOCl (Wait 30 mins) Liquid->InactLiquid InactSolid Submerge in 6% NaOCl or 1% Contrex EZ (Wait 30 mins) Solid->InactSolid SpillClean Cover with Absorbent Apply 6% NaOCl Perimeter to Center (Wait 30 mins) Spill->SpillClean ChemWaste Dispose as Hazardous Chemical Waste InactLiquid->ChemWaste Autoclave Autoclave at 121°C for 60 mins InactSolid->Autoclave SpillClean->Autoclave BioWaste Dispose as Biomedical Waste Autoclave->BioWaste

Decision matrix and procedural workflow for the chemical inactivation and disposal of α-Conotoxin MII.

References

  • Title: α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Standard Operating Procedures: Conotoxin Source: Rutgers Environmental Health & Safety (REHS) URL: [Link]

  • Title: Biological Toxin Use and Disposal Policy Source: University of Health Sciences and Pharmacy in St. Louis (UHSP) URL: [Link]

Sources

Navigating the Neurotoxic Landscape: A Comprehensive Guide to Handling α-Conotoxin MII Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: The Potent Neurotoxicity of α-Conotoxin MII

α-Conotoxin MII is a 16-amino acid peptide originally isolated from the venom of the marine snail Conus magus.[1] It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), particularly those containing α3β2 subunits, with an IC50 of 0.5 nM.[1][2][3] This high affinity and specificity make it a valuable tool in neuroscience research but also underscore its significant neurotoxic potential.[3][4]

Mechanism of Action: α-Conotoxin MII functions by inhibiting nAChRs, which are crucial for neurotransmission in the central and peripheral nervous systems.[3][5] Disruption of these receptors can lead to a cascade of physiological effects.

Routes of Exposure and Symptoms: Exposure can occur through inhalation, ingestion, absorption (skin or eye contact), and accidental injection.[5] Given its peptide nature, the most significant risks in a laboratory setting are accidental injection and inhalation of lyophilized powder.[6][7]

Symptoms of exposure can be severe and rapid, including:

  • Faintness and dizziness

  • Poor coordination

  • Blurred or double vision[5][6]

  • Difficulty speaking or swallowing[5][6]

  • Muscle paralysis and weakness[5][6]

  • Respiratory distress and potential cardiovascular collapse[5][6]

It is critical to note that no specific antidote is available for conotoxin exposure.[5] Treatment is supportive, focusing on managing symptoms, such as providing artificial respiration.[5]

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling α-Conotoxin MII acetate. The selection of specific PPE is dictated by the form of the toxin (lyophilized powder vs. solution) and the procedure being performed.

PPE ComponentSpecificationRationale
Gloves Double pair of nitrile gloves.[6][7]Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[7] Nitrile offers good chemical resistance and durability.
Eye/Face Protection ANSI Z.87.1-2003 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses/goggles if there is a splash hazard.Protects against accidental splashes of solutions into the eyes, a rapid route of absorption.
Lab Coat Disposable, fluid-resistant, wrap-around gown with gathered cuffs.[7]A traditional cotton-polyester lab coat may not provide adequate protection. A fluid-resistant gown prevents contamination of personal clothing and skin.
Respiratory Protection Required when handling lyophilized powder or if there is a risk of aerosol generation.[8] A half-mask respirator with HEPA cartridges is a suitable option.Prevents inhalation of the potent toxin in its most easily dispersed form. All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.[9][10]
Footwear Closed-toed shoes.[5]Protects feet from potential spills.

Operational Plan: From Receipt to Aliquoting

A meticulous, step-by-step workflow is essential to minimize exposure risk. The following protocol outlines the safe handling of α-Conotoxin MII acetate from the moment it arrives in the laboratory.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the external packaging for any signs of damage. If damaged, do not open. Isolate the package, notify your institution's Environmental Health & Safety (EH&S) department, and contact the sender.

  • Log Inventory: Maintain a detailed inventory log for all potent toxins.[8][11] This is crucial for tracking usage and ensuring accountability.

  • Secure Storage: Store α-Conotoxin MII acetate in a designated, clearly labeled, and secure location, such as a locked freezer or cabinet.[6][8] Access should be restricted to authorized personnel.

Handling Lyophilized Powder and Preparing Stock Solutions

Critical Note: All manipulations of lyophilized α-Conotoxin MII acetate powder MUST be conducted within a certified chemical fume hood or a Class III biosafety cabinet to mitigate the risk of inhalation.[6]

Workflow Diagram: Safe Reconstitution of α-Conotoxin MII Acetate

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don full PPE: - Double nitrile gloves - Gown - Goggles & Face Shield - Respirator B Prepare designated work area in chemical fume hood A->B C Place absorbent pad on work surface B->C D Prepare decontamination solution (e.g., 10% bleach) C->D E Carefully uncap vial inside hood D->E Proceed to Handling F Add diluent to vial using filtered pipette tip E->F G Gently mix to dissolve F->G H Aliquot into clearly labeled, sealed tubes G->H I Dispose of tips/vials into decontamination solution H->I Proceed to Cleanup J Decontaminate all work surfaces with 10% bleach I->J K Remove outer gloves and dispose as contaminated waste J->K L Remove remaining PPE and dispose of disposable items K->L

Caption: Workflow for reconstituting lyophilized α-Conotoxin MII acetate.

Step-by-Step Protocol:

  • Designate Work Area: Post a "Caution – Potent Neurotoxin in Use" sign at the designated work area.[6]

  • Prepare Hood: Before starting, ensure the fume hood is functioning correctly. Place an absorbent, plastic-backed pad on the work surface to contain any potential spills.[6]

  • Don PPE: Wear all required PPE, including double nitrile gloves and a respirator.

  • Prepare for Waste: Have a beaker or tube containing a 10% bleach solution ready within the hood to immediately dispose of used pipette tips.[6]

  • Reconstitution:

    • Carefully open the vial containing the lyophilized powder.

    • Using a pipette with a filtered tip, add the appropriate solvent to the vial.

    • Gently agitate to dissolve the peptide completely. Avoid creating aerosols.

  • Aliquoting:

    • Dispense the stock solution into clearly labeled, dated, and sealed microcentrifuge tubes.

    • Store aliquots in a secure, secondary container in the freezer.[6]

  • Initial Decontamination: Immediately dispose of all contaminated disposable materials (pipette tips, original vial) into the prepared bleach solution within the hood. Allow a minimum contact time of 30 minutes.[6]

Disposal Plan: Decontamination and Waste Management

Effective decontamination is crucial for neutralizing the toxin and ensuring safe disposal. Autoclaving is not an effective method for inactivating conotoxins.[5] Chemical inactivation is required.

Recommended Decontamination Agents
AgentConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach) 10% solution (0.5-0.6% final concentration)[6][8]≥ 30 minutes[6]Highly effective at digesting the peptide structure.[12] Must be made fresh daily. Corrosive to some surfaces.
Glutaraldehyde 1% v/v solution[8]≥ 30 minutes[8]An effective alternative to bleach.
Enzymatic Detergent (e.g., Contrex™ EZ) 1% solution≥ 60 minutesShown to be effective in degrading α-conotoxins and is less hazardous than bleach.[12]
Waste Streams
  • Liquid Waste: All solutions containing α-Conotoxin MII acetate must be treated with a validated decontamination agent (e.g., 10% bleach) for the recommended contact time before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.[6][8]

  • Solid Waste: All contaminated disposable items (gloves, absorbent pads, pipette tips, tubes) must be submerged in a decontamination solution before being disposed of as regulated medical or biohazardous waste.[6]

  • Sharps: The use of needles with conotoxins should be avoided if possible. If absolutely necessary, use sharps with engineered safety features.[6] Dispose of all used needles and syringes immediately in a designated sharps container without recapping.

Emergency Procedures: Responding to Spills and Exposures

Immediate and correct action is vital in the event of an emergency.

Emergency Response Workflow

G cluster_spill Spill Response cluster_exposure Exposure Response Start EMERGENCY (Spill or Exposure) Spill Spill Occurs Start->Spill Exposure Personnel Exposure Start->Exposure Spill_Small Small Spill (<5ml) Spill->Spill_Small Assess volume Spill_Large Large Spill (>5ml) or Powder Spill->Spill_Large Assess volume Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Injection Accidental Injection Exposure->Injection Inhalation Inhalation Exposure->Inhalation Spill_Small_Action 1. Alert others 2. Cover with absorbent material 3. Apply 10% bleach from perimeter inwards 4. Allow 30 min contact time 5. Clean and dispose of waste Spill_Small->Spill_Small_Action Spill_Large_Action 1. Evacuate the area immediately 2. Alert others and restrict access 3. Contact institutional EH&S/Spill Team Spill_Large->Spill_Large_Action Report Report ALL incidents to supervisor and EH&S Spill_Small_Action->Report Spill_Large_Action->Report Skin_Action Flush with copious water for 15 min Skin->Skin_Action Eye_Action Flush at eyewash station for 15 min Eye->Eye_Action Injection_Action Seek immediate medical attention. Call emergency services. Injection->Injection_Action Inhalation_Action Move to fresh air. Seek immediate medical attention. Inhalation->Inhalation_Action Skin_Action->Report Eye_Action->Report Injection_Action->Report Inhalation_Action->Report

Caption: Decision tree for responding to α-Conotoxin MII acetate spills and exposures.

Spill Cleanup
  • Small Liquid Spill (<5 mL):

    • Alert others in the area.[6]

    • Wearing full PPE, cover the spill with absorbent paper towels.[5][6]

    • Working from the perimeter inward, apply 10% bleach solution, ensuring complete saturation.[5][6]

    • Allow a contact time of at least 30 minutes.[6]

    • Collect all materials and dispose of them as contaminated solid waste.[5]

  • Large Liquid Spill (>5 mL) or Any Powder Spill:

    • EVACUATE THE AREA IMMEDIATELY. [6]

    • Alert others and restrict access to the laboratory.

    • Contact your institution's emergency response or EH&S department for cleanup.[5][6] Do not attempt to clean up a large or powder spill yourself.[13]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6]

  • Inhalation: Move the individual to fresh air immediately.[6]

  • Accidental Injection: This is a severe medical emergency.[6]

For ALL exposure incidents, immediately seek medical attention after initial first aid. Report the incident to your supervisor and your institution's health and safety office. [6] Provide the Safety Data Sheet (SDS) for α-Conotoxin to the responding medical personnel.

References

  • Conotoxin | Emory University | Atlanta GA. Emory University. [Link]

  • 41. Conotoxins - Exposome-Explorer. Exposome-Explorer. [Link]

  • Standard Operating Procedures: Conotoxin. Rutgers University. [Link]

  • The 3/4- and 3/6-Subfamily Variants of α-Conotoxins GI and MI Exhibit Potent Inhibitory Activity against Muscular Nicotinic Acetylcholine Receptors - PMC. National Center for Biotechnology Information. [Link]

  • α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PMC. National Center for Biotechnology Information. [Link]

  • BIOSAFETY BEST PRACTICES FOR RESEARCH USE OF BIOLOGICAL TOXINS & VENOMS. Vanderbilt University Medical Center. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

  • Oral absorption and in vivo biodistribution of α-conotoxin MII and a lipidic analogue. ResearchGate. [Link]

  • Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. MDPI. [Link]

  • Alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors in the nucleus accumbens shell regulate progressive ratio responding maintained by nicotine. PubMed. [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. OSHA. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Guidelines for Working With Biological Toxins. Kennesaw State University. [Link]

  • Safety Data Sheet (ω - Conotoxin GVIA). Eurogentec. [Link]

  • Select Toxin Guidance. Federal Select Agent Program. [Link]

  • Guidelines on Handling Hazardous Drugs. ASHP. [Link]

  • How to Protect Employees From Toxic Substances and Chemical Hazards Based on OSHA Guidelines. Occupational Health & Safety. [Link]

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